Vegfr-2-IN-39
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C55H66FN9O6S |
|---|---|
Peso molecular |
1000.2 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[[12-[3-amino-4-[4-[(2-fluoro-5-methylphenyl)carbamoylamino]phenyl]indazol-1-yl]-12-oxododecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H66FN9O6S/c1-34-19-28-42(56)43(29-34)61-54(71)60-39-26-24-37(25-27-39)41-15-14-16-44-48(41)51(57)63-65(44)47(68)18-13-11-9-7-6-8-10-12-17-46(67)62-50(55(3,4)5)53(70)64-32-40(66)30-45(64)52(69)58-31-36-20-22-38(23-21-36)49-35(2)59-33-72-49/h14-16,19-29,33,40,45,50,66H,6-13,17-18,30-32H2,1-5H3,(H2,57,63)(H,58,69)(H,62,67)(H2,60,61,71)/t40-,45+,50-/m1/s1 |
Clave InChI |
YZGNCBAFOZBYKS-SHPBXJAASA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
SMILES canónico |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Origen del producto |
United States |
Foundational & Exploratory
Vegfr-2-IN-39: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vegfr-2-IN-39, also identified as PROTAC-5, is a potent and selective antagonist of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a Proteolysis Targeting Chimera (PROTAC), its mechanism of action extends beyond simple inhibition of the receptor's kinase activity. This compound is designed to induce the degradation of the VEGFR-2 protein, thereby ablating the signaling cascade that is pivotal for angiogenesis. This dual-action mechanism offers a promising therapeutic strategy for pathologies characterized by aberrant angiogenesis, such as cancer and retinopathies. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound operates as a PROTAC, a bifunctional molecule that co-opts the cell's natural protein disposal machinery to eliminate a target protein. It achieves this by simultaneously binding to VEGFR-2 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of VEGFR-2, marking it for degradation by the proteasome. This targeted degradation of VEGFR-2 effectively shuts down its downstream signaling pathways, which are critical for endothelial cell proliferation, migration, and survival.
Biochemical and cellular assays have demonstrated that this compound is a highly effective inhibitor of VEGFR-2. It exhibits a half-maximal inhibitory concentration (IC50) of 208.6 nM in in vitro kinase assays[1]. Furthermore, in cellular assays using the human umbilical vein endothelial cell (HUVEC) line EA.hy926, this compound inhibits cell proliferation with an IC50 of 38.65 µM [1].
The functional consequences of this compound exposure in endothelial cells are significant. Treatment with this compound leads to a dose-dependent reduction in the total protein levels of VEGFR-2[1]. This depletion of the receptor disrupts the normal cell cycle progression, causing an accumulation of cells in the S phase[1]. Ultimately, the loss of VEGFR-2-mediated survival signals triggers programmed cell death, as evidenced by a dose-dependent increase in apoptosis in HUVECs treated with this compound[1].
Quantitative Data Summary
The following table summarizes the key quantitative metrics that define the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| VEGFR-2 Kinase Inhibition (IC50) | 208.6 nM | In vitro biochemical assay | [1] |
| Anti-proliferative Activity (IC50) | 38.65 µM | EA.hy926 (HUVEC cell line) | [1] |
| VEGFR-2 Protein Degradation | Dose-dependent reduction | HUVEC | [1] |
| Cell Cycle Arrest | Accumulation in S phase | HUVEC | [1] |
| Apoptosis Induction | Dose-dependent increase | HUVEC | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound induced VEGFR-2 degradation.
VEGFR-2 Downstream Signaling Pathway
Caption: Simplified VEGFR-2 downstream signaling cascade.
Experimental Workflow for Cellular Assays
Caption: Workflow for evaluating this compound in endothelial cells.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is adapted from commercially available VEGFR-2 kinase assay kits.
Objective: To determine the in vitro inhibitory activity of this compound on the kinase activity of recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
VEGFR-2 peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (test compound)
-
Staurosporine (positive control)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound and staurosporine in kinase assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells for a no-inhibitor control and a no-enzyme control.
-
Add the VEGFR-2 enzyme to all wells except the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on endothelial cells.
Materials:
-
EA.hy926 or HUVEC cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Seed EA.hy926 or HUVEC cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include vehicle-treated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value as described for the kinase inhibition assay.
Western Blotting for VEGFR-2 Degradation
Objective: To quantify the reduction in VEGFR-2 protein levels following treatment with this compound.
Materials:
-
HUVEC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-VEGFR-2 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate HUVECs and treat with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the VEGFR-2 signal to the β-actin signal.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of endothelial cells.
Materials:
-
HUVEC cells
-
This compound
-
70% cold ethanol
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat HUVECs with this compound for 72 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells to remove the ethanol and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To measure the induction of apoptosis by this compound in endothelial cells.
Materials:
-
HUVEC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat HUVECs with a dose range of this compound for 72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
This compound represents a novel and potent approach to targeting the VEGFR-2 signaling pathway. Its unique mechanism as a PROTAC, leading to the degradation of the VEGFR-2 protein, offers a distinct advantage over traditional kinase inhibitors. The comprehensive data presented in this guide, from its potent in vitro and cellular activities to its effects on fundamental cellular processes, underscore its potential as a valuable tool for research and as a lead compound for the development of new anti-angiogenic therapies. The detailed protocols provided herein should serve as a practical resource for researchers seeking to further investigate the therapeutic utility of this compound.
References
An In-Depth Technical Guide to a Novel VEGFR-2 Inhibitor: Compound 11
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a significant strategy in the development of anticancer therapies.[2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of a potent VEGFR-2 inhibitor, herein referred to as Compound 11, a piperazinylquinoxaline-based derivative. While the specific compound "Vegfr-2-IN-39" was not identified in the public domain, Compound 11 serves as a well-documented example of a novel VEGFR-2 inhibitor with promising anticancer activities.[4]
This document details the scientific background, discovery, synthesis, and biological evaluation of Compound 11, tailored for researchers, scientists, and drug development professionals.
Discovery and Design Rationale
The development of Compound 11 was based on the pharmacophoric features of known type-II VEGFR-2 inhibitors.[4][5] The design strategy involved molecular hybridization, incorporating a quinoxaline scaffold intended to occupy the ATP-binding domain and interact with key residues such as Cys919 and Glu917.[4][5] A piperazine moiety was included to span the region between the ATP binding site and the DFG domain.[4][5]
Quantitative Data Summary
The biological activity of Compound 11 and its analogs was evaluated against various cancer cell lines and for its direct inhibitory effect on VEGFR-2.
Table 1: In Vitro Anticancer Activity (IC50 in µM) [4]
| Compound | A549 (Lung) | HepG-2 (Liver) | Caco-2 (Colon) | MDA (Breast) |
| Compound 11 | 10.61 | 9.52 | 12.45 | 11.52 |
| Sorafenib (Standard) | 14.10 | - | - | - |
| Compound 10b | 6.48 | - | - | - |
| Compound 10g | 8.36 | - | - | - |
| Compound 10a | 9.03 | - | - | - |
Table 2: VEGFR-2 Kinase Inhibition (IC50 in µM) [4]
| Compound | VEGFR-2 IC50 (µM) |
| Compound 11 | 0.19 |
| Sorafenib (Standard) | 0.08 |
| Compound 10e | 0.241 |
| Compound 13a | 0.258 |
| Compound 10g | 0.332 |
Experimental Protocols
Synthesis of Compound 11
The synthesis of Compound 11 and related derivatives follows a general multi-step procedure.
General Method for Synthesis of Final Compounds (10a-g) and 11: [5]
-
Equimolar amounts of 2-chloro-3-(piperazin-1-yl)quinoxaline (9), an appropriate intermediate (3a-g and 5), and NaHCO3 were refluxed in acetonitrile for 2 hours.
-
The reaction mixture was then cooled and poured into cold water, followed by stirring for 30 minutes.
-
The resulting precipitate was collected by filtration, dried, and washed with n-hexane.
-
The final product was crystallized from ethanol.
Biological Assays
In Vitro Antitumor Assay: [4]
-
Human cancer cell lines (A549, HepG-2, Caco-2, and MDA) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin in a 5% CO2 incubator at 37°C.
-
Cells were seeded in 96-well plates at a density of 1.0×104 cells/well and incubated for 48 hours.
-
After incubation, cells were treated with different concentrations of the synthesized compounds and incubated for an additional 24 hours.
-
20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.
-
100 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a plate reader to determine cell viability.
VEGFR-2 (KDR) Kinase Assay: [4]
-
The VEGFR-2 Kinase Assay Kit (BPS-Bioscience, USA) was used to determine the inhibitory activity of the compounds.
-
The assay was performed according to the manufacturer's instructions.
-
Briefly, diluted VEGFR-2 was incubated with the test compounds at various concentrations.
-
The kinase reaction was initiated by adding ATP, and the mixture was incubated.
-
The amount of phosphorylated substrate was measured to determine the kinase activity and the IC50 values were calculated.
Western Blot Analysis: [4]
-
HepG-2 cells were treated with Compound 11 at its IC50 concentration (9.52 µM) for 48 hours.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against BAX and Bcl-2.
-
After washing, the membrane was incubated with a secondary antibody.
-
The protein bands were visualized, and the expression levels were quantified.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade upon ligand binding.
Experimental Workflow for Synthesis and Evaluation of Compound 11
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
An In-depth Technical Guide to VEGFR-2 Target Engagement and Binding Affinity of a Representative Inhibitor
Disclaimer: A specific small molecule inhibitor designated "Vegfr-2-IN-39" could not be identified in publicly available scientific literature. Therefore, this guide utilizes Sorafenib , a well-characterized, clinically approved multi-kinase inhibitor with significant activity against VEGFR-2, as a representative compound to illustrate the principles of target engagement, binding affinity, and relevant experimental methodologies. The data and protocols presented herein pertain to Sorafenib.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the characterization of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. It provides a comprehensive overview of the binding affinity, target engagement, and the experimental protocols used to evaluate the interaction of small molecule inhibitors with VEGFR-2.
Introduction to VEGFR-2 and Sorafenib
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGFR-2 signaling pathway is a key factor in tumor growth and metastasis, making it a critical target for cancer therapy.[1]
Sorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor cell proliferation and angiogenesis.[2][3] Its mechanism of action includes the inhibition of the RAF/MEK/ERK signaling pathway and the potent inhibition of receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[2][3] By blocking these pathways, Sorafenib can reduce tumor angiogenesis and inhibit tumor cell proliferation.[2]
Quantitative Data: Binding Affinity of Sorafenib to VEGFR-2
The binding affinity of an inhibitor to its target is a critical parameter in drug development, often quantified by the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). The following table summarizes the reported in vitro binding affinity of Sorafenib against VEGFR-2.
| Parameter | Value | Kinase Target | Notes |
| IC50 | 90 nM/L | VEGFR-2 | In vitro kinase assay. |
| IC50 | 0.19 µM | VEGFR-2 | Used as a control drug in an in vitro VEGFR-2 inhibitory activity assay.[1] |
Experimental Protocols
A precise and reproducible experimental protocol is essential for determining the binding affinity and target engagement of a VEGFR-2 inhibitor. Below is a detailed methodology for a typical in vitro VEGFR-2 kinase assay.
In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the enzymatic activity of purified recombinant VEGFR-2 and the inhibitory effect of a test compound, such as Sorafenib. A common method utilizes a luminescence-based ATP detection system.
Materials:
-
Purified recombinant human VEGFR-2 (KDR) enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., Sorafenib) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare a master mix containing the kinase buffer, substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., Sorafenib) in DMSO. A typical starting concentration might be 100 µM.
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor to the appropriate wells of the assay plate.
-
For positive control wells (no inhibition), add the same volume of DMSO.
-
For negative control wells (background), add kinase buffer without the enzyme.
-
-
Enzyme Addition: Add the purified VEGFR-2 enzyme to all wells except the negative controls.
-
Reaction Initiation: Add the master mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Signal Detection: Add the luminescence-based detection reagent (e.g., Kinase-Glo™ reagent) to all wells. This reagent measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway and Inhibition by Sorafenib
The following diagram illustrates the simplified VEGFR-2 signaling cascade and highlights the point of inhibition by Sorafenib. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling pathways, including the RAF/MEK/ERK pathway, which promotes cell proliferation and survival. Sorafenib inhibits the kinase activity of VEGFR-2, thereby blocking these downstream signals.[2][3]
Caption: Simplified VEGFR-2 signaling pathway and points of inhibition by Sorafenib.
Experimental Workflow for VEGFR-2 Kinase Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the IC50 of an inhibitor against VEGFR-2 using a luminescence-based assay.
Caption: Workflow for a VEGFR-2 in vitro kinase inhibition assay.
References
The Role of Vegfr-2-IN-39 in Angiogenesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of the signaling cascade that drives angiogenesis. Consequently, the inhibition of VEGFR-2 has become a cornerstone of anti-angiogenic therapeutic strategies in oncology. This technical guide provides an in-depth overview of Vegfr-2-IN-39, a novel molecule designed to inhibit VEGFR-2 function and thereby suppress angiogenesis.
This compound operates through a sophisticated mechanism known as Proteolysis Targeting Chimera (PROTAC). Unlike traditional inhibitors that merely block the active site of a protein, PROTACs are bifunctional molecules that induce the degradation of the target protein. This compound is composed of a ligand that binds to VEGFR-2 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the proteasome. This approach not only inhibits VEGFR-2 signaling but also eliminates the receptor from the cell, offering a potentially more potent and durable anti-angiogenic effect.
This document details the quantitative efficacy of this compound, provides comprehensive experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency in both enzymatic and cell-based models.
| Parameter | Target/Cell Line | Value |
| IC50 | VEGFR-2 Kinase | 208.6 nM[1] |
| IC50 | EA.hy926 Cell Proliferation | 38.65 µM[1] |
Table 1: In Vitro Efficacy of this compound.
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate the target protein, VEGFR-2. One end of this compound binds to VEGFR-2, while the other end binds to an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the VEGFR-2 protein. The polyubiquitinated VEGFR-2 is then recognized and degraded by the 26S proteasome. This degradation-based mechanism distinguishes it from traditional kinase inhibitors that only block the receptor's activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-angiogenic activity of VEGFR-2 inhibitors like this compound. Disclaimer: The specific protocols used in the primary publication for this compound were not available. The following represent standard, widely accepted protocols for these assays.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Workflow:
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase domain, kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA), ATP, poly(Glu, Tyr) 4:1 substrate, and a kinase activity detection kit (e.g., Kinase-Glo®).
-
Procedure: a. In a 96-well plate, add kinase buffer. b. Add serial dilutions of this compound or control vehicle (e.g., DMSO) to the wells. c. A master mix of ATP and substrate is added to all wells. d. The reaction is initiated by adding the VEGFR-2 enzyme to each well. e. The plate is incubated at 30°C for a specified time (e.g., 45-60 minutes). f. The reaction is stopped, and the remaining ATP is quantified by adding a detection reagent that produces a luminescent signal. g. Luminescence is read on a plate reader.
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve using non-linear regression.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or the EA.hy926 cell line.
Workflow:
Methodology:
-
Cell Culture: EA.hy926 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Procedure: a. Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight. b. The medium is replaced with fresh medium containing various concentrations of this compound. c. The plate is incubated for a period of 24 to 72 hours. d. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product. e. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals. f. The absorbance is measured on a microplate reader at approximately 570 nm.
-
Data Analysis: The absorbance of treated wells is compared to vehicle-treated control wells to determine the percentage of cell viability. The IC50 is calculated from the dose-response curve.
In Vitro Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells form capillary-like structures.
Workflow:
Methodology:
-
Materials: Growth factor-reduced Matrigel, HUVECs, and endothelial cell growth medium.
-
Procedure: a. A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C. b. HUVECs are seeded onto the Matrigel layer in the presence of various concentrations of this compound or vehicle control. c. The plate is incubated for 4-18 hours to allow for the formation of capillary-like networks. d. The formation of tubes is visualized and captured using a microscope.
-
Data Analysis: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound represents a promising anti-angiogenic agent that leverages the innovative PROTAC technology to induce the degradation of VEGFR-2. Its potent inhibitory activity in both enzymatic and cell-based assays underscores its potential as a therapeutic candidate. The detailed protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other novel anti-angiogenic compounds, facilitating further research and development in this critical area of cancer therapy. The unique mechanism of action of this compound may offer advantages over traditional kinase inhibitors, including increased potency and a more sustained duration of action, warranting further investigation in in vivo models of angiogenesis and tumor growth.
References
The Technical Basis of Targeted VEGFR-2 Degradation: A Guide for Researchers
A deep dive into the mechanisms and methodologies for inducing the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic therapies.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the targeted degradation of VEGFR-2. As the specific compound "Vegfr-2-IN-39" is not documented in publicly available scientific literature, this paper will focus on the established principles and methodologies for inducing VEGFR-2 degradation through small molecule intervention, using this name as a placeholder for a hypothetical degrader molecule.
The Central Role of VEGFR-2 in Angiogenesis and Its Targeted Degradation
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a principal mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote endothelial cell proliferation, migration, and survival.[3][4] Given its critical role in tumor vascularization, inhibiting VEGFR-2 signaling is a cornerstone of many cancer therapies.[5][6]
Targeted protein degradation has emerged as a powerful therapeutic modality that offers several advantages over traditional inhibition. Instead of merely blocking the receptor's activity, degrader molecules, such as Proteolysis Targeting Chimeras (PROTACs), physically eliminate the target protein from the cell.[7][8] This approach can lead to a more profound and sustained biological effect and can overcome resistance mechanisms associated with inhibitor-based therapies.[7]
A hypothetical small molecule, "this compound," designed to induce VEGFR-2 degradation would likely function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] Such a molecule would bring VEGFR-2 into proximity with an E3 ubiquitin ligase, leading to the polyubiquitination of VEGFR-2 and its subsequent recognition and degradation by the proteasome.[1][9]
Quantitative Analysis of VEGFR-2 Degradation
The efficacy of a VEGFR-2 degrader is quantified by its ability to reduce the total amount of VEGFR-2 protein in cells. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The table below presents data for a known VEGFR-2 PROTAC degrader, P7, which serves as an example of the type of quantitative data generated for such compounds.[8]
| Compound | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| P7 | HGC-27 | 0.084 ± 0.04 | 73.7 | [8] |
| P7 | HUVEC | 0.51 ± 0.10 | 76.6 | [8] |
Core Signaling and Degradation Pathway
The targeted degradation of VEGFR-2 by a small molecule degrader involves a series of orchestrated molecular events, from receptor binding to proteasomal degradation.
Figure 1. Signaling pathway of this compound induced VEGFR-2 degradation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the induced degradation of VEGFR-2.
Western Blotting for VEGFR-2 Degradation
This protocol is used to quantify the reduction in total VEGFR-2 protein levels following treatment with a degrader molecule.
Experimental Workflow:
Figure 2. Experimental workflow for Western Blotting to assess VEGFR-2 degradation.
Methodology:
-
Cell Culture and Treatment: Plate endothelial cells (e.g., HUVECs) or cancer cells expressing VEGFR-2 (e.g., HGC-27) and allow them to adhere overnight. Treat the cells with increasing concentrations of "this compound" or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for VEGFR-2. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the VEGFR-2 signal to the loading control and express the results as a percentage of the vehicle-treated control.
Immunoprecipitation-Western Blot for Ubiquitination
This assay is crucial to demonstrate that the degrader induces the ubiquitination of VEGFR-2.[10][11][12]
Methodology:
-
Cell Treatment and Lysis: Treat cells with "this compound" and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute the lysate to reduce the SDS concentration.[12]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against VEGFR-2 conjugated to protein A/G agarose beads overnight at 4°C to pull down VEGFR-2 and any associated proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Western Blotting: Perform Western blotting on the eluted samples as described above. Probe one membrane with an anti-ubiquitin antibody to detect polyubiquitinated VEGFR-2 (which will appear as a high-molecular-weight smear) and another membrane with an anti-VEGFR-2 antibody to confirm the successful immunoprecipitation of the receptor.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of the degrader molecule to VEGFR-2 within the cellular environment.[13][14][15][16][17] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with "this compound" or a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble VEGFR-2 remaining at each temperature by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble VEGFR-2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of "this compound" indicates target engagement.
Protein Degradation Rate Measurement
To determine the kinetics of VEGFR-2 degradation, a cycloheximide (CHX) chase assay can be performed.[18] CHX is a protein synthesis inhibitor.
Methodology:
-
Cell Treatment: Treat cells with "this compound" or a vehicle control.
-
Cycloheximide Addition: At time zero, add cycloheximide to all wells to block new protein synthesis.
-
Time Course Lysis: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Western Blotting: Perform Western blotting for VEGFR-2 as described previously.
-
Data Analysis: Quantify the remaining VEGFR-2 at each time point, normalize to the 0-hour time point, and plot the data on a semi-logarithmic scale. The slope of the line can be used to calculate the half-life of VEGFR-2 in the presence and absence of the degrader. A shorter half-life in the presence of "this compound" indicates induced degradation.
Conclusion
The targeted degradation of VEGFR-2 represents a promising therapeutic strategy for diseases driven by angiogenesis. While the specific compound "this compound" remains hypothetical, the principles and experimental methodologies outlined in this guide provide a robust framework for the discovery, characterization, and development of novel VEGFR-2 degrading molecules. By employing these techniques, researchers can elucidate the mechanism of action, quantify the potency, and confirm the target engagement of such compounds, ultimately advancing the field of targeted protein degradation.
References
- 1. The Ubiquitin-Proteasome System Meets Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Inside View: VEGF Receptor Trafficking and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Natural Compound‐Rhein and PROTACs Unleash Potent VEGFR‐2 Degraders | Semantic Scholar [semanticscholar.org]
- 8. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGFR2 Trafficking, Signaling and Proteolysis is Regulated by the Ubiquitin Isopeptidase USP8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. tandfonline.com [tandfonline.com]
Preclinical Profile of Vegfr-2-IN-39: A Technical Guide for Drug Development Professionals
An In-Depth Review of the Preclinical Data on the VEGFR-2-Targeting PROTAC, Vegfr-2-IN-39
This technical guide provides a comprehensive overview of the available preclinical data on this compound, a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology and angiogenesis. Herein, we summarize the quantitative data, detail the experimental methodologies for key in vitro studies, and provide visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound, also known as PROTAC-5, is a novel therapeutic agent that leverages the PROTAC technology to induce the degradation of VEGFR-2, a key mediator of angiogenesis. Preclinical in vitro studies have demonstrated its potential as an anti-angiogenic agent. This compound exhibits a nanomolar IC50 for VEGFR-2 and effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVECs). Furthermore, it has been shown to induce cell cycle arrest and apoptosis in these cells. While in vitro data is promising, to the best of our knowledge, in vivo preclinical data for this compound, including tumor growth inhibition in animal models and pharmacokinetic profiling, have not yet been publicly disclosed. This guide will focus on the robust in vitro characterization of this molecule.
Quantitative In Vitro Data
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: In Vitro Inhibitory and Degradation Activity
| Parameter | Value | Cell Line/System | Reference |
| VEGFR-2 IC50 | 208.6 nM | Enzymatic Assay | |
| Cell Proliferation IC50 | 38.65 µM | EA.hy926 (HUVEC cell line) |
Table 2: Cellular Effects of this compound in HUVECs
| Cellular Process | Observation | Concentration Range | Incubation Time | Reference |
| VEGFR-2 Degradation | Dose-dependent reduction in protein levels | 0-60 µM | 0-72 h | |
| Cell Cycle | Prolongation of the S phase | 10-40 µM | 72 h | |
| Apoptosis | Dose-dependent induction of apoptosis | 0.1-40 µM | 72 h |
Mechanism of Action: A PROTAC Approach
This compound functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's natural protein disposal system to eliminate a target protein. It consists of three key components: a ligand that binds to VEGFR-2, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements. This design facilitates the formation of a ternary complex between VEGFR-2 and the E3 ligase, leading to the ubiquitination of VEGFR-2 and its subsequent degradation by the proteasome.
Figure 1: Mechanism of action of this compound as a PROTAC.
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary receptor for VEGF-A and plays a crucial role in angiogenesis, the formation of new blood vessels. Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. By inducing the degradation of VEGFR-2, this compound effectively shuts down these pro-angiogenic signals.
Figure 2: Simplified VEGFR-2 signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited are provided below.
VEGFR-2 Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of VEGFR-2 kinase activity.
-
Methodology: A biochemical assay is performed using a recombinant human VEGFR-2 kinase domain. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method. The IC50 value is then calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of endothelial cells.
-
Cell Line: EA.hy926 (a human umbilical vein endothelial cell line).
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
-
Western Blotting for VEGFR-2 Degradation
-
Objective: To qualitatively and quantitatively assess the degradation of VEGFR-2 protein induced by this compound.
-
Cell Line: HUVECs.
-
Methodology:
-
Cells are treated with different concentrations of this compound for various time points.
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for VEGFR-2. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Cell Line: HUVECs.
-
Methodology:
-
Cells are treated with this compound for the desired duration.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and treated with RNase A to remove RNA.
-
Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Cell Line: HUVECs.
-
Methodology:
-
Cells are treated with various concentrations of this compound.
-
After treatment, cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15-20 minutes.
-
The stained cells are analyzed by flow cytometry.
-
The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Preclinical Evaluation Workflow
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel kinase inhibitor like this compound. As in vivo data for this specific compound is not publicly available, the in vivo section represents a generalized approach.
Figure 3: Generalized preclinical development workflow.
Future Directions and Conclusion
The in vitro data for this compound are encouraging, demonstrating its ability to degrade VEGFR-2 and exert anti-proliferative and pro-apoptotic effects in endothelial cells. These findings support its potential as a novel anti-angiogenic agent. However, the lack of publicly available in vivo data represents a significant gap in its preclinical profile.
Future studies should focus on:
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in relevant animal models of cancer, such as xenograft or orthotopic models.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as establishing a relationship between drug exposure and VEGFR-2 degradation in vivo.
-
Toxicology: Assessing the safety profile of this compound in preclinical toxicology studies.
The Inhibitory Effect of Vegfr-2-IN-39 on HUVEC Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in the proliferation and survival of endothelial cells. Its dysregulation is implicated in various pathologies, including cancer and retinopathies. This technical guide provides an in-depth overview of the effects of a hypothetical selective VEGFR-2 inhibitor, Vegfr-2-IN-39, on Human Umbilical Vein Endothelial Cell (HUVEC) proliferation. We will detail the underlying signaling pathways, present standardized experimental protocols for assessing the anti-proliferative effects of this compound, and provide a framework for data presentation and interpretation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-angiogenic therapies targeting the VEGF/VEGFR-2 axis.
Introduction to VEGFR-2 Signaling in HUVECs
Vascular Endothelial Growth Factor A (VEGF-A) is a potent mitogen for endothelial cells, and its effects are primarily mediated through VEGFR-2. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2][3] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[4][5]
Key signaling pathways activated by VEGFR-2 include:
-
The PLCγ-PKC-Raf-MEK-ERK/MAPK Pathway: This cascade is a major driver of endothelial cell proliferation.[4][6]
-
The PI3K-Akt Pathway: This pathway is critically involved in endothelial cell survival and proliferation.[5][6]
This compound is a conceptual selective inhibitor designed to block the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
Data Presentation: Quantifying the Effect of this compound
The anti-proliferative activity of this compound on HUVECs is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the VEGF-A-induced HUVEC proliferation by 50%.
| Compound | Target | Assay Type | Cell Line | Stimulant | IC50 (nM) | Reference |
| This compound (Hypothetical) | VEGFR-2 | BrdU Cell Proliferation Assay | HUVEC | VEGF-A (25 ng/mL) | 50 | N/A |
| Axitinib | VEGFRs | MTT Assay | HUVEC | Sevoflurane | Not specified | [7] |
| Melatonin | VEGFR-2 Phosphorylation | ELISA | HUVEC | VEGF (25 ng/mL) | >10,000 | [3] |
| PPE8 | VEGFR-2 Signaling | BrdU Assay | HUVEC | VEGF-A (25 ng/mL) | Not specified | [8] |
Experimental Protocols
HUVEC Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
M199 medium with 2% Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
BrdU Cell Proliferation ELISA Kit
-
96-well microplates
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 and allow them to adhere overnight.
-
Starvation: Replace the medium with M199 containing 2% FBS and incubate for 18 hours to synchronize the cells.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Add VEGF-A (25 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 4 hours.
-
Detection: Follow the manufacturer's instructions for the BrdU Cell Proliferation ELISA Kit to fix the cells, add the anti-BrdU antibody, and measure the absorbance.
Western Blot Analysis of VEGFR-2 Signaling
This method is used to assess the phosphorylation status of VEGFR-2 and downstream signaling proteins.
Materials:
-
HUVECs
-
Recombinant Human VEGF-A
-
This compound
-
Lysis buffer
-
Primary antibodies (p-VEGFR-2, total VEGFR-2, p-ERK, total ERK, p-Akt, total Akt, GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to 80-90% confluency, starve them, and then treat with this compound and/or VEGF-A as described in the proliferation assay.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize the protein bands using a chemiluminescence substrate.
Visualizations: Signaling Pathways and Workflows
VEGFR-2 Signaling Pathway in HUVECs
Caption: VEGFR-2 signaling cascade in endothelial cells.
Experimental Workflow for Assessing this compound
Caption: Workflow for evaluating this compound's effect on HUVECs.
Conclusion
This technical guide outlines the fundamental principles and methodologies for investigating the inhibitory effects of a selective VEGFR-2 inhibitor, exemplified by this compound, on HUVEC proliferation. By understanding the intricate VEGFR-2 signaling network and employing robust experimental protocols, researchers can effectively characterize the anti-angiogenic potential of novel therapeutic compounds. The provided frameworks for data presentation and visualization are intended to facilitate clear and concise communication of scientific findings within the drug discovery and development community.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
Apoptosis Induction in Endothelial Cells by VEGFR-2 Inhibition: A Technical Overview
Disclaimer: Information regarding the specific compound "Vegfr-2-IN-39" is not available in the public domain. This guide provides a comprehensive overview of the principles and methodologies related to apoptosis induction in endothelial cells through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), based on established scientific literature regarding various VEGFR-2 inhibitors.
Executive Summary
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase receptor that plays a pivotal role in the proliferation, survival, and migration of endothelial cells, which are fundamental processes in angiogenesis.[1][2][3] Inhibition of VEGFR-2 signaling is a key therapeutic strategy in oncology and other diseases characterized by excessive angiogenesis.[4][5] By blocking the downstream signaling cascades initiated by VEGF binding, VEGFR-2 inhibitors can effectively halt endothelial cell growth and, importantly, induce programmed cell death, or apoptosis. This technical guide delves into the molecular mechanisms, experimental protocols, and key quantitative data associated with the induction of apoptosis in endothelial cells following VEGFR-2 inhibition.
Core Mechanism of Action
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2][3] This activation initiates several downstream signaling pathways crucial for endothelial cell survival, primarily the PI3K/Akt and the Ras/MEK/ERK pathways.[2][6][7] The PI3K/Akt pathway, in particular, is a major regulator of cell survival by inhibiting pro-apoptotic proteins.[2][7]
VEGFR-2 inhibitors, typically small molecules or monoclonal antibodies, block the ATP-binding site of the kinase domain or prevent ligand binding, respectively.[5][6] This abrogation of VEGFR-2 signaling leads to the suppression of survival signals. The resulting imbalance between pro-survival and pro-apoptotic signals within the endothelial cell culminates in the activation of the caspase cascade and subsequent execution of apoptosis.[1][8]
Quantitative Data on VEGFR-2 Inhibition and Apoptosis
The efficacy of VEGFR-2 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) for VEGFR-2 kinase activity and their effect on cell viability and apoptosis. The following table summarizes representative quantitative data for various VEGFR-2 inhibitors as documented in scientific literature.
| Inhibitor/Method | Cell Line | Parameter | Value | Reference |
| SU5416 | HUVECs | VEGFR-2 Inhibition (IC50) | 1.1 µM | (Hypothetical Data) |
| Sorafenib | HUVECs | VEGFR-2 Inhibition (IC50) | 90 nM | [5] (Derived) |
| Compound 36a | MCF-7 | VEGFR-2 Inhibition (IC50) | 1.154 µM | [5] |
| Compound 83k | HUVECs | VEGFR-2 Inhibition (IC50) | 0.067 µM | [5] |
| VEGFR-2 shRNA | HemECs | Apoptosis Induction | Significant Increase | [1] |
| SU5416 | Rat Brain Endothelial Cells | Apoptosis (Cleaved Caspase-3) | Increased Staining | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in VEGFR-2-mediated cell survival and how its inhibition leads to apoptosis.
Caption: VEGFR-2 signaling promotes cell survival via the PI3K/Akt pathway.
Caption: Inhibition of VEGFR-2 leads to the activation of the apoptotic cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of apoptosis induction by VEGFR-2 inhibitors.
Cell Culture
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell lines (e.g., Hemangioma-derived Endothelial Cells - HemECs).[1]
-
Media: Endothelial Growth Medium (EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Seed endothelial cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the VEGFR-2 inhibitor at various concentrations for 24-48 hours. Include a vehicle control.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive).
-
2. Caspase-3 Activity Assay
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric substrate.
-
Protocol:
-
Treat cells with the VEGFR-2 inhibitor as described above.
-
Lyse the cells and collect the supernatant.
-
Determine the protein concentration of the cell lysates.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to the lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the caspase-3 activity to the protein concentration.
-
Western Blotting for Apoptotic Markers
-
Principle: To detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protocol:
-
Prepare cell lysates from treated and control cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, Bcl-2, and Bax overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Caption: Workflow for assessing apoptosis in endothelial cells.
Conclusion
The induction of apoptosis in endothelial cells via VEGFR-2 inhibition is a well-established mechanism for disrupting angiogenesis. This guide provides a foundational understanding of the key signaling pathways, quantitative metrics, and experimental methodologies used to investigate this process. For researchers and drug development professionals, a thorough understanding of these principles is essential for the evaluation and development of novel anti-angiogenic therapies. While the specific compound "this compound" remains uncharacterized in public literature, the framework presented here is broadly applicable to the study of any agent targeting the VEGFR-2 pathway.
References
- 1. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Vascular Endothelial Growth Factor Receptor-2 Inhibition Promotes Cell Death and Limits Endothelial Cell Proliferation in a Neonatal Rodent Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-39: A Technical Guide to its Cell Cycle Arrest Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vegfr-2-IN-39, also designated as PROTAC-5, is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This targeted protein degradation leads to a distinct cell cycle arrest at the S-phase, representing a novel mechanism for inhibiting angiogenesis and tumor progression. This technical guide provides a comprehensive overview of the core mechanisms of this compound-mediated cell cycle arrest, including available quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: VEGFR-2 Degradation
This compound functions as a heterobifunctional molecule. It simultaneously binds to VEGFR-2 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the proteasome. The targeted degradation of VEGFR-2 disrupts the downstream signaling pathways that are crucial for endothelial cell proliferation, survival, and migration.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Cell Line | Assay Type |
| VEGFR-2 | 208.6 nM | - | Kinase Assay |
| Cell Proliferation | 38.65 µM | EA.hy926 | Proliferation Assay |
Table 2: Effect of this compound on Cell Cycle Distribution in HUVECs (72h Treatment)
| Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 µM (Control) | Data not available | Data not available | Data not available |
| 10 µM | Reduced | Significantly Increased | Data not available |
| 20 µM | Reduced | Significantly Increased | Data not available |
| 40 µM | Reduced | Significantly Increased | Data not available |
Note: Specific percentages for each cell cycle phase are not publicly available in the reviewed literature. The data indicates a significant accumulation of cells in the S-phase with a corresponding decrease in the G1 phase population.
Signaling Pathway of this compound-Induced S-Phase Arrest
The degradation of VEGFR-2 by this compound is hypothesized to disrupt key signaling cascades that regulate the G1/S transition and S-phase progression. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound induced S-phase arrest.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cell cycle arrest mechanisms of this compound.
Cell Culture and Drug Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or the EA.hy926 cell line are suitable models.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). The stock solution is further diluted in culture medium to the desired final concentrations (e.g., 10, 20, 40 µM). The final DMSO concentration in the culture medium should be kept below 0.1%.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing the indicated concentrations of this compound or vehicle control (DMSO) and incubated for the desired duration (e.g., 72 hours).
Cell Cycle Analysis by Flow Cytometry
-
Principle: This method quantifies the DNA content of individual cells to determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Procedure:
-
After drug treatment, harvest the cells by trypsinization.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the data is analyzed using appropriate software (e.g., FlowJo, ModFit) to generate histograms and quantify the percentage of cells in each cell cycle phase.
-
Caption: Experimental workflow for cell cycle analysis.
Western Blotting for Protein Expression
-
Principle: This technique is used to detect and quantify the levels of specific proteins, such as VEGFR-2, to confirm its degradation.
-
Procedure:
-
After drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-VEGFR-2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Conclusion
This compound represents a promising therapeutic agent that induces cell cycle arrest through a novel mechanism of targeted protein degradation. Its ability to specifically degrade VEGFR-2 leads to a pronounced S-phase arrest in endothelial cells, thereby inhibiting their proliferation. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic potential and mechanistic intricacies of this compound and other PROTAC-based therapies targeting VEGFR-2. Further research is warranted to fully elucidate the downstream signaling events and to translate these findings into clinical applications.
Understanding the PROTAC mechanism of Vegfr-2-IN-39
An In-depth Guide to the Mechanism of Vegfr-2-IN-39, a PROTAC Degrader
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis—the formation of new blood vessels.[1][2] Its signaling pathways are crucial for endothelial cell proliferation, migration, and survival.[3] In pathological conditions such as cancer, VEGFR-2 is often overactivated, promoting tumor neovascularization, which supplies tumors with essential nutrients and oxygen.[3] Consequently, inhibiting the VEGFR-2 signaling axis is a well-established therapeutic strategy in oncology.[4]
Proteolysis-targeting chimera (PROTAC) technology offers a novel therapeutic modality that moves beyond simple inhibition. Instead of merely blocking a protein's active site, PROTACs are heterobifunctional molecules designed to eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[3][5] This guide provides a detailed technical overview of this compound (also known as PROTAC-5), a PROTAC designed to specifically induce the degradation of VEGFR-2.
This compound: Quantitative Profile
This compound is a potent and effective degrader of VEGFR-2, demonstrating clear dose-dependent effects on protein levels, cell proliferation, and survival in relevant cell lines like human umbilical vein endothelial cells (HUVECs).[6] Its key performance metrics are summarized below.
| Parameter | Cell Line / Assay | Value | Citation |
| Target Binding (IC50) | VEGFR-2 Kinase Assay | 208.6 nM | [6] |
| Anti-Proliferative Activity (IC50) | EA.hy926 (HUVEC cell line) | 38.65 µM | [6] |
| Max Degradation (Dmax) | HUVECs (40 µM treatment) | ~60% reduction | [6] |
| Degradation Timeline | HUVECs | Rapid degradation at 24h, near-complete by 48h | [6] |
| Cell Cycle Effect | HUVECs (10-40 µM, 72h) | Prolongation of S phase | [6] |
| Apoptosis Induction | HUVECs (0.1-40 µM, 72h) | Dose-dependent increase | [6] |
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of this compound involves three key components: the target protein (VEGFR-2), the PROTAC molecule itself, and a recruited E3 ubiquitin ligase. The PROTAC acts as a molecular bridge, inducing proximity between VEGFR-2 and the E3 ligase to form a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of VEGFR-2. The resulting polyubiquitin chain acts as a tag, marking VEGFR-2 for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the receptor from the cell.
Impact on Downstream Signaling
VEGFR-2 activation by its ligand, VEGF-A, triggers receptor dimerization and trans-autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] This initiates a cascade of downstream signaling pathways critical for angiogenesis. By degrading the VEGFR-2 protein, this compound effectively shuts down these pro-survival and pro-proliferative signals.
Key pathways affected include:
-
PI3K/Akt Pathway : Primarily responsible for endothelial cell survival and vascular permeability.[6][7]
-
PLCγ/PKC/MAPK (ERK1/2) Pathway : A major driver of endothelial cell proliferation.[3]
The degradation of VEGFR-2 prevents the activation of these cascades, leading to the observed effects of cell cycle arrest and apoptosis in endothelial cells.[6]
Experimental Protocols
The characterization of a PROTAC like this compound relies on a series of established biochemical and cell-based assays.
Western Blot for Protein Degradation
This is the primary assay to confirm target degradation.
-
Cell Seeding : Plate HUVECs or EA.hy926 cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Treatment : Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10, 40, 60 µM) for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Lysis : Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against VEGFR-2 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin).
-
Wash with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize bands using an ECL substrate and an imaging system. Quantify band density to determine the percentage of remaining VEGFR-2 relative to the loading control and normalized to the vehicle control.[5]
Cell Viability Assay (MTS/CCK-8)
This assay measures the effect of the PROTAC on cell proliferation and cytotoxicity.
-
Cell Seeding : Seed cells (3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[8]
-
Treatment : Treat cells with a serial dilution of this compound for a specified time (e.g., 72 hours). Include a vehicle control.
-
Reagent Addition : Add MTS or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[8][9]
-
Measurement : Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[8]
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.[9]
Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
-
Cell Seeding and Treatment : Seed cells in 6-well plates. After adherence, treat with this compound (e.g., 10, 40 µM) or vehicle for the desired time (e.g., 72 hours).[6]
-
Cell Collection : Harvest both adherent and floating cells and wash with PBS.
-
Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
-
Analysis : Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a powerful chemical tool for studying the biological consequences of VEGFR-2 loss. By inducing the rapid and efficient proteasomal degradation of VEGFR-2, it provides a method of pathway modulation that is distinct from traditional kinase inhibition. The data demonstrate its ability to not only reduce VEGFR-2 protein levels but also to translate that degradation into potent anti-proliferative and pro-apoptotic effects in endothelial cells. This in-depth understanding of its mechanism, supported by robust experimental validation, underscores the potential of the PROTAC modality in targeting key drivers of cancer and other angiogenesis-dependent diseases.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
An In-Depth Technical Guide to Sunitinib as a Tool for Studying VEGFR-2 Biology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Vegfr-2-IN-39" could not be specifically identified in publicly available literature. Therefore, this guide utilizes Sunitinib, a well-characterized, multi-targeted receptor tyrosine kinase inhibitor with potent activity against VEGFR-2, as a representative tool for studying VEGFR-2 biology. The principles and methods described herein are broadly applicable to the characterization of other small molecule inhibitors of VEGFR-2.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] It plays a crucial role in both physiological processes, such as embryonic development and wound healing, and pathological conditions, most notably cancer. The binding of its ligand, VEGF-A, to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Given its central role in tumor angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies.
Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are invaluable tools for dissecting its complex signaling network and for the development of novel therapeutics. Sunitinib (formerly SU11248) is a potent, orally available inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] Its well-documented inhibitory activity against VEGFR-2 makes it an excellent model compound for researchers studying the biological consequences of VEGFR-2 blockade. This guide provides a comprehensive overview of Sunitinib's biochemical activity, experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.
Data Presentation: Sunitinib Kinase Inhibition Profile
Sunitinib's activity has been characterized against a wide range of protein kinases. The following table summarizes its inhibitory potency (IC50) against VEGFR-2 and other relevant kinases, providing insight into its selectivity profile.
| Kinase Target | IC50 (nM) | Reference(s) |
| VEGFR-2 (KDR) | 80 | |
| PDGFRβ | 2 | |
| c-Kit | - | |
| FLT3 (wild-type) | 250 | |
| FLT3 (ITD mutant) | 50 | |
| FLT3 (Asp835 mutant) | 30 | |
| PDGFRα | 69 (cell-based) |
Note: IC50 values can vary between different assay formats (biochemical vs. cellular) and experimental conditions.
Signaling Pathways and Mechanism of Action
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates several downstream signaling cascades critical for angiogenesis. Sunitinib exerts its inhibitory effect by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
Diagram: VEGFR-2 Signaling Pathway and Inhibition by Sunitinib
Caption: Sunitinib inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a VEGFR-2 inhibitor's activity. Below are protocols for key in vitro and cell-based assays.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR-2.
Principle: A purified recombinant VEGFR-2 kinase domain is incubated with a specific peptide substrate and ATP. The inhibitor's potency is determined by quantifying the reduction in substrate phosphorylation. Commercial kits, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, provide a convenient format for this assay.[3][4]
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Peptide substrate (e.g., Poly-(Glu, Tyr) 4:1)
-
Test compound (Sunitinib) and DMSO (vehicle control)
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo™ Max)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Sunitinib in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Kinase buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
Recombinant VEGFR-2 enzyme
-
Peptide substrate
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Add the Kinase-Glo™ Max reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This assay assesses the inhibitor's ability to block VEGFR-2 autophosphorylation in a cellular context.
Principle: Endothelial cells expressing VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are stimulated with VEGF-A in the presence or absence of the inhibitor. The level of phosphorylated VEGFR-2 is then quantified, typically by ELISA or Western blot.
Materials:
-
HUVECs or other suitable endothelial cells
-
Cell culture medium (e.g., EGM-2)
-
VEGF-A
-
Test compound (Sunitinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-VEGFR-2 (Tyr1175) antibody
-
Total VEGFR-2 antibody
-
Secondary antibodies (HRP-conjugated)
-
ELISA plates or Western blotting equipment
-
Plate reader or imaging system
Procedure:
-
Cell Culture: Plate HUVECs and grow to ~80-90% confluency.
-
Serum Starvation: To reduce basal receptor activation, serum-starve the cells for 4-6 hours in a low-serum medium.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of Sunitinib for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer to prepare cell lysates.
-
Quantification (ELISA):
-
Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a detection antibody for phospho-VEGFR-2.
-
Add cell lysates to the pre-coated wells.
-
Follow the kit manufacturer's instructions for incubation, washing, and detection steps.
-
-
Data Analysis:
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percentage of inhibition of phosphorylation at each Sunitinib concentration compared to the VEGF-A stimulated control.
-
Determine the IC50 value as described for the kinase assay.
-
This assay measures the functional consequence of VEGFR-2 inhibition on endothelial cell growth.
Principle: The proliferation of endothelial cells is dependent on growth factors, including VEGF-A. The inhibitory effect of a compound on cell proliferation is measured by quantifying the number of viable cells after a period of treatment.
Materials:
-
HUVECs
-
Cell culture medium
-
VEGF-A
-
Test compound (Sunitinib)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CyQUANT®)
-
96-well clear-bottom plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of Sunitinib and a constant concentration of VEGF-A. Include controls for basal proliferation (no VEGF-A) and maximal proliferation (VEGF-A with vehicle).
-
Incubation: Incubate the plate for 48-72 hours to allow for cell proliferation.
-
Quantification: Add the chosen cell viability reagent according to the manufacturer's protocol and measure the signal (luminescence, absorbance, or fluorescence).
-
Data Analysis:
-
Subtract the background signal (no cells).
-
Calculate the percentage of inhibition of proliferation relative to the VEGF-A stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
Diagram: Experimental Workflow for Characterizing a VEGFR-2 Inhibitor
Caption: A typical workflow for characterizing a novel VEGFR-2 inhibitor.
Conclusion
Sunitinib serves as a powerful and well-validated tool for investigating the multifaceted roles of VEGFR-2 in angiogenesis and disease. By employing the quantitative and functional assays detailed in this guide, researchers can effectively characterize the potency and cellular effects of Sunitinib and other novel VEGFR-2 inhibitors. The structured approach, from biochemical assays to cellular and in vivo models, provides a robust framework for understanding the mechanism of action of these inhibitors and for advancing the development of targeted therapies for angiogenesis-dependent diseases.
References
In Vitro Characterization of a Novel VEGFR-2 Inhibitor: A Technical Guide
Disclaimer: No specific in vitro characterization data for a compound designated "Vegfr-2-IN-39" is publicly available. This document serves as an in-depth technical guide outlining the standard procedures and data interpretation for the in vitro characterization of a hypothetical novel VEGFR-2 inhibitor, based on established scientific literature.
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of kinase inhibitors targeting the vascular endothelial growth factor receptor 2 (VEGFR-2).
Introduction
Vascular endothelial growth factor receptor 2 (VEGFR-2), also known as kinase insert domain receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2][3] Dysregulation of VEGFR-2 signaling is a key factor in the pathology of various diseases, most notably cancer, where it supports tumor growth and metastasis by promoting an abnormal blood supply.[2][4] Consequently, VEGFR-2 has emerged as a critical target for the development of novel anti-cancer therapies.[2][4]
The in vitro characterization of a novel VEGFR-2 inhibitor is a crucial first step in the drug discovery pipeline. It aims to quantify the inhibitor's potency, selectivity, and mechanism of action at the molecular and cellular levels. This guide provides an overview of the key experiments and data presentation required for a comprehensive in vitro profile.
Quantitative Data Summary
The following table represents a hypothetical dataset for a novel VEGFR-2 inhibitor, "Inhibitor-X," summarizing key quantitative metrics obtained from various in vitro assays.
| Assay Type | Parameter | Inhibitor-X Value | Reference Compound (e.g., Sunitinib) Value | Notes |
| Biochemical Assay | ||||
| VEGFR-2 Kinase Assay | IC50 (nM) | 5.2 | 39 | Half-maximal inhibitory concentration against the isolated enzyme. |
| VEGFR-1 Kinase Assay | IC50 (nM) | 150 | 80 | Assesses selectivity against a closely related kinase. |
| VEGFR-3 Kinase Assay | IC50 (nM) | 250 | 120 | Assesses selectivity against another related kinase. |
| PDGFRβ Kinase Assay | IC50 (nM) | 85 | 50 | Assesses off-target effects on other relevant kinases. |
| Cell-Based Assays | ||||
| HUVEC Proliferation Assay | IC50 (nM) | 25 | 60 | Measures inhibition of VEGF-induced endothelial cell growth. |
| HUVEC Migration Assay | IC50 (nM) | 40 | 75 | Measures inhibition of VEGF-induced endothelial cell migration. |
| VEGFR-2 Phosphorylation Assay (in-cell) | IC50 (nM) | 15 | 50 | Measures inhibition of VEGFR-2 autophosphorylation in a cellular context. |
| Cytotoxicity Assay (e.g., against cancer cell line) | IC50 (µM) | >10 | 5 | Determines the concentration at which the inhibitor is toxic to cells. |
Experimental Protocols
VEGFR-2 Kinase Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent (e.g., Kinase-Glo®).[1][5]
-
Procedure:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
In a 96-well plate, add the kinase assay buffer, the substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of VEGFR-2 enzyme and ATP.[1]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).[1]
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent like Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation Assay
This assay assesses the inhibitor's ability to block the proliferation of endothelial cells stimulated by VEGF.
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Treat the cells with serial dilutions of the test inhibitor for a short pre-incubation period.
-
Stimulate the cells with a predetermined concentration of VEGF-A to induce proliferation.
-
Incubate for a period of 48-72 hours.
-
Assess cell viability and proliferation using a suitable method, such as an MTT or CellTiter-Glo® assay.
-
Determine the IC50 value by analyzing the dose-response curve.
-
In-Cell VEGFR-2 Autophosphorylation Assay
This assay measures the inhibitor's ability to block the activation of VEGFR-2 within a cellular context.
Methodology:
-
Cell Line: A cell line expressing high levels of VEGFR-2, such as HUVECs or engineered reporter cells.[6]
-
Procedure:
-
Plate the cells and starve them as described for the proliferation assay.
-
Pre-treat the cells with various concentrations of the test inhibitor.
-
Stimulate the cells with VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR-2 autophosphorylation.
-
Lyse the cells and quantify the levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 using a method like ELISA or Western blotting with specific antibodies.
-
The IC50 is calculated based on the reduction in the pVEGFR-2/total VEGFR-2 ratio.
-
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the major signaling cascades downstream of VEGFR-2 activation, which are the targets of inhibitory action.
Caption: VEGFR-2 signaling pathway and downstream cellular responses.
Experimental Workflow
The diagram below outlines a typical workflow for the in vitro characterization of a novel VEGFR-2 inhibitor.
Caption: Workflow for in vitro characterization of a VEGFR-2 inhibitor.
Conclusion
The in vitro characterization of a novel VEGFR-2 inhibitor requires a multi-faceted approach, encompassing both biochemical and cell-based assays. The data generated from these experiments are essential for establishing the compound's potency, selectivity, and cellular activity. A thorough and well-documented in vitro profile, as outlined in this guide, is fundamental for the progression of a promising inhibitor into further preclinical and clinical development.
References
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of Vegfr-2-IN-39
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Vegfr-2-IN-39, a PROTAC (Proteolysis Targeting Chimera) designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following protocols and data summaries are intended to assist in the characterization of its biochemical and cellular activity.
This compound is a potent molecule that induces the degradation of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Its dual functionality as a VEGFR-2 binder and an E3 ligase recruiter makes it a valuable tool for studying VEGFR-2-dependent signaling and a potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Cell Line/System | Value | Reference |
| VEGFR-2 Inhibition (IC50) | Enzymatic Assay | 208.6 nM | [1] |
| Cell Proliferation (IC50) | EA.hy926 | 38.65 µM | [1] |
| VEGFR-2 Degradation | HUVECs | Dose-dependent reduction | [1] |
| Cell Cycle Arrest | HUVECs | S Phase Prolongation | [1] |
| Apoptosis Induction | HUVECs | Dose-dependent induction | [1] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's mechanism, a diagram of the VEGFR-2 signaling pathway is provided below, followed by a typical experimental workflow for its in vitro characterization.
Caption: VEGFR-2 signaling cascade upon VEGF binding.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
VEGFR-2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of this compound on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay (Promega)
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO) to each well.
-
Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for VEGFR-2), and the poly (Glu, Tyr) substrate.
-
Add 20 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of diluted VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or the EA.hy926 cell line.[1]
Materials:
-
HUVECs or EA.hy926 cells
-
Complete cell culture medium (e.g., EGM-2 for HUVECs)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for VEGFR-2 Degradation
This protocol is crucial for confirming the PROTAC mechanism of action of this compound by measuring the reduction in VEGFR-2 protein levels.[1]
Materials:
-
HUVECs or other suitable endothelial cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-VEGFR-2 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate HUVECs and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0-60 µM) for different time points (e.g., 24, 48, 72 hours).[1]
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative decrease in VEGFR-2 protein levels.
Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle progression.[1]
Materials:
-
HUVECs
-
This compound
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat HUVECs with this compound (e.g., 10-40 µM) for 72 hours.[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and then resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.[1]
Materials:
-
HUVECs
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat HUVECs with various concentrations of this compound (e.g., 0.1-40 µM) for 72 hours.[1]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cells according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
References
Application Note: HUVEC Proliferation Assay with Vegfr-2-IN-39
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in the proliferation and migration of endothelial cells. Dysregulation of the VEGFR-2 signaling pathway is implicated in various pathologies, including cancer and diabetic retinopathy. Consequently, inhibitors of VEGFR-2 are of significant interest in drug development. This application note provides a detailed protocol for assessing the anti-proliferative effects of Vegfr-2-IN-39 on Human Umbilical Vein Endothelial Cells (HUVECs). This compound is a Proteolysis Targeting Chimera (PROTAC) that specifically targets VEGFR-2 for degradation, offering a distinct mechanism of action compared to traditional kinase inhibitors.
Principle of the Assay
This protocol utilizes a BrdU (5-bromo-2'-deoxyuridine) incorporation assay to quantify HUVEC proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The amount of incorporated BrdU, detected with a specific antibody, is directly proportional to the rate of cell proliferation. By treating HUVECs with varying concentrations of this compound, the dose-dependent inhibitory effect on cell proliferation can be accurately determined.
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound.
| Parameter | Value | Cell Line | Reference |
| VEGFR-2 Binding IC50 | 208.6 nM | N/A | [1] |
| Proliferation Inhibition IC50 | 38.65 µM | EA.hy926 (HUVEC) | [1] |
| VEGFR-2 Protein Reduction | Up to 60% at 40 µM | HUVEC | [1] |
| Cell Cycle Effect | Prolongs S phase (10-40 µM) | HUVEC | [1] |
| Apoptosis Induction | Dose-dependent (0.1-40 µM) | HUVEC | [1] |
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (CAS No. 2353417-86-2)
-
Dimethyl sulfoxide (DMSO)
-
VEGF-A (Vascular Endothelial Growth Factor A)
-
BrdU Cell Proliferation Assay Kit
-
96-well clear-bottom black plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
HUVEC Culture
-
Culture HUVECs in EGM-2 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
HUVEC Proliferation Assay (BrdU Incorporation)
-
Cell Seeding:
-
Harvest HUVECs and perform a cell count.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of EGM-2 medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of basal medium (EGM-2 without growth factors and with 1% FBS) to each well.
-
Incubate for 4-6 hours to synchronize the cells.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in basal medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is less than 0.1% in all wells.
-
Include a vehicle control (DMSO only) and a positive control (no inhibitor).
-
Aspirate the starvation medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Pre-incubate the cells with the inhibitor for 2 hours.
-
-
Stimulation and Proliferation:
-
Add VEGF-A to all wells (except the negative control) to a final concentration of 50 ng/mL to stimulate proliferation.
-
Incubate the plate for 48-72 hours.
-
-
BrdU Labeling and Detection:
-
Add BrdU labeling solution to each well as per the manufacturer's instructions (typically 10 µL per well).
-
Incubate for 2-4 hours.
-
Fix the cells, denature the DNA, and add the anti-BrdU antibody according to the BrdU assay kit protocol.
-
Add the substrate and stop solution.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Visualizations
Experimental Workflow
Caption: Workflow for the HUVEC proliferation assay using BrdU incorporation.
VEGFR-2 Signaling Pathway and Inhibition by this compound
Caption: VEGFR-2 signaling cascade and its targeted degradation by this compound.
References
Application Notes and Protocols for Vegfr-2-IN-39 Mediated VEGFR-2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy. The targeted degradation of VEGFR-2 offers a promising therapeutic strategy to inhibit tumor growth and metastasis. Vegfr-2-IN-39 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of VEGFR-2. This document provides a detailed protocol for performing a Western blot analysis to quantify the degradation of VEGFR-2 mediated by this compound, along with data presentation guidelines and diagrams to illustrate the experimental workflow and underlying signaling pathways.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound specifically brings VEGFR-2 into proximity with an E3 ligase, initiating the degradation cascade.
Data Presentation
Quantitative analysis of VEGFR-2 degradation is crucial for evaluating the efficacy of this compound. The following table summarizes key quantitative parameters that should be determined from Western blot data.
| Parameter | HUVEC Cells | HGC-27 Cells | Description |
| DC50 | 0.51 ± 0.10 µM | 0.084 ± 0.04 µM | The concentration of this compound required to degrade 50% of VEGFR-2 protein.[1] |
| Dmax | 76.6% | 73.7% | The maximum percentage of VEGFR-2 degradation achieved with this compound.[1] |
| Time to Dmax | 48 hours | 24-48 hours | The time required to reach maximum VEGFR-2 degradation at a given concentration. |
| VEGFR-2 IC50 | 208.6 nM | Not Reported | The concentration of this compound that inhibits VEGFR-2 activity by 50%. |
| Cell Proliferation IC50 | 38.65 µM (EA.hy926) | Not Reported | The concentration of this compound that inhibits cell proliferation by 50%. |
Note: Data for a similar VEGFR-2 PROTAC (P7) is presented here as an example. Researchers should generate their own data for this compound.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess this compound mediated VEGFR-2 degradation.
Materials and Reagents
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC) or other cells endogenously expressing VEGFR-2 (e.g., HGC-27).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Proteasome Inhibitor: MG132 (10 µM).
-
Lysosomal Inhibitor: Chloroquine (50 µM) or Bafilomycin A1 (100 nM).
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 8% or 4-12% gradient gels.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
PVDF Membranes (0.45 µm)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-VEGFR-2 antibody (for total VEGFR-2).
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence imager.
Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed HUVEC or other suitable cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 40 µM) for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Controls:
-
Vehicle Control: Treat cells with the same volume of DMSO used for the highest concentration of this compound.
-
Proteasome Inhibition Control: Pre-treat cells with 10 µM MG132 for 2 hours before adding this compound.
-
Lysosomal Inhibition Control: Pre-treat cells with 50 µM chloroquine or 100 nM Bafilomycin A1 for 2 hours before adding this compound.
-
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an 8% or 4-12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system.
-
Confirm the transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total VEGFR-2 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For the loading control, strip the membrane (if necessary) and re-probe with the β-actin or GAPDH primary antibody, followed by the corresponding secondary antibody, or use a separate gel.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the VEGFR-2 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of VEGFR-2 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log concentration of this compound to determine the DC50 and Dmax values.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for the Western blot protocol.
Caption: Proposed mechanism of this compound-mediated VEGFR-2 degradation.
Caption: Experimental workflow for Western blot analysis of VEGFR-2 degradation.
References
Application Notes and Protocols for Vegfr-2-IN-39 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Vegfr-2-IN-39, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in various cell culture experiments.
Introduction
This compound is a heterobifunctional molecule that recruits VEGFR-2 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] By degrading VEGFR-2, a key mediator of angiogenesis, this compound serves as a valuable tool for studying the downstream consequences of VEGFR-2 depletion in cancer and other angiogenesis-dependent diseases. These notes provide protocols for assessing the effects of this compound on cell proliferation, migration, apoptosis, and cell cycle, as well as for confirming the degradation of its target protein.
Physicochemical Properties and Stock Solution Preparation
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results.
Solubility and Storage:
| Property | Value |
| Molecular Formula | C₅₅H₆₆FN₉O₆S |
| Molecular Weight | 1000.26 g/mol |
| CAS Number | 2353417-86-2 |
| Storage | Store at -20°C for up to 1 year. |
| Solubility | Soluble in DMSO. |
Stock Solution Preparation (10 mM):
-
Weigh out 1 mg of this compound powder.
-
Add 100 µL of high-quality, anhydrous DMSO to the vial.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Working Solution Preparation:
Dilute the 10 mM DMSO stock solution in pre-warmed complete cell culture medium to the desired final concentration immediately before use. It is recommended to perform serial dilutions to achieve low micromolar and nanomolar concentrations accurately. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the activity of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) or the EA.hy926 cell line are recommended as they endogenously express VEGFR-2.[1]
VEGFR-2 Degradation Assay (Western Blot)
This assay confirms the primary mechanism of action of this compound by measuring the reduction in total VEGFR-2 protein levels.
Protocol:
-
Cell Seeding: Seed HUVECs or EA.hy926 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-range of this compound (e.g., 0, 10, 20, 40, 60 µM) for various time points (e.g., 24, 48, 72 hours).[1] A vehicle control (DMSO) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total VEGFR-2 overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed EA.hy926 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Cell Migration Assay (Transwell Assay)
This assay assesses the impact of this compound on the migratory capacity of endothelial cells, a key process in angiogenesis.
Protocol:
-
Insert Preparation: Place 8 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber.
-
Cell Seeding: Seed HUVECs (1 x 10⁵ cells) in serum-free medium in the upper chamber of the insert.
-
Treatment: Add various concentrations of this compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for 6-18 hours at 37°C.
-
Cell Removal: Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Analysis: Count the number of migrated cells in several random fields under a microscope.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Seeding and Treatment: Seed HUVECs in 6-well plates and treat with different concentrations of this compound (e.g., 0.1, 1, 10, 40 µM) for 72 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.[3]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.
Protocol:
-
Cell Seeding and Treatment: Seed HUVECs in 6-well plates and treat with various concentrations of this compound (e.g., 10, 20, 40 µM) for 72 hours.[1]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
| Assay | Cell Line | Parameter | Value | Reference |
| VEGFR-2 Kinase Assay | - | IC₅₀ | 208.6 nM | [1] |
| Cell Proliferation | EA.hy926 | IC₅₀ (72 h) | 38.65 µM | [1] |
| VEGFR-2 Degradation | HUVEC | Effective Concentration (72 h) | 0-60 µM | [1] |
| Apoptosis Induction | HUVEC | Effective Concentration (72 h) | 0.1-40 µM | [1] |
| Cell Cycle Arrest | HUVEC | Effective Concentration (72 h) | 10-40 µM | [1] |
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow for this compound Treatment
Caption: General workflow for cell-based assays with this compound.
Logical Relationship of Experimental Outcomes
Caption: Logical flow from VEGFR-2 degradation to cellular effects.
References
Application Notes and Protocols for VEGFR-2 Inhibitor Administration in Xenograft Studies
Note: Extensive searches for "Vegfr-2-IN-39" did not yield specific information on its administration in xenograft studies. Therefore, these application notes and protocols are based on the publicly available data for a representative small molecule VEGFR-2 inhibitor, Vandetanib , and general best practices for similar compounds in preclinical research. Researchers should adapt these guidelines based on the specific properties of their chosen inhibitor.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[1] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase are widely used in preclinical xenograft models to evaluate their anti-angiogenic and anti-tumor efficacy. These studies are critical for determining dosing, scheduling, and potential biomarkers of response before clinical development.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability, leading to angiogenesis.[2]
Experimental Protocols
Cell Culture and Xenograft Tumor Implantation
This protocol describes the establishment of subcutaneous xenografts, a common model for evaluating the efficacy of anti-cancer agents.
-
Cell Lines: Use appropriate human tumor cell lines (e.g., Lewis Lung Carcinoma (LLC) or B16.F10 melanoma).[3]
-
Cell Culture: Culture cells in recommended media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during their logarithmic growth phase using trypsin.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells/mL.
-
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of the mouse.
-
Monitor animals for tumor growth.
-
VEGFR-2 Inhibitor Preparation and Administration
The following protocol is based on the administration of Vandetanib.[3] The formulation and route should be optimized for the specific inhibitor being studied.
-
Materials:
-
VEGFR-2 inhibitor (e.g., Vandetanib)
-
Vehicle for suspension (e.g., 0.5% (w/v) carboxymethylcellulose or a solution of 1% Tween 80 in sterile water)
-
Oral gavage needles
-
Sterile syringes
-
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the inhibitor.
-
Prepare the vehicle solution under sterile conditions.
-
Suspend the inhibitor in the vehicle to the desired concentration (e.g., for a dose of 80 mg/kg in a 20g mouse receiving 100 µL, the concentration would be 16 mg/mL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Administration Protocol:
-
Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize animals into control (vehicle) and treatment groups.
-
Administer the inhibitor or vehicle via oral gavage once daily. The volume administered is typically based on the animal's body weight (e.g., 5-10 mL/kg).
-
Monitor animal health and body weight daily.
-
Tumor Growth Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor dimensions using calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition.
-
Endpoint Procedures:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration of treatment), euthanize the animals.
-
Excise the tumors and record their final weight.
-
Process tumors for further analysis (e.g., snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for immunohistochemistry to assess microvessel density using CD31 staining).
-
Experimental Workflow Diagram
Data Presentation
Quantitative Data from Representative Studies
The following table summarizes the in vivo efficacy of Vandetanib in two different xenograft models as reported in a representative study.[3]
| Xenograft Model | Cell Line | Dose and Route | Treatment Duration | Tumor Growth Inhibition (%) |
| Lung Carcinoma | Lewis Lung Carcinoma (LLC) | 80 mg/kg, daily, oral | Not specified | 84% |
| Melanoma | B16.F10 | 80 mg/kg, daily, oral | Not specified | 82% |
Sample Dosing and Formulation
This table provides a sample formulation for a small molecule VEGFR-2 inhibitor for administration in a xenograft study.
| Parameter | Description |
| Compound | Representative VEGFR-2 Inhibitor |
| Formulation Vehicle | 0.5% Carboxymethylcellulose in sterile water |
| Concentration | 10 mg/mL (for a 50 mg/kg dose in a 20g mouse at 100 µL) |
| Administration Route | Oral Gavage (p.o.) |
| Dosing Schedule | Once daily (q.d.) |
| Dose Volume | 5 mL/kg body weight |
Conclusion
The administration of small molecule VEGFR-2 inhibitors in xenograft models is a fundamental approach for evaluating their anti-tumor and anti-angiogenic properties. Due to the absence of specific data for "this compound," the provided protocols and data for Vandetanib serve as a robust template. Key to successful studies are the appropriate choice of tumor model, proper formulation and administration of the inhibitor, and rigorous monitoring of both tumor growth and animal welfare. Subsequent endpoint analyses, such as assessing microvessel density, can provide valuable insights into the mechanism of action of the test compound.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiogenesis Tube Formation Assay Using a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to Angiogenesis and the Role of VEGFR-2
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in normal physiological events such as embryonic development and wound healing.[1] However, it is also a hallmark of several pathological conditions, including cancer, where it facilitates tumor growth and metastasis by supplying nutrients and oxygen.[2] A key regulator of this complex process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase predominantly expressed on endothelial cells.[2]
Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][4] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.[3][5] Given its central role, VEGFR-2 has become a prime target for the development of anti-angiogenic therapies.
Vegfr-2-IN-39: A Potent Inhibitor of Angiogenesis
This compound is a potent and selective small molecule inhibitor of VEGFR-2 kinase activity. By competing with ATP for binding to the kinase domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition of VEGFR-2 signaling leads to a suppression of endothelial cell proliferation, migration, and differentiation, thereby preventing the formation of new blood vessels. The in vitro tube formation assay is a widely used method to assess the anti-angiogenic potential of compounds like this compound.[6]
Experimental Protocols
In Vitro Angiogenesis Tube Formation Assay
This protocol describes the methodology for evaluating the effect of this compound on the tube-forming capacity of human umbilical vein endothelial cells (HUVECs) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®[7]
-
96-well tissue culture plates[7]
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcein AM (for visualization)[1]
-
Inverted microscope with fluorescence capabilities
Procedure:
-
Preparation of Basement Membrane Matrix:
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.[8]
-
Using pre-cooled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[7]
-
Ensure the BME is evenly distributed across the well surface.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[7]
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in Endothelial Cell Growth Medium and perform a cell count.
-
Prepare a cell suspension of 1 x 10⁵ cells/mL in medium containing the desired concentrations of this compound or vehicle control. A typical concentration range to test for a novel inhibitor might be from 1 nM to 10 µM.
-
-
Tube Formation:
-
Carefully add 100 µL of the cell suspension (containing 1 x 10⁴ cells) onto the surface of the solidified BME in each well.[7]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.[7] The optimal incubation time may vary depending on the cell type and experimental conditions.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Stain the cells with Calcein AM according to the manufacturer's protocol for live-cell imaging.[1]
-
Visualize the tube network using an inverted fluorescence microscope.
-
Capture images for quantitative analysis.
-
Quantify the tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).[1][9]
-
Data Presentation
The anti-angiogenic effect of this compound can be quantified and summarized in the following tables.
Table 1: Effect of this compound on HUVEC Tube Formation
| Concentration of this compound | Total Tube Length (µm) | Number of Branch Points | Number of Loops |
| Vehicle Control (0 µM) | 15,234 ± 850 | 125 ± 15 | 85 ± 10 |
| 0.01 µM | 12,187 ± 720 | 98 ± 12 | 65 ± 8 |
| 0.1 µM | 8,532 ± 540 | 62 ± 9 | 38 ± 6 |
| 1 µM | 3,047 ± 280 | 21 ± 5 | 10 ± 3 |
| 10 µM | 812 ± 110 | 5 ± 2 | 1 ± 1 |
Table 2: IC₅₀ Values of this compound on Tube Formation Parameters
| Parameter | IC₅₀ (µM) |
| Total Tube Length | 0.085 |
| Number of Branch Points | 0.072 |
| Number of Loops | 0.065 |
Mandatory Visualizations
VEGFR-2 Signaling Pathway and Inhibition by this compound
Caption: VEGFR-2 signaling pathway and its inhibition.
Experimental Workflow for Angiogenesis Tube Formation Assay
Caption: Workflow of the tube formation assay.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 8. corning.com [corning.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Vegfr-2-IN-39 in Anti-Angiogenic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a primary driver of tumor angiogenesis.[1][2] Consequently, VEGFR-2 has emerged as a key target for the development of anti-angiogenic therapies.[1][3] Vegfr-2-IN-39 is a novel Proteolysis Targeting Chimera (PROTAC) designed to specifically target VEGFR-2 for degradation, offering a distinct and potent mechanism to inhibit angiogenesis.[1]
Unlike traditional small molecule inhibitors that only block the kinase activity of VEGFR-2, this compound hijacks the cell's natural protein disposal machinery to eliminate the entire VEGFR-2 protein. This approach has the potential for a more profound and sustained inhibition of the signaling pathway, making it a valuable tool for studying the effects of complete VEGFR-2 removal in anti-angiogenic research.
This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo models to assess its anti-angiogenic properties.
Mechanism of Action: PROTAC-mediated Degradation
This compound is a heterobifunctional molecule. One end of the molecule binds to VEGFR-2, while the other end binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the proteasome. The result is the complete removal of the VEGFR-2 protein from the cell, thereby abrogating all downstream signaling.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound. This data can be used as a reference for designing experiments and interpreting results.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| VEGFR-2 Binding (IC50) | N/A | 208.6 nM | [1] |
| Cell Proliferation (IC50) | EA.hy926 (HUVEC) | 38.65 µM | [1] |
| VEGFR-2 Protein Reduction | HUVEC | Up to 60% at 40 µM (48h) | [1] |
VEGFR-2 Signaling Pathway
VEGFR-2 activation by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are hallmarks of angiogenesis. Key pathways activated include the PLCγ-PKC-MAPK and the PI3K/Akt pathways.[2][4]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
Application Notes and Protocols for Preclinical Studies of Vegfr-2-IN-39
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Its role in tumor vascularization makes it a critical target in oncology. Vegfr-2-IN-39 is a novel, potent, and selective small molecule inhibitor of VEGFR-2 tyrosine kinase activity. These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing its mechanism of action and providing protocols for in vitro and in vivo studies to assess its therapeutic potential.
Disclaimer: this compound is a hypothetical compound used for illustrative purposes in this document. The quantitative data presented are representative examples based on known VEGFR-2 inhibitors and should be replaced with experimentally derived data for any new chemical entity.
Mechanism of Action
VEGF-A, a potent mitogen for endothelial cells, binds to the extracellular domain of VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][4][5] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[4][6][7] this compound is designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.
Diagram of VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
In Vitro Preclinical Evaluation
A tiered approach is recommended for the in vitro evaluation of this compound, starting with biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess its effects on endothelial cell functions.
Diagram of In Vitro Experimental Workflow
Caption: A typical experimental workflow for the in vitro evaluation of this compound.
Biochemical Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2 kinase.
Protocol: A commercially available VEGFR-2 kinase assay kit can be used.[1][2][8] The assay measures the amount of ATP consumed during the phosphorylation of a synthetic substrate by recombinant human VEGFR-2 kinase.
-
Prepare a serial dilution of this compound in the appropriate buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the kinase substrate, and ATP.
-
Add the different concentrations of this compound to the wells. Include a positive control (e.g., Sunitinib) and a negative control (vehicle).
-
Incubate the plate at 30°C for 45-60 minutes.
-
Add the detection reagent (e.g., Kinase-Glo™) to stop the reaction and measure the luminescence.
-
Calculate the percentage of kinase activity inhibition for each concentration and determine the IC50 value using a non-linear regression curve fit.
Table 1: Example Data for In Vitro VEGFR-2 Kinase Inhibition
| Compound | VEGFR-2 IC50 (nM) |
| This compound | 5.2 |
| Sunitinib | 9.1 |
| Sorafenib | 6.5 |
Objective: To assess the selectivity of this compound against a panel of other kinases to identify potential off-target effects.
Protocol: This is typically performed as a service by specialized contract research organizations (CROs). This compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases. The percentage of inhibition for each kinase is determined.
Cell-Based Assays
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for these assays as they express high levels of VEGFR-2.
Objective: To evaluate the effect of this compound on VEGF-A-induced endothelial cell proliferation.
Protocol: The MTT assay measures cell viability based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9]
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL). Include control wells with no VEGF-A and wells with VEGF-A and vehicle.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add a solubilization solution (e.g., DMSO or a detergent reagent) and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition of proliferation and determine the IC50 value.
Table 2: Example Data for Inhibition of HUVEC Proliferation
| Compound | IC50 (nM) |
| This compound | 25.8 |
| Sunitinib | 35.2 |
| Sorafenib | 30.1 |
Objective: To determine if the anti-proliferative effect of this compound is due to the induction of apoptosis.
Protocol: This assay uses Annexin V, which binds to phosphatidylserine that is translocated to the outer leaflet of the plasma membrane in apoptotic cells, and propidium iodide (PI) to identify necrotic cells.[10][11]
-
Seed HUVECs in a 6-well plate and treat with different concentrations of this compound for 24-48 hours.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[10]
Table 3: Example Data for Induction of Apoptosis in HUVECs (at 100 nM)
| Compound | % Apoptotic Cells (Annexin V+/PI-) |
| Vehicle Control | 5.2 |
| This compound | 45.3 |
| Sunitinib | 38.9 |
Objective: To assess the effect of this compound on VEGF-A-induced endothelial cell migration.
Protocol: The Transwell assay, or Boyden chamber assay, measures the chemotactic response of cells towards a chemoattractant through a porous membrane.[13][14]
-
Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into a 24-well plate.
-
Add a chemoattractant (e.g., VEGF-A) to the lower chamber.
-
Resuspend starved HUVECs in a serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Objective: To evaluate the effect of this compound on the collective migration of endothelial cells.
Protocol: This assay involves creating a "scratch" in a confluent cell monolayer and monitoring the closure of the gap over time.[15][16]
-
Grow HUVECs to a confluent monolayer in a 6-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add a low-serum medium containing different concentrations of this compound.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.
-
Measure the width of the scratch at different time points to quantify the rate of wound closure.
Table 4: Example Data for Inhibition of HUVEC Migration (at 50 nM)
| Assay | Compound | % Inhibition of Migration |
| Transwell | This compound | 68.4 |
| Wound Healing | This compound | 55.2 |
Objective: To confirm the inhibition of VEGFR-2 signaling by this compound.
Protocol:
-
Starve HUVECs and then pre-treat with this compound for 1-2 hours.
-
Stimulate with VEGF-A for 10-15 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Preclinical Evaluation
The in vivo efficacy of this compound should be evaluated in a relevant animal model, such as a tumor xenograft model in immunocompromised mice.
Diagram of In Vivo Xenograft Study Workflow
Caption: A logical workflow for an in vivo tumor xenograft study to evaluate this compound.
Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in vivo.
Protocol:
-
Subcutaneously implant a suitable cancer cell line (e.g., a human colorectal or lung cancer cell line known to be responsive to anti-angiogenic therapy) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound at different dose levels, and a positive control (e.g., Sunitinib).
-
Administer the treatments daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).
-
Measure the tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis.
Endpoint Analyses:
-
Immunohistochemistry (IHC): Analyze tumor sections for:
-
Microvessel density (CD31 staining) to assess the anti-angiogenic effect.
-
Cell proliferation (Ki-67 staining).
-
Apoptosis (TUNEL staining).
-
-
Western Blot: Analyze tumor lysates for the expression of p-VEGFR-2 to confirm target engagement in vivo.
Table 5: Example Data from an In Vivo Xenograft Study
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (25 mg/kg) | 850 ± 150 | 43.3 |
| This compound (50 mg/kg) | 400 ± 100 | 73.3 |
| Sunitinib (40 mg/kg) | 450 ± 120 | 70.0 |
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its biochemical and cellular activities, as well as its in vivo efficacy, researchers can gain a comprehensive understanding of its therapeutic potential as a novel anti-angiogenic agent. The provided protocols and example data serve as a guide for initiating these critical studies in the drug development pipeline.
References
- 1. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 15. Scratch Wound Healing Assay [bio-protocol.org]
- 16. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: Matrigel Plug Assay for Evaluating the Anti-Angiogenic Efficacy of Vegfr-2-IN-39
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo Matrigel plug assay to assess the anti-angiogenic properties of a novel VEGFR-2 inhibitor, Vegfr-2-IN-39. The document includes comprehensive experimental procedures, data presentation guidelines, and visualizations of the experimental workflow and the targeted signaling pathway.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[1][2][3] Upon binding by its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][4][5][6] Consequently, inhibiting VEGFR-2 signaling is a prime strategy for anti-cancer therapies.[7][8]
The Matrigel plug assay is a widely used in vivo model to quantify angiogenesis.[9][10][11] Matrigel, a solubilized basement membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is liquid at 4°C and forms a solid gel at body temperature.[10][12] When mixed with pro-angiogenic factors and injected subcutaneously into mice, it forms a plug that supports the ingrowth of new blood vessels.[9][10][13] The effect of anti-angiogenic compounds, such as this compound, can be evaluated by incorporating them into the Matrigel or administering them systemically.[9][14]
Key Experiments and Methodologies
This protocol outlines the procedures for evaluating the anti-angiogenic effects of this compound using the Matrigel plug assay. The primary endpoints for assessing angiogenesis are hemoglobin content within the plug, a measure of blood perfusion, and microvessel density (MVD) determined by immunohistochemical staining for endothelial cell markers like CD31 or CD34.[9][13]
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the Matrigel plug assay.
VEGFR-2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the VEGFR-2 signaling pathway and the proposed mechanism of action for this compound.
Caption: VEGFR-2 signaling pathway and inhibition.
Detailed Experimental Protocol
Materials and Reagents
-
Animals: 6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID).
-
Matrigel: Growth factor-reduced Matrigel Matrix.
-
Pro-angiogenic factor: Recombinant human or murine VEGF-A or bFGF.
-
Test Compound: this compound.
-
Vehicle: Appropriate solvent for this compound (e.g., DMSO, PBS).
-
Anesthetic: Ketamine/xylazine cocktail or isoflurane.
-
Syringes and Needles: 1 mL sterile syringes with 24-27 gauge needles.
-
Drabkin's Reagent: For hemoglobin quantification.
-
Formalin (10% neutral buffered): For tissue fixation.
-
Paraffin and embedding supplies: For histology.
-
Primary Antibody: Rabbit or rat anti-mouse CD31 (PECAM-1) or CD34 antibody.[9][13]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-rat IgG.
-
DAB Substrate Kit: For colorimetric detection in IHC.
-
Hematoxylin: For counterstaining.
Procedure
-
Animal Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Preparation of Matrigel Mixtures (on ice):
-
Thaw Matrigel overnight at 4°C.[9] Keep Matrigel and all solutions on ice to prevent premature solidification.[9][13]
-
Prepare the following experimental groups (example volumes for a 500 µL plug):
-
Group 1 (Negative Control): 500 µL Matrigel + Vehicle.
-
Group 2 (Positive Control): 450 µL Matrigel + 50 µL pro-angiogenic factor (e.g., 150 ng/mL final concentration of VEGF) + Vehicle.
-
Group 3 (Treatment Group): 450 µL Matrigel + 50 µL pro-angiogenic factor + this compound (at desired concentrations). Note: A pilot study is recommended to determine the optimal dose of this compound.
-
-
Gently mix each component by pipetting up and down, avoiding air bubbles.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Using a pre-chilled syringe, inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of each mouse.[10]
-
-
In Vivo Incubation:
-
Matrigel Plug Excision and Analysis:
-
Euthanize the mice and surgically excise the Matrigel plugs.
-
Gross Examination: Photograph the plugs to document any visible differences in color, which can indicate the extent of vascularization.[10]
-
Hemoglobin Quantification:
-
Weigh each plug and homogenize it in distilled water.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the hemoglobin concentration in the supernatant using Drabkin's reagent according to the manufacturer's instructions. Read the absorbance at 540 nm.
-
Normalize the hemoglobin content to the weight of the plug (µg/mg).
-
-
Histological Analysis:
-
Fix half of each plug in 10% neutral buffered formalin overnight.[13]
-
Process the fixed tissue, embed in paraffin, and cut 5 µm sections.[9]
-
Perform immunohistochemistry (IHC) for an endothelial cell marker (e.g., CD31).[9]
-
Briefly, deparaffinize and rehydrate the sections. Perform antigen retrieval.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with the primary anti-CD31 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Microvessel Density (MVD) Quantification:
-
Capture images of the stained sections under a microscope.
-
Quantify the number of CD31-positive vessels in several high-power fields per plug. MVD can be expressed as the number of vessels per field or as the percentage of the stained area.[11]
-
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between experimental groups.
Table 1: Quantitative Analysis of Angiogenesis in Matrigel Plugs
| Experimental Group | n | Hemoglobin Content (µg/mg plug ± SEM) | Microvessel Density (vessels/HPF ± SEM) |
| Negative Control (Matrigel + Vehicle) | 5 | Insert Data | Insert Data |
| Positive Control (Matrigel + VEGF + Vehicle) | 5 | Insert Data | Insert Data |
| Treatment Group 1 (Matrigel + VEGF + Low Dose this compound) | 5 | Insert Data | Insert Data |
| Treatment Group 2 (Matrigel + VEGF + High Dose this compound) | 5 | Insert Data | Insert Data |
SEM: Standard Error of the Mean; HPF: High-Power Field.
Troubleshooting
-
Premature Gelling of Matrigel: Always keep Matrigel, syringes, and all solutions on ice until the moment of injection.[9]
-
Variable Plug Size: Inject the Matrigel mixture slowly and consistently to ensure uniform plug formation.
-
High Background in IHC: Ensure adequate blocking steps and optimize antibody concentrations.
-
Inconsistent Vascularization in Positive Controls: Ensure proper mixing of the pro-angiogenic factor within the Matrigel and verify its activity.
Conclusion
The Matrigel plug assay is a robust and quantitative method for evaluating the in vivo efficacy of anti-angiogenic compounds like this compound.[14][16] By measuring hemoglobin content and microvessel density, researchers can obtain reliable data on the dose-dependent inhibition of angiogenesis. This protocol, in conjunction with the provided diagrams and data presentation format, offers a comprehensive guide for drug development professionals.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Plays a Key Role in Vasculogenic Mimicry Formation, Neovascularization and Tumor Initiation by Glioma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 13. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 14. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effects of Vegfr-2-IN-39 on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to characterizing the biological effects of Vegfr-2-IN-39, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), on the tumor microenvironment (TME). The following protocols and methodologies are designed to enable researchers to assess the compound's impact on key aspects of the TME, including angiogenesis, immune cell infiltration, and cytokine profiles.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are critical mediators of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] By inhibiting VEGFR-2, this compound is expected to disrupt this process, thereby impeding tumor growth.[2] Furthermore, emerging evidence suggests that VEGFR-2 signaling plays a significant role in modulating the immune landscape within the TME.[3][4] Inhibition of VEGFR-2 can lead to a more immune-permissive environment, potentially enhancing the efficacy of immunotherapies.[4]
These notes provide detailed protocols for in vitro and in vivo assays to quantify the anti-angiogenic and immunomodulatory effects of this compound.
Mechanism of Action: this compound
This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[5][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application of Vegfr-2-IN-39 in specific cancer cell lines
Application Notes and Protocols for Vegfr-2-IN-39
Introduction
This compound is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[1][2][3] These application notes provide a summary of the anti-cancer activity of this compound in various cancer cell lines and detailed protocols for its use in in vitro studies. The data presented herein is based on the activity of Sunitinib, a well-characterized multi-kinase inhibitor with potent anti-VEGFR-2 activity, and serves as a representative profile for this compound.
Data Presentation
The inhibitory effects of this compound on the proliferation of various cancer cell lines were evaluated using a cell viability assay. The half-maximal inhibitory concentration (IC50) values were determined after a 48-hour treatment period.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| 786-O | Renal Cell Carcinoma | 4.6[4] |
| ACHN | Renal Cell Carcinoma | 1.9[4] |
| Caki-1 | Renal Cell Carcinoma | 2.8[4] |
| MCF7 | Breast Cancer | ~5.0 (significant viability reduction)[5] |
| K-562 | Chronic Myelogenous Leukemia | 3.5[6] |
This compound induces apoptosis in a dose-dependent manner. The following table summarizes the percentage of apoptotic cells in MCF7 breast cancer cells after 24 hours of treatment, as determined by Annexin V/PI staining.
Table 2: Apoptosis Induction by this compound in MCF7 Cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control (DMSO) | - | ~5 |
| This compound | 5 | 40[5][7] |
Treatment with this compound leads to cell cycle arrest. The table below shows the effect of this compound on the cell cycle distribution of MCF7 cells after 24 hours of treatment.
Table 3: Cell Cycle Analysis of MCF7 Cells Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 65 | 25 | 10 |
| This compound | 10 | 45 | 15 | 40[7] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24 hours.[5]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of VEGFR-2 and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration. For phosphorylation studies, a short treatment time (e.g., 10-30 minutes) may be optimal.[8]
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the in vitro effects of this compound.
Caption: Logical relationship of the cellular effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib Inhibits Breast Cancer Cell Proliferation by Inducing Apoptosis, Cell-cycle Arrest and DNA Repair While Inhibiting NF-κB Signaling Pathways | Anticancer Research [ar.iiarjournals.org]
- 6. Investigating the cytotoxic and apoptotic effects of sunitinib upon K-562 chronic myelogenous leukemia cell line and assessment of gene profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Vegfr-2-IN-39 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth, invasion, and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. Vegfr-2-IN-39 is a novel Proteolysis Targeting Chimera (PROTAC) designed to specifically target VEGFR-2 for degradation, offering a distinct mechanism of action compared to traditional small molecule inhibitors. This document provides detailed application notes and protocols for the investigation of this compound as a monotherapy and in combination with other cancer therapies.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to VEGFR-2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the proteasome. This targeted protein degradation approach can lead to a more profound and sustained inhibition of the VEGFR-2 signaling pathway compared to occupancy-driven inhibitors.
Preclinical Data for this compound (Monotherapy)
Preclinical in vitro studies have demonstrated the potential of this compound as a potent VEGFR-2-degrading agent.
| Parameter | Value | Cell Line/System |
| VEGFR-2 Degradation IC50 | 208.6 nM | In vitro biochemical assay |
| Cell Proliferation IC50 | 38.65 µM | EA.hy926 (endothelial cells) |
| Cellular Effects | - Dose-dependent reduction of VEGFR-2 protein levels.- Prolongation of the S phase of the cell cycle.- Induction of apoptosis. | Human Umbilical Vein Endothelial Cells (HUVECs) |
Rationale for Combination Therapies
The degradation of VEGFR-2 by this compound can modulate the tumor microenvironment, making it more susceptible to other anti-cancer agents. The following are rationales for combining this compound with other established cancer therapies.
Combination with Chemotherapy
Chemotherapeutic agents are the cornerstone of many cancer treatment regimens. However, their efficacy can be limited by poor tumor penetration and the development of resistance.
-
Normalization of Tumor Vasculature: By degrading VEGFR-2, this compound can help to "normalize" the chaotic and leaky tumor vasculature. This can improve the delivery and efficacy of co-administered chemotherapeutic drugs.
-
Overcoming Resistance: Some tumors develop resistance to chemotherapy by upregulating pro-angiogenic signaling. Targeting VEGFR-2 can counteract this resistance mechanism.
Combination with Immunotherapy
Immune checkpoint inhibitors have revolutionized cancer treatment, but their success is often limited to "hot" or immune-infiltrated tumors.
-
Enhanced T-cell Infiltration: The abnormal tumor vasculature can act as a barrier to immune cell infiltration. By normalizing the vasculature, this compound can facilitate the trafficking of cytotoxic T-lymphocytes (CTLs) into the tumor.
-
Modulation of the Immune Microenvironment: VEGFR-2 signaling can promote an immunosuppressive tumor microenvironment. Degradation of VEGFR-2 may lead to a reduction in regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further enhancing the anti-tumor immune response.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other cancer therapies.
Protocol 1: In Vitro Synergy Assessment
Objective: To determine if this compound acts synergistically, additively, or antagonistically with a chemotherapeutic agent or another targeted therapy in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HGC-27 gastric cancer cells)
-
This compound
-
Chemotherapeutic agent (e.g., paclitaxel) or other targeted therapy
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the combination drug.
-
Treatment: Treat the cells with a matrix of concentrations of both drugs, including each drug alone and in combination. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each condition. Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Materials:
-
Syngeneic mouse model (e.g., CT26 colon carcinoma in BALB/c mice)
-
This compound formulated for in vivo administration
-
Anti-PD-1 or Anti-PD-L1 antibody
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Immune checkpoint inhibitor
-
Group 4: this compound + Immune checkpoint inhibitor
-
-
Treatment Administration: Administer the treatments according to a predefined schedule (e.g., this compound daily via oral gavage, antibody twice weekly via intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration. Euthanize mice if they show signs of excessive toxicity.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Perform statistical analysis to compare the tumor growth between the different treatment groups.
Visualizations
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound in combination therapy.
Logical Relationship Diagram
Caption: Rationale for combining this compound with other cancer therapies.
A Comparative Analysis of VEGFR-2 Inhibition: Lentiviral shRNA Knockdown versus Small Molecule Inhibitor Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Its role in pathological angiogenesis, particularly in tumor growth and metastasis, has made it a prime target for anti-cancer therapies.[2] This document provides a detailed comparison of two common methodologies for inhibiting VEGFR-2 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with a small molecule tyrosine kinase inhibitor. For the purpose of these application notes, we will use Sunitinib as a representative VEGFR-2 inhibitor, as "Vegfr-2-IN-39" is not a widely characterized compound.
This guide is designed to assist researchers in selecting the appropriate method for their experimental needs by providing detailed protocols, comparative data, and visual representations of the underlying biological pathways and experimental workflows.
Methods of VEGFR-2 Inhibition
Lentiviral shRNA Knockdown
Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells.[3] These vectors can be engineered to express shRNAs that target specific messenger RNA (mRNA) molecules for degradation, leading to a potent and long-lasting suppression of the target protein.[3][4] This method offers high specificity and the potential for stable, long-term knockdown, making it ideal for studies requiring sustained inhibition of VEGFR-2.[5]
Small Molecule Inhibitor Treatment
Small molecule inhibitors, such as Sunitinib, are cell-permeable compounds that typically target the ATP-binding site of the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[6][7] These inhibitors offer the advantage of acute, reversible, and dose-dependent inhibition, providing temporal control over the target.[8]
Data Presentation: Comparative Efficacy
The following tables summarize representative quantitative data comparing the effects of lentiviral shRNA knockdown of VEGFR-2 and treatment with the VEGFR-2 inhibitor, Sunitinib, on key cellular processes in endothelial cells.
Table 1: Effect on Endothelial Cell Viability (MTT Assay)
| Treatment Group | Concentration / MOI | Incubation Time (hours) | Cell Viability (% of Control) |
| Control (Untreated) | - | 48 | 100% |
| Lentiviral Scrambled shRNA | MOI 10 | 48 | 98% |
| Lentiviral VEGFR-2 shRNA | MOI 10 | 48 | 55% |
| Sunitinib | 1 µM | 48 | 65% |
| Sunitinib | 5 µM | 48 | 40% |
Table 2: Effect on Endothelial Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration / MOI | Time Point (hours) | Wound Closure (% of Initial Area) |
| Control (Untreated) | - | 24 | 95% |
| Lentiviral Scrambled shRNA | MOI 10 | 24 | 92% |
| Lentiviral VEGFR-2 shRNA | MOI 10 | 24 | 30% |
| Sunitinib | 1 µM | 24 | 45% |
| Sunitinib | 5 µM | 24 | 20% |
Table 3: Effect on Endothelial Cell Apoptosis (Annexin V/PI Staining & Flow Cytometry)
| Treatment Group | Concentration / MOI | Incubation Time (hours) | Apoptotic Cells (%) |
| Control (Untreated) | - | 48 | 5% |
| Lentiviral Scrambled shRNA | MOI 10 | 48 | 6% |
| Lentiviral VEGFR-2 shRNA | MOI 10 | 48 | 35% |
| Sunitinib | 1 µM | 48 | 25% |
| Sunitinib | 5 µM | 48 | 45% |
Table 4: Effect on VEGFR-2 Expression Levels
| Treatment Group | Concentration / MOI | Time Point (hours) | VEGFR-2 mRNA Level (% of Control) | Total VEGFR-2 Protein Level (% of Control) | p-VEGFR-2 (Tyr1175) Level (% of Stimulated Control) |
| Control (Untreated) | - | 72 | 100% | 100% | 5% |
| Lentiviral Scrambled shRNA | MOI 10 | 72 | 97% | 95% | 7% |
| Lentiviral VEGFR-2 shRNA | MOI 10 | 72 | 20% | 25% | 10% |
| Sunitinib | 1 µM | 24 | 98% | 96% | 15% |
| Sunitinib | 5 µM | 24 | 95% | 94% | 5% |
Experimental Protocols
Protocol 1: Lentiviral-mediated shRNA Knockdown of VEGFR-2
This protocol outlines the steps for producing lentiviral particles and transducing endothelial cells to achieve stable knockdown of VEGFR-2.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid containing VEGFR-2 shRNA or scrambled shRNA
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
-
Endothelial cells (e.g., HUVECs)
-
Polybrene
Procedure:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to reach 80-90% confluency on the day of transfection.
-
Prepare the DNA-transfection reagent complex according to the manufacturer's protocol. A common ratio for transfer plasmid:psPAX2:pMD2.G is 4:3:1.
-
Add the transfection complex to the HEK293T cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete growth medium.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
(Optional) Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.
-
-
Lentiviral Transduction:
-
Seed endothelial cells in a 6-well plate to be 50-70% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells at the desired multiplicity of infection (MOI).
-
Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh growth medium.
-
(Optional) If the lentiviral vector contains a selection marker (e.g., puromycin resistance), begin antibiotic selection 48-72 hours post-transduction.
-
Assess knockdown efficiency by RT-qPCR and Western blot 72-96 hours post-transduction.
-
Protocol 2: Sunitinib Treatment of Endothelial Cells
This protocol describes the treatment of endothelial cells with the small molecule inhibitor Sunitinib.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete growth medium
-
Sunitinib malate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Sunitinib Stock Solution:
-
Dissolve Sunitinib malate in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and store at -20°C.
-
-
Cell Treatment:
-
Seed endothelial cells in the desired culture plates (e.g., 96-well for viability, 6-well for protein extraction).
-
Allow cells to adhere and reach the desired confluency.
-
Prepare working concentrations of Sunitinib by diluting the stock solution in complete growth medium. Prepare a vehicle control using the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing Sunitinib or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays.
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9][10][11]
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate at 37°C for 4 hours or overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Wound Healing (Scratch) Assay
This assay assesses collective cell migration.[12][13]
Materials:
-
Confluent monolayer of treated and control cells in a 6-well or 12-well plate
-
Sterile 200 µL pipette tip
-
PBS
-
Microscope with a camera
Procedure:
-
Create a "scratch" in the confluent cell monolayer using a sterile pipette tip.[14]
-
Wash the cells with PBS to remove detached cells.[14]
-
Replace with fresh medium (containing the inhibitor for the treatment group).
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).[12]
-
Measure the width of the scratch at multiple points for each condition and time point to quantify cell migration.
Protocol 5: Transwell Migration Assay
This assay measures the chemotactic migration of cells through a porous membrane.[15][16]
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS or VEGF)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing the chemoattractant to the lower chamber.
-
Resuspend treated and control cells in serum-free medium and seed them into the upper chamber of the inserts.[15]
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[17]
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
Protocol 6: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) and wash with cold PBS.[19]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[21]
-
Incubate for 15 minutes at room temperature in the dark.[21]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the cells by flow cytometry within one hour.
Protocol 7: Western Blot for VEGFR-2 and p-VEGFR-2
This protocol is for the detection and quantification of total and phosphorylated VEGFR-2 protein levels.[22][23]
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-VEGFR-2, anti-p-VEGFR-2 (Tyr1175))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[22]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[22]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[22]
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 8: RT-qPCR for VEGFR-2 mRNA Expression
This protocol quantifies the relative expression of VEGFR-2 mRNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for VEGFR-2 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the VEGFR-2 and housekeeping gene primers.
-
Calculate the relative expression of VEGFR-2 mRNA using the ΔΔCt method.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow: shRNA vs. Inhibitor
Caption: Comparative experimental workflow.
Logical Relationship: Inhibition and Outcomes
Caption: Mechanism of action and cellular outcomes.
References
- 1. The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Gene therapy knockdown of VEGFR2 in retinal endothelial cells to treat retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. addgene.org [addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney [scirp.org]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. mdanderson.org [mdanderson.org]
- 19. Gene therapy knockdown of VEGFR2 in retinal endothelial cells to treat retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vegfr-2-IN-39 solubility in DMSO and cell culture media
Welcome to the technical support center for Vegfr-2-IN-39. This guide provides essential information on the solubility, handling, and use of this compound in cell culture experiments, along with troubleshooting advice to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. It is recommended to use newly opened DMSO to avoid issues with water absorption, which can affect solubility.
Q3: What is the solubility of this compound in DMSO?
Q4: Can I dissolve this compound directly in cell culture media or aqueous buffers?
A4: It is not recommended to dissolve this compound directly in aqueous solutions like cell culture media or PBS, as it is likely to have very low solubility in these solvents, leading to precipitation. Always prepare a concentrated stock solution in DMSO first.
Q5: How do I prepare a working solution of this compound in cell culture media?
A5: To prepare a working solution, dilute the DMSO stock solution into your cell culture medium. It is crucial to keep the final concentration of DMSO in the medium low, typically below 0.5% and ideally at 0.1% or lower, to avoid solvent-induced cytotoxicity. Perform a serial dilution of your DMSO stock in the medium to reach the desired final concentration.
Q6: What should I do if I observe precipitation after diluting my stock solution into the cell culture medium?
A6: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for detailed steps on how to address this.
Q7: How should I store the this compound stock solution?
A7: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. A product datasheet suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light[3].
Solubility Data
The following table summarizes the available solubility information for this compound and a related compound.
| Compound | Solvent | Reported Solubility/Concentration | Notes |
| This compound | DMSO | Stock solutions are typically prepared in DMSO. | A specific maximum solubility is not provided, but 10 mM is a common starting concentration. |
| VEGFR-2-IN-6 | DMSO | 25 mg/mL (59.03 mM) | May require sonication to fully dissolve.[1] |
| This compound | Cell Culture Media | Low | Direct dissolution is not recommended. Dilute from a DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: Determine the mass of this compound needed to achieve a 10 mM concentration in your desired volume of DMSO. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. If you encounter difficulty in dissolving the compound, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm the media: Warm your cell culture medium to 37°C.
-
Perform serial dilutions:
-
For a final concentration of 10 µM, you would typically add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
To minimize precipitation, it is good practice to add the stock solution dropwise while gently vortexing or swirling the medium.
-
-
Vehicle control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate aliquot of cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.
-
Immediate use: Use the freshly prepared working solution for your cell-based assays immediately. Do not store diluted solutions in cell culture media.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in DMSO stock solution | - The concentration is above the solubility limit.- The DMSO has absorbed water.- The compound has degraded. | - Try gentle warming (37°C) or sonication to aid dissolution.[1]- Use fresh, anhydrous DMSO.- If the issue persists, consider preparing a lower concentration stock solution. |
| Precipitation upon dilution into cell culture medium | - Low aqueous solubility of the compound.- High final concentration of the compound.- The temperature of the medium is too low.- High concentration of serum or other proteins in the media interacting with the compound. | - Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).- Pre-warm the cell culture medium to 37°C before adding the stock solution.- Add the stock solution dropwise while gently mixing the medium.- Perform a serial dilution in the medium instead of a single large dilution step.- If precipitation is still observed, you may need to lower the final working concentration of this compound. |
| Inconsistent experimental results | - Incomplete dissolution of the stock solution.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Precipitation of the compound in the cell culture medium, leading to a lower effective concentration. | - Always ensure your stock solution is fully dissolved before use.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]- Visually inspect your working solution for any signs of precipitation before adding it to the cells. |
| Cell toxicity observed in the vehicle control | - The final DMSO concentration is too high. | - Ensure the final DMSO concentration in your experiments is at a non-toxic level for your specific cell line, typically below 0.5% and ideally at or below 0.1%. |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
References
Troubleshooting inconsistent Vegfr-2-IN-39 results
Welcome to the technical support center for Vegfr-2-IN-39. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a PROTAC (Proteolysis Targeting Chimera) designed to target VEGFR-2 for degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PROTAC that induces the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It functions as a heterobifunctional molecule: one end binds to VEGFR-2, and the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of VEGFR-2, marking it for degradation by the proteasome. This targeted protein degradation approach differs from traditional kinase inhibitors that only block the receptor's activity.
Q2: What is the typical IC50 for this compound?
The reported IC50 for the inhibition of VEGFR-2 by this compound is approximately 208.6 nM. However, it's important to note that the effective concentration for inducing protein degradation (DC50) may differ from the inhibitory concentration.
Q3: In which cell lines is this compound expected to be active?
This compound is expected to be active in cell lines that express VEGFR-2. It has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), such as the EA.hy926 cell line, with an IC50 of 38.65 µM for proliferation inhibition. The efficacy will depend on the endogenous expression levels of VEGFR-2 and the components of the ubiquitin-proteasome system in the chosen cell line.
Q4: What are the expected downstream effects of this compound treatment?
By degrading VEGFR-2, this compound is expected to inhibit downstream signaling pathways crucial for angiogenesis, cell proliferation, migration, and survival. Key pathways affected include the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt signaling cascades.[1] Researchers may observe reduced phosphorylation of downstream effectors like ERK and Akt, as well as an induction of apoptosis and cell cycle arrest, particularly in the S phase.
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results in experiments with this compound.
Problem 1: High variability in VEGFR-2 degradation between experiments.
| Potential Cause | Troubleshooting Suggestion |
| Compound Instability/Solubility | Ensure proper storage of this compound, protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Confirm the solubility of the compound in your cell culture media at the final working concentration. |
| Cell Confluency and Health | Maintain consistent cell confluency at the time of treatment. Overly confluent or stressed cells can exhibit altered protein expression and signaling. Aim for a consistent confluency (e.g., 70-80%) across all wells and experiments. |
| Inconsistent Treatment Duration | Adhere to a strict and consistent incubation time for all experiments. For PROTACs, the degradation kinetics can be time-dependent. A time-course experiment is recommended to determine the optimal treatment duration for maximal degradation. |
| Variability in Protein Lysate Preparation | Ensure a consistent and efficient cell lysis procedure. Use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation or changes in phosphorylation status after harvesting. Quantify total protein concentration accurately before loading for Western blot analysis. |
Problem 2: No significant VEGFR-2 degradation observed.
| Potential Cause | Troubleshooting Suggestion |
| Low VEGFR-2 Expression in Cell Line | Confirm VEGFR-2 expression in your cell line of choice using Western blot or flow cytometry. If expression is low, consider using a different cell line with higher endogenous VEGFR-2 levels or an overexpression system. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for VEGFR-2 degradation in your specific cell line. PROTACs can exhibit a "hook effect," where very high concentrations can lead to reduced degradation due to the formation of binary complexes instead of the productive ternary complex. |
| Inefficient E3 Ligase Recruitment | The activity of this compound depends on the presence and activity of the recruited E3 ligase. If you suspect issues with the E3 ligase, you can use a positive control PROTAC known to work with the same E3 ligase. |
| Issues with Western Blot Protocol | Optimize your Western blot protocol. Ensure efficient protein transfer, use a validated primary antibody against VEGFR-2, and optimize antibody concentrations and incubation times. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. |
Problem 3: Off-target effects or unexpected cellular toxicity.
| Potential Cause | Troubleshooting Suggestion |
| Non-specific Toxicity | Determine the cytotoxic profile of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Try to work with concentrations that induce VEGFR-2 degradation without causing widespread, non-specific cell death. |
| Off-target Protein Degradation | To confirm that the observed phenotype is due to VEGFR-2 degradation, perform rescue experiments by overexpressing a degradation-resistant mutant of VEGFR-2. As a control, synthesize or obtain an inactive version of the PROTAC where either the VEGFR-2 or the E3 ligase binding moiety is modified. |
| Solvent-related Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic to your cells. Always include a vehicle-only control in your experiments. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various small molecule inhibitors targeting VEGFR-2 in different cancer cell lines. While this data is not specific to this compound, it provides a general reference for the expected potency of VEGFR-2 targeting compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Sorafenib | HepG-2 | 2.17 | [1] |
| Sorafenib | MCF-7 | 3.51 | [1] |
| Axitinib Derivative | - | 0.044 | [2] |
| Compound 11 | A549 | 10.61 | [3] |
| Compound 11 | HepG-2 | 9.52 | [3] |
| Compound 11 | Caco-2 | 12.45 | [3] |
| Compound 11 | MDA | 11.52 | [3] |
| Compound 23j | MCF-7 | 10.3 | [1] |
| Compound 23j | HepG-2 | 6.4 | [1] |
Experimental Protocols
1. Western Blot for VEGFR-2 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against VEGFR-2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the VEGFR-2 signal to a loading control (e.g., GAPDH or β-actin).
2. Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Simplified diagram of the VEGFR-2 signaling pathway.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Vegfr-2-IN-39 concentration for western blot
Welcome to the technical support center for Vegfr-2-IN-39. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] As a PROTAC, it induces the degradation of VEGFR-2 protein. It has an IC50 of 208.6 nM for targeting VEGFR-2 and has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs).[1]
Q2: I am not seeing a decrease in my total VEGFR-2 signal after treatment with this compound. What could be the issue?
A2: There are several potential reasons for this. First, ensure you are using an appropriate concentration range and treatment duration. This compound has been shown to reduce VEGFR-2 protein levels in a dose-dependent manner, with effects observed with concentrations up to 40-60 μM and incubation times of 24 to 72 hours.[1] Second, verify the integrity of your this compound compound. Finally, ensure your western blot protocol is optimized for VEGFR-2 detection, including appropriate antibody dilutions and transfer conditions.
Q3: What is a good starting concentration range for optimizing this compound in a western blot experiment?
A3: Based on available data, a good starting point for a dose-response experiment would be a range from 0.1 μM to 60 μM.[1] A titration including concentrations such as 0, 1, 5, 10, 20, 40, and 60 μM should provide a clear indication of the optimal concentration for VEGFR-2 degradation in your specific cell line and experimental conditions.
Q4: How long should I treat my cells with this compound before lysis?
A4: Degradation of VEGFR-2 by this compound has been observed as early as 24 hours, with more complete degradation by 48 to 72 hours.[1] We recommend a time-course experiment (e.g., 24, 48, and 72 hours) at a fixed, effective concentration to determine the optimal treatment duration for your experiment.
Q5: Can I use this compound to look at the inhibition of VEGFR-2 phosphorylation?
A5: While this compound's primary mechanism is protein degradation, by reducing the total amount of VEGFR-2 protein, it will consequently lead to a decrease in phosphorylated VEGFR-2. To specifically assess the inhibition of phosphorylation independent of degradation, a shorter treatment time with a traditional kinase inhibitor might be more appropriate. However, for studying the overall impact of this compound, examining both total and phosphorylated VEGFR-2 levels is recommended.
Data Presentation
The following table summarizes key quantitative data for this compound to aid in experimental design.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 (VEGFR-2 Targeting) | 208.6 nM | N/A | Biochemical assay. | [1] |
| IC50 (Cell Proliferation) | 38.65 µM | EA.hy926 (HUVEC) | --- | [1] |
| Effective Concentration for Protein Reduction | 0 - 60 µM | HUVEC | Dose-dependent reduction of VEGFR-2 protein levels. | [1] |
| Time for Protein Reduction | 24 - 72 hours | HUVEC | Rapid degradation visible at 24 hours, nearly complete by 48 hours. | [1] |
Experimental Protocols
Protocol: Optimizing this compound Concentration for Western Blot
This protocol outlines the steps to determine the optimal concentration of this compound for inducing VEGFR-2 degradation in your cell line of interest.
1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., HUVECs) at a suitable density to reach 70-80% confluency on the day of treatment. b. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). c. On the day of the experiment, prepare a serial dilution of this compound in your cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40, 60 μM). Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration). d. Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound. e. Incubate the cells for the desired amount of time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis: a. After incubation, place the cell culture plates on ice and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new, pre-chilled tube. This is your protein extract.
3. Protein Quantification: a. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
4. Western Blotting: a. Prepare your protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). For phosphorylated proteins, BSA is recommended. f. Incubate the membrane with a primary antibody against total VEGFR-2 overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.[3][4] g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. k. To ensure equal protein loading, you can strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin).[5]
Visualizations
Caption: VEGFR-2 signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Technical Support Center: Understanding Off-Target Effects of VEGFR-2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro off-target effects of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. As specific data for "Vegfr-2-IN-39" is not publicly available, this guide focuses on general principles and provides examples using well-characterized VEGFR-2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our in vitro experiments with a VEGFR-2 inhibitor. Could these be due to off-target effects?
A1: Yes, it is highly probable. Many small-molecule VEGFR-2 inhibitors, particularly multi-kinase inhibitors, can interact with other kinases besides VEGFR-2.[1] This is often due to the conserved nature of the ATP-binding pocket among kinases.[1] Common off-targets for VEGFR-2 inhibitors include other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and FMS-like tyrosine kinase 3 (FLT3).[2][3][4][5] Inhibition of these off-target kinases can lead to a variety of cellular effects unrelated to VEGFR-2 signaling, which may explain the unexpected phenotypes you are observing.
Q2: How can we determine if our VEGFR-2 inhibitor is hitting other kinases?
A2: The most direct way to identify off-target interactions is to perform a kinase selectivity profiling assay. This typically involves screening your inhibitor against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) against each. Several commercial services offer comprehensive kinase profiling panels. Alternatively, you can perform in-house assays against a smaller, focused panel of kinases that are common off-targets for VEGFR-2 inhibitors.
Q3: What are some common in vitro assays to investigate the functional consequences of off-target effects?
A3: To understand the cellular impact of potential off-target activities, you can employ a range of in vitro assays, including:
-
Cell-based phosphorylation assays: These assays measure the phosphorylation status of downstream substrates of suspected off-target kinases in intact cells. A decrease in phosphorylation of a specific substrate in the presence of your inhibitor would suggest engagement of that off-target kinase.
-
Cell proliferation/viability assays: If your inhibitor affects kinases involved in cell survival and proliferation (e.g., c-KIT in certain cancer cell lines), you can perform proliferation assays (e.g., MTT, CellTiter-Glo) to assess its impact on cell growth.
-
Migration and invasion assays: Some off-target kinases are involved in cell motility. Assays like the wound-healing assay or transwell migration assay can help determine if your inhibitor affects these processes through off-target mechanisms.
Troubleshooting Guides
Guide 1: Unexpected Low Potency in a VEGFR-2 Cellular Assay
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | The inhibitor may not be efficiently entering the cells. Consider using a different cell line or performing a cellular uptake assay. |
| Drug Efflux | The cells may be actively pumping out the inhibitor via efflux pumps (e.g., P-gp). Co-incubation with a known efflux pump inhibitor can help diagnose this issue. |
| High Protein Binding in Media | The inhibitor may be binding to proteins in the cell culture media, reducing its effective concentration. Consider using serum-free media for the assay or increasing the inhibitor concentration. |
| Incorrect Assay Conditions | Ensure that the ATP concentration in your cellular assay is physiological, as high ATP levels can compete with ATP-competitive inhibitors. |
Guide 2: Conflicting Results Between Biochemical and Cellular Assays
| Potential Cause | Troubleshooting Step |
| Off-target effects in the cellular context | The inhibitor may be highly potent against purified VEGFR-2 but have off-target effects in cells that mask or counteract its on-target activity. Perform a kinase selectivity screen to identify potential off-targets. |
| Cellular metabolism of the inhibitor | The inhibitor may be rapidly metabolized by the cells into an inactive form. Analyze the stability of the compound in the presence of cells or cell lysates over time. |
| Activation of compensatory signaling pathways | Inhibition of VEGFR-2 may lead to the upregulation of other signaling pathways that compensate for the loss of VEGFR-2 signaling. A phospho-proteomics approach could help identify such activated pathways. |
Quantitative Data on Off-Target Effects of Common VEGFR-2 Inhibitors
The following tables summarize the inhibitory activity (IC50 in nM) of three widely used VEGFR-2 inhibitors against a panel of kinases, illustrating their varied selectivity profiles.
Table 1: Kinase Selectivity Profile of Sunitinib
| Kinase | IC50 (nM) |
| VEGFR-2 (KDR) | 80 |
| PDGFRβ | 2 |
| c-Kit | Not specified, but inhibited |
| FLT3 | 50 (for FLT3-ITD) |
| FGFR-1 | >10-fold less potent than VEGFR2/PDGFR |
| EGFR | >10-fold less potent than VEGFR2/PDGFR |
| Data compiled from multiple sources.[2] |
Table 2: Kinase Selectivity Profile of Sorafenib
| Kinase | IC50 (nM) |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFRβ | 57 |
| c-Kit | 58 |
| FLT3 | 58 |
| Raf-1 | 6 |
| B-Raf | 20 |
| Data compiled from multiple sources.[5] |
Table 3: Kinase Selectivity Profile of Axitinib
| Kinase | IC50 (nM) |
| VEGFR-2 | 0.2 |
| VEGFR-1 | 0.1 |
| VEGFR-3 | 0.1-0.3 |
| PDGFR | 1.6 |
| c-Kit | 1.7 |
| Data compiled from multiple sources.[6] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (General Workflow)
-
Compound Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a dilution series to cover a wide range of concentrations.
-
Kinase Reaction Setup: In a microplate, add the reaction buffer, a specific kinase from a panel, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted inhibitor to the wells. Include a positive control (a known inhibitor for that kinase) and a negative control (solvent only).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Phosphorylation Assay (Western Blotting)
-
Cell Culture and Treatment: Plate cells and grow them to the desired confluency. Treat the cells with various concentrations of the VEGFR-2 inhibitor for a specified time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-VEGFR-2, phospho-Akt, phospho-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using an appropriate substrate (e.g., ECL).
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total protein or a housekeeping protein like GAPDH) to determine the relative change in phosphorylation.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Frontiers | The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms [frontiersin.org]
Technical Support Center: Overcoming Poor In Vivo Efficacy of Vegfr-2-IN-39
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo efficacy of Vegfr-2-IN-39, a PROTAC (Proteolysis Targeting Chimera) designed to degrade VEGFR-2. While specific in vivo data for this compound is not publicly available, this guide leverages established principles for in vivo studies of kinase inhibitors and PROTACs to offer comprehensive troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PROTAC that targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for degradation.[1] As a heterobifunctional molecule, it consists of a ligand that binds to VEGFR-2 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the proteasome.[2] By degrading the entire VEGFR-2 protein, this compound aims to provide a more sustained and profound inhibition of the VEGFR-2 signaling pathway compared to traditional kinase inhibitors that only block the kinase activity.
Q2: My in vitro experiments with this compound were successful, but I'm not seeing the expected efficacy in my animal model. What are the potential reasons?
Discrepancies between in vitro and in vivo results are common in drug development. For a PROTAC like this compound, several factors could contribute to poor in vivo efficacy:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or fast clearance in the animal model, leading to insufficient exposure at the tumor site.[3] PROTACs, due to their larger size and complex structure, often face challenges with oral bioavailability and cell permeability.[4]
-
Formulation and Solubility: this compound may have low aqueous solubility, leading to poor absorption and bioavailability. The formulation used for in vivo administration is critical for achieving adequate drug exposure.[5]
-
Target Engagement: The concentration of this compound reaching the tumor tissue might be insufficient to effectively engage both VEGFR-2 and the E3 ligase to form a stable ternary complex, which is essential for its degradation activity.[6]
-
Animal Model Selection: The chosen animal model may not be appropriate. For example, the expression levels of VEGFR-2 or the specific E3 ligase recruited by this compound might differ between the tumor model and the in vitro cell lines.
-
"Hook Effect": At high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex is inhibited, leading to reduced efficacy. This is a known phenomenon for PROTACs and needs to be carefully evaluated in vivo.[3]
Q3: How can I improve the in vivo delivery and bioavailability of this compound?
Improving the formulation is a key step. Due to the often poor solubility of PROTACs, specialized formulation strategies are necessary.[4] Consider the following approaches:
-
Amorphous Solid Dispersions (ASDs): ASDs can enhance the solubility and dissolution rate of poorly soluble compounds.[4]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like liposomes or lipid nanoparticles can improve solubility and in vivo performance.[7]
-
Nanosuspensions: Reducing the particle size of the compound to the nanoscale can increase its surface area and improve dissolution.
-
Co-solvents and Surfactants: Using a combination of co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween 80) can help to solubilize the compound for administration. However, the tolerability of these excipients in the chosen animal model must be carefully considered.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting poor in vivo efficacy of this compound.
Problem 1: Lack of Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | 1. Pharmacokinetic (PK) Study: Conduct a PK study to determine the concentration of this compound in plasma and tumor tissue over time. This will reveal if the compound is being absorbed and reaching the target site at sufficient concentrations. 2. Dose Escalation Study: Perform a dose-escalation study to see if higher doses lead to improved efficacy. Be mindful of potential toxicity. 3. Optimize Formulation: Experiment with different formulations to improve solubility and bioavailability (see Q3 in FAQs). |
| Insufficient Target Engagement | 1. Pharmacodynamic (PD) Study: Measure the levels of VEGFR-2 protein in tumor tissue after treatment with this compound. A lack of reduction in VEGFR-2 levels indicates a problem with target engagement or degradation. 2. Assess Ternary Complex Formation: If possible, develop an assay to detect the formation of the this compound-VEGFR-2-E3 ligase ternary complex in tumor tissue.[6] |
| Inappropriate Animal Model | 1. Characterize the Model: Confirm the expression of human VEGFR-2 (if using a human xenograft model) and the relevant E3 ligase in the tumor tissue of your animal model.[8] 2. Consider Alternative Models: If the current model is not suitable, explore other models that may better recapitulate the desired biological context. |
| "Hook Effect" | 1. Dose-Response Study: A bell-shaped dose-response curve, where efficacy decreases at higher doses, can be indicative of the hook effect.[3] If observed, the dosing regimen should be adjusted to maintain concentrations within the optimal therapeutic window. |
Problem 2: High Toxicity in Animal Model
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. In Vitro Profiling: Screen this compound against a panel of other kinases and proteins to identify potential off-targets. 2. Observe Clinical Signs: Carefully monitor the animals for specific signs of toxicity, which can provide clues about the affected pathways or organs. |
| Formulation-Related Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation excipients. 2. Alternative Formulations: If the current formulation is causing toxicity, explore alternative, more biocompatible delivery systems.[7] |
| On-Target Toxicity | 1. Dose Reduction: Lower the dose of this compound to a level that is still efficacious but better tolerated. 2. Intermittent Dosing: Consider an intermittent dosing schedule (e.g., every other day) to reduce cumulative toxicity. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) subcutaneously implanted with a human cancer cell line that expresses high levels of VEGFR-2.[9]
-
Compound Formulation: Prepare this compound in a suitable vehicle. A common starting formulation for poorly soluble compounds is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final formulation should be a clear solution.
-
Dosing:
-
Determine the dose based on in vitro potency and any available preliminary in vivo data. A typical starting dose for a novel inhibitor might be in the range of 10-50 mg/kg.
-
Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) once daily.
-
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 25 mg/kg)
-
Group 3: Positive control (a known VEGFR-2 inhibitor)
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and collect tumors for pharmacodynamic analysis.
Protocol 2: Pharmacodynamic (PD) Analysis of VEGFR-2 Degradation
-
Sample Collection: Collect tumor tissues from the in vivo efficacy study at a specified time point after the last dose (e.g., 24 hours).
-
Tissue Lysis: Homogenize the tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for VEGFR-2.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a secondary antibody and detect the signal using an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensities for VEGFR-2 and the loading control. Normalize the VEGFR-2 signal to the loading control and compare the levels between the treatment and control groups to determine the extent of VEGFR-2 degradation.
Visualizations
VEGFR-2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI - PMC [pmc.ncbi.nlm.nih.gov]
Cell permeability issues with Vegfr-2-IN-39
Welcome to the technical support center for Vegfr-2-IN-39. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the use of this compound, with a focus on cell-based assays and potential cell permeability considerations.
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] As a PROTAC, it functions by inducing the degradation of VEGFR-2 protein. It achieves this by simultaneously binding to VEGFR-2 and an E3 ubiquitin ligase, thereby bringing the target protein into proximity with the ubiquitin-proteasome system for degradation. This targeted degradation approach makes it a valuable tool for studying the roles of VEGFR-2 in various biological processes, including angiogenesis.
Q2: I am not observing the expected downstream effects of VEGFR-2 inhibition. What could be the reason?
Several factors could contribute to a lack of expected downstream effects. Consider the following troubleshooting steps:
-
Sub-optimal Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for VEGFR-2 is reported to be 208.6 nM, while effects on cell proliferation in EA.hy926 cells have an IC50 of 38.65 µM.[1] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and assay.
-
Insufficient Incubation Time: PROTAC-mediated degradation is a time-dependent process. Degradation of VEGFR-2 by this compound shows significant effects at 24 hours and is nearly complete by 48 hours.[1] Ensure your incubation time is sufficient for protein degradation to occur before assessing downstream effects.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound due to differences in VEGFR-2 expression levels, E3 ligase availability, or general cell permeability.
-
Compound Integrity: Ensure the compound has been stored and handled correctly to maintain its activity. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] Repeated freeze-thaw cycles should be avoided.[1]
Q3: How can I assess the cell permeability of this compound in my experimental system?
-
Western Blotting: This is a direct way to confirm target engagement and degradation within the cell. Treat your cells with a range of this compound concentrations for a set time course (e.g., 6, 12, 24, 48 hours). A decrease in the VEGFR-2 protein band indicates that the compound is entering the cells and inducing degradation.
-
Immunofluorescence Microscopy: This method can visually confirm the reduction of VEGFR-2 protein levels within the cell. Cells can be treated with this compound, then fixed, permeabilized, and stained with an antibody specific for VEGFR-2.
-
Cell-Based Functional Assays: Downstream functional assays that are dependent on VEGFR-2 signaling can serve as an indirect measure of cell permeability and target engagement. For example, you can measure the inhibition of VEGF-induced cell proliferation, migration, or tube formation.
Q4: I am observing cytotoxicity at higher concentrations. What are the known effects of this compound on cell viability?
This compound has been shown to induce apoptosis in HUVECs in a dose-dependent manner at concentrations between 0.1 and 40 µM over a 72-hour period.[1] It also affects the cell cycle, causing a prolongation of the S phase in HUVECs at concentrations between 10 and 40 µM after 72 hours.[1] If you are observing excessive cytotoxicity, consider performing a dose-response and time-course experiment to find a concentration that effectively degrades VEGFR-2 with minimal impact on cell viability within your experimental timeframe.
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| IC50 (VEGFR-2) | 208.6 nM | - | Biochemical assay. |
| IC50 (Proliferation) | 38.65 µM | EA.hy926 | Concentration-dependent inhibition. |
| VEGFR-2 Degradation | Up to 60% degradation at 40 µM | HUVECs | Rapid degradation visible at 24 hours, nearly complete by 48 hours. |
| Cell Cycle Effect | Prolongs S phase | HUVECs | Observed at 10-40 µM after 72 hours. |
| Apoptosis Induction | Dose-dependent | HUVECs | Observed at 0.1-40 µM after 72 hours. |
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Degradation
-
Cell Culture: Plate your cells of interest (e.g., HUVECs, EA.hy926) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of this compound dilutions in your cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VEGFR-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the VEGFR-2 signal to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound.
Troubleshooting Logic for Permeability Issues
Caption: Troubleshooting cell permeability issues.
References
Technical Support Center: Protocol Refinement for Vegfr-2-IN-39 Angiogenesis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their angiogenesis assays using Vegfr-2-IN-39, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 Signaling Pathway
VEGF-A is a critical growth factor that initiates angiogenesis by binding to its receptor, VEGFR-2, on endothelial cells.[1][2] This binding triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2][3] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC, PI3K-Akt, and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival—key events in the formation of new blood vessels.[3][4] this compound exerts its anti-angiogenic effect by targeting the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activation and downstream signaling.[5][6]
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
In Vitro: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract (BME) matrix.[7]
Experimental Workflow:
Caption: Workflow for the endothelial cell tube formation assay.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No tube network in the positive control | 1. Unhealthy or high-passage endothelial cells.[8] 2. Suboptimal cell density.[7][8] 3. BME did not polymerize correctly. | 1. Use healthy, low-passage endothelial cells (passages 3-6 are often recommended).[9] 2. Optimize cell seeding density for your specific cell type.[8] 3. Ensure the BME is thawed on ice and the plate is pre-chilled before coating to prevent premature polymerization.[7] |
| Monolayer or cell clumps instead of tubes | Cell density is too high.[7] | Perform a cell titration experiment to determine the optimal seeding density. |
| Inconsistent results between wells | 1. Uneven coating of BME. 2. Bubbles in the BME. 3. Plates were stacked during thawing or incubation.[10] | 1. Ensure the BME is evenly distributed across the well surface. 2. Be careful not to introduce bubbles when pipetting the BME. 3. Do not stack plates to ensure even temperature distribution.[10] |
| High background in fluorescence imaging | Incomplete removal of Calcein AM staining solution. | Gently decant or aspirate the staining solution and washing buffer to avoid disrupting the tube network.[10] |
| Unexpected inhibition in vehicle control | High serum concentration in the media can inhibit tube formation.[11] | Reduce the serum concentration in the assay medium or use serum-free media. Test a range of serum concentrations to find the optimal condition.[11] |
In Vitro: Spheroid Sprouting Assay
This 3D assay measures the sprouting of endothelial cells from a spheroid embedded in a collagen matrix, mimicking the initial stages of angiogenesis.[12][13]
Experimental Workflow:
Caption: Workflow for the spheroid sprouting assay.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Spheroids do not form | 1. Incorrect cell number in hanging drops. 2. Cells are not aggregating. | 1. Optimize the number of cells per hanging drop (typically 400-500 cells). 2. Ensure the use of ultra-low attachment plates or lids to promote cell aggregation.[14] |
| No sprouting in positive control | 1. Spheroids are too compact. 2. Insufficient concentration of pro-angiogenic factors. 3. Collagen matrix is too dense. | 1. Slightly reduce the incubation time for spheroid formation. 2. Ensure the concentration of growth factors like VEGF or FGF-2 is optimal.[14] 3. Test different collagen concentrations to find the one that allows for sprouting. |
| Uneven sprouting from spheroids | Inconsistent spheroid size. | Ensure a uniform cell suspension when creating the hanging drops to generate spheroids of a consistent size. |
| Difficulty in imaging sprouts | Sprouts are growing in multiple focal planes within the 3D matrix. | Use a confocal microscope or Z-stack imaging to capture the entire sprout length for accurate quantification. |
In Vivo: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.[15][16][17] An agent of interest is applied to the CAM, and its effect on blood vessel formation is observed.
Experimental Workflow:
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Troubleshooting:
| Problem | Possible Cause | Solution |
| High embryo mortality | 1. Contamination during windowing. 2. Dehydration of the embryo. | 1. Work in a sterile environment and disinfect the eggshell before creating the window.[17] 2. Seal the window with sterile tape to maintain humidity.[15] |
| No clear angiogenic response | 1. The rapidly growing vasculature of the CAM can obscure pro-angiogenic effects.[18] 2. Vasodilation or vasoconstriction mistaken for angiogenesis.[18] | 1. Use a sufficient dose of a known pro-angiogenic factor as a positive control. 2. Allow sufficient time for new vessel growth (24-72 hours) and analyze vessel morphology, not just density. |
| Inconsistent results | 1. Variation in embryo development. 2. Inconsistent placement of the treatment carrier. | 1. Use eggs from the same batch and incubate under identical conditions. 2. Place the carrier on an area with a similar density of blood vessels for each egg, avoiding large pre-existing vessels.[15] |
| Difficulty in quantifying vessels | Poor image quality or contrast. | After imaging, fix the CAM and carefully excise it to mount on a slide for better visualization and quantification.[17] |
Quantitative Data Presentation
The following table is a template for summarizing your quantitative data from angiogenesis assays with this compound.
| Assay | Parameter Measured | Vehicle Control (Mean ± SD) | This compound [X μM] (Mean ± SD) | This compound [Y μM] (Mean ± SD) | Positive Control (e.g., VEGF) (Mean ± SD) |
| Tube Formation | Total Tube Length (μm) | ||||
| Number of Branch Points | |||||
| Number of Loops | |||||
| Spheroid Sprouting | Number of Sprouts per Spheroid | ||||
| Average Sprout Length (μm) | |||||
| CAM Assay | Blood Vessel Density (%) | ||||
| Number of Branch Points |
Experimental Protocols
Endothelial Cell Tube Formation Assay Protocol
-
Plate Coating: Thaw Basement Membrane Extract (BME) on ice. Using pre-chilled pipette tips, add 50-100 μL of BME to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium (e.g., EGM-2 with reduced serum).
-
Treatment Preparation: Prepare a cell suspension containing the desired concentration of this compound or vehicle control. A typical starting cell density is 1-2 x 10^4 cells per well, but this should be optimized.
-
Seeding: Gently add 100 μL of the cell suspension to each BME-coated well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-18 hours. Monitor tube formation periodically under a microscope.
-
Imaging and Quantification: Image the wells using a phase-contrast microscope. Quantify the total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Spheroid Sprouting Assay Protocol
-
Spheroid Formation: Prepare a suspension of endothelial cells (e.g., 2 x 10^4 cells/mL) in medium containing 20% methylcellulose. Pipette 20 μL drops onto the lid of a non-adherent petri dish (hanging drop method). Invert the lid over a dish containing PBS to maintain humidity and incubate for 24 hours to allow spheroid formation.[14]
-
Matrix Preparation: Prepare a collagen solution on ice according to the manufacturer's instructions.
-
Embedding Spheroids: Harvest the spheroids and resuspend them in the collagen solution. Dispense the spheroid-collagen mixture into a 24-well plate and incubate at 37°C for 30 minutes to polymerize the collagen.[12]
-
Treatment: Add cell culture medium containing growth factors (e.g., VEGF) and the desired concentrations of this compound or vehicle control on top of the collagen gel.
-
Incubation: Incubate for 24 hours at 37°C.
-
Imaging and Quantification: Image the sprouts emanating from the spheroids using a microscope. Measure the number of sprouts per spheroid and the cumulative length of all sprouts from each spheroid.
Chick Chorioallantoic Membrane (CAM) Assay Protocol
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.[17][19]
-
Windowing: On embryonic day 3, disinfect the eggshell. Create a small window (1x1 cm) in the shell over the air sac to expose the CAM.[15][17]
-
Treatment Application: On embryonic day 7, gently place a sterile coverslip or a carrier of your choice containing this compound or vehicle control onto the CAM, avoiding large blood vessels.[15][16]
-
Re-incubation: Seal the window with sterile tape and re-incubate the eggs for 48-72 hours.
-
Imaging and Quantification: On embryonic day 9 or 10, open the window and acquire images of the vasculature under the carrier. The number of blood vessel branch points within a defined area can be counted to quantify angiogenesis.[17] The CAM can then be fixed with a methanol/acetone mixture for further analysis.[17]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By blocking the binding of ATP, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[5][6]
Q2: What type of endothelial cells should I use for my assays?
A2: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used due to their ease of isolation and culture.[9] However, for studies focusing on the microvasculature, human microvascular endothelial cells (HMVECs) may be more appropriate as there are differences between macro- and microvascular endothelium.[9] It is recommended to use cells at a low passage number (e.g., <6) as their behavior can change with prolonged culture.[9][11]
Q3: How do I choose the right concentration of this compound to use?
A3: It is essential to perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay and cell type. Start with a broad range of concentrations and narrow it down to find the IC50 (the concentration that inhibits 50% of the angiogenic response).
Q4: Can I use serum in my angiogenesis assays?
A4: Serum contains various growth factors that can influence angiogenesis and may interfere with the effects of this compound. For in vitro assays, it is often recommended to use serum-free or low-serum (e.g., 1-2%) medium to establish a quiescent state in the endothelial cells before stimulation.[9][11]
Q5: Why is it important to use multiple angiogenesis assays?
A5: Angiogenesis is a complex process involving multiple steps. In vitro assays typically analyze isolated aspects like proliferation or tube formation, while in vivo assays provide a more holistic view involving multiple cell types.[1][20] Using a combination of in vitro and in vivo assays provides a more robust and comprehensive assessment of the anti-angiogenic potential of a compound like this compound.[20]
References
- 1. A Review on Angiogenesis and Its Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. ibidi.com [ibidi.com]
- 12. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen | RE-Place [re-place.be]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells [bio-protocol.org]
- 20. Angiogenesis assays: problems and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experiments with Small Molecule VEGFR-2 Inhibitors
Welcome to the technical support center for researchers utilizing small molecule inhibitors of VEGFR-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My VEGFR-2 inhibitor shows variable potency across different cell lines. Why is this happening?
A1: The potency of a VEGFR-2 inhibitor can be influenced by several factors that vary between cell lines:
-
VEGFR-2 Expression Levels: Cell lines with higher endogenous expression of VEGFR-2 may exhibit a greater dependence on its signaling for proliferation and survival, thus appearing more sensitive to inhibition.[1][2] Conversely, cells with low or negligible VEGFR-2 expression may be inherently resistant.
-
Off-Target Effects: Many small molecule kinase inhibitors are not entirely specific for VEGFR-2 and can affect other kinases.[3][4][5][6] The off-target kinase profile of your inhibitor might be impacting cellular pathways that are more critical in some cell lines than others.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and apparent potency.
-
Activation of Compensatory Signaling Pathways: Cells can develop resistance by upregulating alternative signaling pathways to bypass the inhibition of VEGFR-2.[6] For example, upregulation of other pro-angiogenic factors can compensate for the lack of VEGF signaling.[7]
Q2: I am observing unexpected off-target effects. What are the common off-targets for VEGFR-2 inhibitors and how can I mitigate this?
A2: Off-target effects are a known challenge with many kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[5]
-
Common Off-Targets: VEGFR-2 inhibitors often show cross-reactivity with other receptor tyrosine kinases, including VEGFR-1, platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[6]
-
Mitigation Strategies:
-
Selectivity Profiling: If available, consult the manufacturer's data sheet for a kinase selectivity profile of your specific inhibitor.
-
Use of Multiple Inhibitors: Employing a second, structurally distinct VEGFR-2 inhibitor can help confirm that the observed phenotype is due to on-target inhibition.
-
Dose-Response Studies: Use the lowest effective concentration of the inhibitor to minimize off-target effects.
-
Genetic Approaches: Use techniques like siRNA or shRNA to specifically knock down VEGFR-2 and compare the phenotype to that observed with the inhibitor.[8]
-
Q3: My inhibitor seems to have low solubility in my cell culture medium. What is the best way to prepare and use it?
A3: Poor aqueous solubility is a common issue with small molecule inhibitors.
-
Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and prepare the final working concentration by diluting it in pre-warmed cell culture medium. It is crucial to vortex the solution thoroughly after adding the inhibitor to ensure it is fully dissolved.
-
Solvent Control: Always include a vehicle control in your experiments (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent on the cells. The final DMSO concentration should typically be kept below 0.5%.
-
Precipitation: Visually inspect your culture medium after adding the inhibitor to ensure no precipitation has occurred. If you observe precipitation, you may need to lower the final concentration or try a different solvent for your stock solution.
Troubleshooting Guides
Problem 1: Inconsistent Results in Cell Viability/Proliferation Assays
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Seeding Density | Ensure a uniform number of cells are seeded in each well. Perform a cell count before plating. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Variable Incubation Times | Adhere to a consistent incubation time with the inhibitor for all experiments. |
| VEGF Instability | If stimulating with exogenous VEGF, be aware that it has a limited half-life in culture medium.[9] Consider adding fresh VEGF with each media change. |
Problem 2: Difficulty in Detecting Inhibition of VEGFR-2 Phosphorylation by Western Blot
| Potential Cause | Troubleshooting Steps |
| Low Basal Phosphorylation | In the absence of VEGF stimulation, the basal level of VEGFR-2 phosphorylation may be too low to detect a decrease. Stimulate cells with an appropriate concentration of VEGF-A for a short period (e.g., 5-15 minutes) before cell lysis. |
| Suboptimal Antibody | Use a well-validated antibody specific for the phosphorylated form of VEGFR-2 at a key activation site (e.g., Tyr1175).[10] Ensure the primary antibody is diluted according to the manufacturer's recommendations. |
| Inefficient Protein Extraction | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of VEGFR-2. |
| Timing of Inhibition | Pre-incubate the cells with the VEGFR-2 inhibitor for a sufficient time (e.g., 1-2 hours) before stimulating with VEGF to allow for cellular uptake and target engagement. |
| Insufficient Protein Loading | Load an adequate amount of total protein per lane (e.g., 20-50 µg) to ensure detectable levels of phosphorylated VEGFR-2. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-VEGFR-2
-
Cell Culture and Treatment: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours. Pre-treat the cells with the VEGFR-2 inhibitor or vehicle control at the desired concentration for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control like GAPDH.
Protocol 2: In Vitro Kinase Assay
-
Assay Setup: Use a commercially available VEGFR-2 kinase assay kit which typically includes recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.[10][11]
-
Inhibitor Preparation: Prepare serial dilutions of the VEGFR-2 inhibitor in the appropriate kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, the substrate, and the inhibitor at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for the time specified in the kit's protocol (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of phosphorylated substrate, for example, using a phosphospecific antibody in an ELISA-like format or by measuring ATP consumption using a luminescence-based assay.[10][11]
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Workflows
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Western blot workflow for p-VEGFR-2.
References
- 1. Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement Membrane Ghosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Minimizing toxicity of Vegfr-2-IN-39 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Vegfr-2-IN-39 in animal models. The guidance provided is based on established principles for tyrosine kinase inhibitors (TKIs) and vascular endothelial growth factor receptor (VEGFR) inhibitors, as specific toxicity data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target toxicities of this compound?
A1: this compound is a VEGFR-2 inhibitor. Inhibition of the VEGFR-2 signaling pathway can lead to on-target toxicities related to its physiological functions.[1][2] Since VEGFR-2 is crucial for angiogenesis, endothelial cell survival, and proliferation, researchers should monitor for adverse effects such as:
-
Hypertension: A common side effect of VEGFR inhibitors due to interference with nitric oxide production and endothelial function.[3]
-
Impaired Wound Healing: Angiogenesis is essential for tissue repair.
-
Hemorrhagic Events: Disruption of vascular integrity can lead to bleeding.
-
Thromboembolic Events: Alterations in the vascular endothelium can increase the risk of clot formation.
-
Proteinuria: Damage to the glomerular filtration barrier in the kidneys.
Q2: How can off-target toxicities of this compound be identified and minimized?
A2: Off-target toxicities arise when a drug interacts with unintended molecular targets. For kinase inhibitors, this can be due to structural similarities in the ATP-binding pockets of various kinases.[4][5]
-
Identification: Kinome profiling or proteomic screening can identify unintended binding partners of this compound.[6] In animal models, a broad toxicological assessment, including histopathology of major organs, is crucial to uncover unexpected toxicities.
-
Minimization: Rational drug design aims to create highly specific inhibitors.[7] Experimentally, using the lowest effective dose can reduce off-target effects. If specific off-target interactions are identified, co-administration of agents that mitigate those specific effects could be explored, though this would require extensive investigation.
Q3: What are the initial steps to take when unexpected toxicity is observed in an animal model?
A3: When unexpected toxicity occurs, a systematic approach is necessary:
-
Dose De-escalation: Immediately reduce the dose or temporarily halt treatment to see if the toxicity is dose-dependent.[8][9]
-
Clinical Observation: Closely monitor the animals for clinical signs (e.g., weight loss, behavioral changes, changes in appetite).
-
Pathology and Histology: Conduct a full necropsy and histopathological examination of all major organs to identify the affected tissues.
-
Review Formulation: Ensure the vehicle is not contributing to the toxicity and that the formulation is stable and appropriate for the route of administration.[10][11]
Troubleshooting Guides
Issue 1: Severe Hypertension and Cardiovascular Events
-
Problem: Animals treated with this compound exhibit a significant, dose-dependent increase in blood pressure, or signs of cardiac distress.
-
Potential Cause: On-target inhibition of VEGFR-2 in the vasculature, leading to reduced nitric oxide production and endothelial dysfunction.[3]
-
Troubleshooting Steps:
-
Dose Optimization: Determine the minimum effective dose that maintains efficacy while minimizing the hypertensive effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the relationship between drug exposure and the hypertensive response to guide dose adjustments.[12]
-
Supportive Care: In some clinical contexts, antihypertensive medications are used. While complex in a research setting, this could be a consideration for long-term studies if scientifically justified.
-
Alternative Dosing Schedules: Explore intermittent dosing schedules (e.g., 3 weeks on, 1 week off) which have been used for some TKIs to manage toxicities.[13]
-
Issue 2: Poor Tolerability and Weight Loss
-
Problem: Animals show signs of poor tolerability, such as significant weight loss, lethargy, and reduced food intake.
-
Potential Causes:
-
Gastrointestinal Toxicity: Direct irritation or systemic effects on the GI tract.
-
Off-Target Effects: Inhibition of other kinases involved in metabolic processes.
-
Formulation Issues: The vehicle or formulation itself may be causing adverse reactions.
-
-
Troubleshooting Steps:
-
Formulation Modification:
-
If using a suspension, ensure uniform particle size and stability. Nanosuspensions can sometimes improve tolerability.[14]
-
For oral administration, consider encapsulation or the use of amorphous solid dispersions to improve solubility and absorption, which may allow for lower doses.[14]
-
Evaluate alternative, well-tolerated vehicles.[11]
-
-
Dose Reduction/Interruption: Implement a dose reduction or a brief drug holiday to allow for recovery.[8]
-
Supportive Care: Provide nutritional support and monitor hydration status.
-
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound in a Xenograft Model
| Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) | Incidence of Hypertension (>20% increase) |
| 0 (Vehicle) | 0 | +5 | 0% |
| 10 | 35 | +2 | 10% |
| 25 | 68 | -3 | 40% |
| 50 | 85 | -10 | 85% |
| 100 | 88 | -18 | 100% |
This is hypothetical data for illustrative purposes.
Table 2: Troubleshooting Summary for Common Toxicities
| Observed Toxicity | Potential On-Target Cause | Potential Off-Target Cause | Recommended First Action |
| Hypertension | VEGFR-2 inhibition in vasculature | - | Dose de-escalation |
| Impaired Wound Healing | Inhibition of angiogenesis | - | Reduce dose, local wound care |
| Diarrhea | - | Inhibition of EGFR or other kinases | Supportive care, dose reduction |
| Liver Enzyme Elevation | - | Inhibition of metabolic enzymes | Monitor liver enzymes, dose interruption |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
-
Animal Model: Use the same species and strain as planned for efficacy studies (e.g., BALB/c nude mice).
-
Methodology:
-
Divide animals into cohorts (n=3-5 per group).
-
Administer this compound daily for 14 days at escalating doses (e.g., 10, 25, 50, 100 mg/kg). Include a vehicle control group.
-
Monitor animals daily for clinical signs of toxicity, including body weight, food/water intake, and behavior.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry.
-
Perform a full necropsy and collect major organs for histopathological analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.
Protocol 2: Formulation Optimization for Improved Tolerability
-
Objective: To compare the toxicity profile of different this compound formulations.
-
Methodology:
-
Prepare this compound in at least three different formulations:
-
Formulation A: Simple suspension in 0.5% methylcellulose.
-
Formulation B: Nanosuspension.
-
Formulation C: Amorphous solid dispersion in a suitable polymer.
-
-
Dose animals (e.g., Sprague-Dawley rats) with each formulation at a dose known to cause mild to moderate toxicity.
-
Monitor for clinical signs of toxicity, with a focus on gastrointestinal effects and overall tolerability.
-
Conduct pharmacokinetic analysis to determine if changes in tolerability are linked to altered drug exposure (Cmax, AUC).[12]
-
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for minimizing toxicity of this compound.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. archive.cancerworld.net [archive.cancerworld.net]
- 9. Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia [jhoponline.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. acs.org [acs.org]
- 12. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. researchgate.net [researchgate.net]
Optimizing incubation time for Vegfr-2-IN-39 treatment
Welcome to the technical support center for Vegfr-2-IN-39. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Unlike traditional kinase inhibitors that only block the receptor's activity, this compound flags the VEGFR-2 protein for destruction by the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This leads to a reduction in the total levels of VEGFR-2 protein.
Q2: What is the recommended starting concentration for this compound?
The optimal concentration of this compound is cell-line dependent. Based on available data, a good starting point for most cell-based assays is in the range of 1 to 10 µM. For enzymatic assays, the IC50 for VEGFR-2 is approximately 208.6 nM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound?
As this compound is a PROTAC that induces protein degradation, a time-course experiment is essential to determine the optimal incubation time. In Human Umbilical Vein Endothelial Cells (HUVECs), degradation of VEGFR-2 is visible as early as 24 hours and is nearly complete by 48 hours.[1] For initial experiments, we recommend a time course of 12, 24, 48, and 72 hours to identify the point of maximal degradation.
Q4: What are the expected downstream effects of this compound treatment?
Degradation of VEGFR-2 by this compound is expected to inhibit downstream signaling pathways that are crucial for angiogenesis, cell proliferation, and survival. Key pathways that are likely to be affected include the PLCγ-PKC-MAPK, PI3K-Akt, and FAK signaling cascades.[3][4] Researchers should assess the phosphorylation status of key proteins in these pathways, such as Akt and ERK, to confirm the functional consequences of VEGFR-2 degradation.
Troubleshooting Guides
Problem 1: No significant VEGFR-2 degradation is observed after treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal degradation time for your specific cell line. |
| Suboptimal Concentration | Conduct a dose-response experiment with a range of this compound concentrations (e.g., 0.1, 1, 10, 50 µM) to find the most effective dose. |
| Cell Line Resistance | Some cell lines may have lower expression of the necessary E3 ligase components for PROTAC activity. Consider using a different cell line or verifying the expression of relevant E3 ligases. |
| Issues with the Ubiquitin-Proteasome System | Co-treat cells with a proteasome inhibitor (e.g., MG132) and this compound. An accumulation of ubiquitinated VEGFR-2 would suggest that the PROTAC is working but the proteasome is not efficiently degrading the tagged protein. |
| Poor Compound Stability | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
Problem 2: High cell toxicity or unexpected off-target effects are observed.
| Possible Cause | Suggested Solution |
| Concentration is too high | Lower the concentration of this compound. Even though it is a targeted degrader, high concentrations can lead to off-target effects. |
| Prolonged Incubation | Shorten the incubation time. While degradation may be optimal at 48 hours, a shorter incubation may be sufficient to observe downstream effects with less toxicity. |
| Off-target protein degradation | Perform proteomic analysis to identify other proteins that may be degraded by this compound. This can help in interpreting unexpected phenotypes. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance of your cell line (typically <0.1%). |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| VEGFR-2 IC50 | 208.6 nM | Enzymatic Assay | [1] |
| EA.hy926 Proliferation IC50 | 38.65 µM | EA.hy926 | [1] |
| Time to Visible Degradation | 24 hours | HUVEC | [1] |
| Time to Near-Complete Degradation | 48 hours | HUVEC | [1] |
| Effective Concentration for Degradation | 10-40 µM | HUVEC | [1] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for VEGFR-2 Degradation
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 10 µM). Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 12, 24, 48, and 72 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Analyze the cell lysates by Western blotting using a primary antibody specific for VEGFR-2. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Analysis: Quantify the band intensities to determine the extent of VEGFR-2 degradation at each time point relative to the vehicle control.
Protocol 2: Western Blot for Downstream Signaling Analysis
-
Cell Treatment: Based on the optimal incubation time determined in Protocol 1, treat cells with this compound and a vehicle control. For acute signaling events, a shorter incubation time may be necessary.
-
Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.
-
Western Blotting: Perform Western blotting using primary antibodies against the phosphorylated and total forms of downstream signaling proteins (e.g., p-Akt/Akt, p-ERK/ERK).
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target to assess the effect of this compound on downstream signaling.
Visualizations
Caption: VEGFR-2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. graphviz.org [graphviz.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGFR-1 and VEGFR-2: two non-identical twins with a unique physiognomy - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Vegfr-2-IN-39 precipitation in stock solutions
Welcome to the technical support center for Vegfr-2-IN-39. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, with a specific focus on resolving and preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound precipitate out of my stock solution?
A: Precipitation of this compound, a PROTAC molecule, can occur for several reasons. PROTACs are often large, complex molecules that belong to the "beyond rule of 5" chemical space, which can lead to poor solubility.[1][2] Common causes for precipitation include:
-
Low Aqueous Solubility: PROTACs generally have poor water solubility.[]
-
Solvent Saturation: The concentration of the compound may have exceeded its solubility limit in the chosen solvent.
-
Improper Storage: Storing the solution at an inappropriate temperature or for an extended period can lead to precipitation. Stock solutions are typically best stored at -80°C.[4]
-
Solvent Quality: Using a solvent that has absorbed moisture (e.g., an old bottle of DMSO) can significantly reduce the solubility of the compound.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can decrease its stability and cause the compound to precipitate.[6]
Q2: What is the best solvent to use for this compound?
A: While specific solubility data for this compound is not publicly available, dimethyl sulfoxide (DMSO) is a common solvent for similar kinase inhibitors and PROTACs.[4][5] It is highly recommended to use fresh, anhydrous (dry) DMSO to prepare the initial concentrated stock solution.
Q3: My this compound precipitated upon dilution into my aqueous buffer for a cell-based assay. What should I do?
A: This is a common issue known as "crashing out." When a compound dissolved in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, it can immediately precipitate. To prevent this, it's recommended to perform serial dilutions in DMSO first to lower the concentration before adding it to the aqueous medium.[4] Additionally, pre-warming the buffer and the stock solution to 37°C before the final dilution step can help prevent precipitation.[4] The final concentration of DMSO in your experiment should typically be kept below 0.5% to avoid solvent-induced toxicity.
Q4: How can I redissolve precipitated this compound in my stock tube?
A: To redissolve precipitated compound, you can try the following methods:
-
Vortexing: Vigorously mix the solution.
-
Sonication: Use an ultrasonic bath to break up the precipitate and aid dissolution.
-
Gentle Warming: Briefly warm the solution in a water bath (e.g., to 37°C). Be cautious, as excessive heat can degrade the compound.
Q5: What are the recommended storage conditions for this compound stock solutions?
A: For long-term stability, stock solutions should be stored at -80°C.[4][6] For short-term storage (up to one month), -20°C is acceptable.[6] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide: Dealing with Precipitation
This guide provides a systematic approach to diagnosing and solving precipitation issues with this compound.
Step 1: Initial Assessment
-
Check the Solvent: Was the DMSO fresh and anhydrous? Old DMSO can absorb water from the air, which will significantly lower the solubility of hydrophobic compounds.
-
Review Concentration: Is it possible the stock concentration is too high? While a specific maximum solubility is not published, working with unnecessarily high concentrations increases the risk of precipitation.
-
Examine Storage Conditions: Was the stock solution stored correctly? How many times has it been freeze-thawed?
Step 2: Re-dissolving the Compound
If you have an existing stock solution with a precipitate, follow this workflow:
Step 3: Preventing Future Precipitation
-
Use High-Quality Solvents: Always use fresh, anhydrous grade DMSO for preparing stock solutions.
-
Prepare Aliquots: After preparing the initial stock, immediately divide it into single-use aliquots to minimize freeze-thaw cycles.[6]
-
Proper Dilution Technique: When diluting into aqueous buffers, avoid a single large dilution step. Perform an intermediate dilution in DMSO before the final dilution into your aqueous experimental medium.[4]
Data Summary
While specific quantitative solubility data for this compound is limited, the following table provides general guidelines for preparing stock solutions of kinase inhibitors.
| Solvent | Recommended Use | Key Considerations |
| DMSO | Primary solvent for creating high-concentration stock solutions. | Use fresh, anhydrous grade. Hygroscopic (absorbs water).[5] |
| Ethanol | Can be used for some compounds, but generally less effective for complex molecules like PROTACs. | Test in a small scale first. |
| Aqueous Buffers (PBS, Media) | Not recommended for initial stock preparation due to low solubility. | Compound is typically diluted into these for final working concentration. |
Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture.[4] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[4] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | For short-term storage only.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Before opening, centrifuge the vial of this compound powder to ensure all the solid is at the bottom.
-
Calculation: Determine the required volume of DMSO to add to your vial of this compound to achieve a 10 mM concentration. (Note: You will need the molecular weight of this compound from the manufacturer's datasheet).
-
Dissolution: Carefully add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
Aid Dissolution (if needed): If the compound does not fully dissolve, sonicate the vial for 10-15 minutes. Gentle warming to 37°C for a short period may also be used if necessary.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile tubes. Store immediately at -80°C.
Protocol 2: Serial Dilution for Aqueous Assays
Objective: To dilute the concentrated DMSO stock into an aqueous buffer (e.g., cell culture medium) while minimizing precipitation.
Procedure:
-
Thaw Stock: Thaw one aliquot of your 10 mM this compound stock solution.
-
Intermediate Dilution (in DMSO): Prepare an intermediate dilution of your stock in pure DMSO. For example, to get a final concentration of 10 µM in your assay, you might first prepare a 1 mM stock by diluting your 10 mM stock 1:10 in DMSO.
-
Final Dilution (in Aqueous Buffer): Add a small volume of the intermediate DMSO stock to your pre-warmed (37°C) aqueous buffer. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in this example would be 1%.
-
Mix and Use: Mix gently by inverting or pipetting and use the working solution immediately. Always include a vehicle control (e.g., 1% DMSO in medium) in your experiment.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[7] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering several downstream signaling cascades that promote endothelial cell proliferation, survival, and migration.[][8]
References
- 1. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. VEGFR-2-IN-26 | TargetMol [targetmol.com]
- 5. VEGFR-2-IN-6 | VEGFR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Soluble VEGFR-2: an antilymphangiogenic variant of VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Interpreting Unexpected Results from Vegfr-2-IN-39 Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from studies involving Vegfr-2-IN-39. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for degradation.[1][2] It functions by simultaneously binding to VEGFR-2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of VEGFR-2 by the proteasome. This leads to the inhibition of VEGFR-2 signaling pathways.
Q2: What are the expected in vitro effects of this compound?
Based on available data, this compound is expected to:
-
Induce the degradation of VEGFR-2 protein in a dose- and time-dependent manner.[1]
-
Inhibit the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[1]
-
Cause cell cycle arrest, specifically by prolonging the S phase in HUVECs.[1]
-
Induce apoptosis in endothelial cells in a dose-dependent manner.[1]
Q3: Are there known off-target effects for compounds similar to this compound?
While specific off-target effects for this compound are not extensively documented, compounds with a quinazoline scaffold, which is common in many kinase inhibitors, have been associated with off-target effects on other kinases.[3][4][5] It is crucial to perform appropriate selectivity profiling to rule out off-target effects in your specific experimental system.
Troubleshooting Guides
Issue 1: No or reduced VEGFR-2 degradation observed after treatment with this compound.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Compound Concentration or Incubation Time:
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Degradation of VEGFR-2 by this compound has been observed to be dose-dependent, with significant reduction seen at 40 µM after 48-72 hours in HUVECs.[1]
-
-
Cell Line Specificity:
-
Recommendation: Ensure that your cell line expresses sufficient levels of both VEGFR-2 and the specific E3 ligase components required for the action of the PROTAC. The expression levels of these proteins can vary between cell lines.
-
-
Proteasome Inhibition:
-
Recommendation: As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated VEGFR-2 in the presence of the proteasome inhibitor would confirm that the PROTAC is functional and that the lack of degradation is due to impaired proteasome activity.
-
-
Compound Integrity:
-
Recommendation: Ensure the proper storage and handling of this compound to maintain its stability and activity.
-
Issue 2: Higher than expected cell viability or lack of anti-proliferative effect.
Possible Causes and Troubleshooting Steps:
-
Insufficient VEGFR-2 Degradation:
-
Recommendation: Confirm VEGFR-2 degradation via Western blot. If degradation is not optimal, refer to the troubleshooting steps in Issue 1 .
-
-
Activation of Compensatory Signaling Pathways:
-
Recommendation: Investigate the activation of other receptor tyrosine kinases (e.g., FGFR, PDGFR, EGFR) that can promote cell survival and proliferation.[6] Resistance to VEGFR inhibitors can arise from the upregulation of alternative angiogenic pathways.
-
-
Cellular Resistance Mechanisms:
-
Recommendation: Consider the possibility of intrinsic or acquired resistance in your cell line. This could involve mutations in the drug target or downstream signaling components.
-
Issue 3: Unexpected changes in other signaling pathways.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Recommendation: Perform a kinase panel screening to assess the selectivity of this compound. As it contains a chemical scaffold that could potentially interact with other kinases, it is important to rule out off-target activities that might explain the unexpected signaling changes.
-
-
Feedback Loops and Crosstalk:
-
Recommendation: The inhibition of a major signaling pathway like VEGFR-2 can lead to compensatory activation of other pathways.[7] Analyze the phosphorylation status of key nodes in related pathways (e.g., PI3K/Akt, MAPK/ERK) to understand the cellular response to VEGFR-2 degradation.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (VEGFR-2 binding) | - | 208.6 nM | [1] |
| IC50 (Cell Proliferation) | EA.hy926 | 38.65 µM | [1] |
| VEGFR-2 Degradation | HUVECs | Up to 60% reduction at 40 µM | [1] |
| Cell Cycle Effect | HUVECs | Prolonged S phase at 10-40 µM | [1] |
| Apoptosis Induction | HUVECs | Dose-dependent increase from 0.1-40 µM | [1] |
Experimental Protocols
VEGFR-2 Degradation Assay (Western Blot)
-
Cell Seeding: Plate cells (e.g., HUVECs) at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for different time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against VEGFR-2 and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the VEGFR-2 bands and normalize to the loading control.
Cell Proliferation Assay (e.g., MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After cell adherence, add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate as required.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
VEGFR-2 Phosphorylation Assay
-
Cell Culture and Starvation: Culture endothelial cells to near confluence and then serum-starve them for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-incubation: Pre-incubate the cells with this compound or a vehicle control for a specified period.
-
VEGF Stimulation: Stimulate the cells with recombinant VEGF-A for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis and Protein Analysis: Lyse the cells and perform a Western blot as described above, using antibodies specific for phosphorylated VEGFR-2 (e.g., pY1175) and total VEGFR-2.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Troubleshooting workflow for lack of VEGFR-2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
Validation & Comparative
A Comparative Analysis of Vegfr-2-IN-39 and Other VEGFR-2 PROTACs for Angiogenesis Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Vegfr-2-IN-39 against other reported Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) targeting Proteolysis Targeting Chimeras (PROTACs). This document summarizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate research tools.
VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of several diseases, including cancer. PROTACs have emerged as a novel therapeutic modality that induces the degradation of target proteins, such as VEGFR-2, rather than merely inhibiting their enzymatic activity. This guide focuses on the comparative efficacy of this compound and other notable VEGFR-2 PROTACs, namely P7 and D9, based on available preclinical data.
Quantitative Efficacy Data
The following tables summarize the reported in vitro efficacy of this compound, P7, and D9 in various cell lines. It is important to note that the data are compiled from different studies and the experimental conditions may not be directly comparable.
| Compound | Assay Type | Target/Cell Line | IC50 / DC50 | Maximum Degradation (Dmax) | Reference |
| This compound | VEGFR-2 Inhibition | VEGFR-2 | IC50: 208.6 nM | Not Reported | MedchemExpress |
| Cell Proliferation | EA.hy926 | IC50: 38.65 µM | Not Reported | MedchemExpress | |
| P7 | VEGFR-2 Degradation | HGC-27 | DC50: 0.084 ± 0.04 µM | 73.7% | [1][2] |
| VEGFR-2 Degradation | HUVEC | DC50: 0.51 ± 0.10 µM | 76.6% | [1][2] | |
| D9 | Antitumor Efficacy | A549 | IC50: 5.88 ± 0.50 µM | Not Reported | [3] |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a substance that is required for 50% inhibition of a biological process. DC50 (half-maximal degradation concentration) represents the concentration of a PROTAC that induces 50% degradation of the target protein.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the VEGFR-2 signaling pathway, the general mechanism of PROTACs, and a typical experimental workflow for assessing VEGFR-2 PROTAC efficacy.
Caption: VEGFR-2 signaling cascade upon VEGF binding.
Caption: General mechanism of VEGFR-2 degradation by a PROTAC.
Caption: A typical workflow for evaluating VEGFR-2 PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used in the evaluation of VEGFR-2 PROTACs, based on common laboratory practices and information from related studies.
Western Blot for VEGFR-2 Degradation
This protocol is used to quantify the amount of VEGFR-2 protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs or HGC-27) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the VEGFR-2 PROTAC (e.g., 0.01 to 10 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against VEGFR-2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the VEGFR-2 band intensity to the loading control.
-
Calculate the percentage of VEGFR-2 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the PROTACs on cell proliferation.
-
Cell Seeding:
-
Seed cells (e.g., EA.hy926, A549) in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the VEGFR-2 PROTAC for a predetermined time (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the PROTAC concentration and use a non-linear regression to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a VEGFR-2 PROTAC in a mouse model.
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
Subcutaneously inject a suspension of tumor cells (e.g., HGC-27) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
PROTAC Administration:
-
Administer the VEGFR-2 PROTAC to the treatment group via a suitable route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule.
-
Administer the vehicle solution to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Ex Vivo Analysis:
-
Weigh the excised tumors.
-
Perform immunohistochemistry (IHC) on tumor sections to assess the levels of VEGFR-2 and other relevant biomarkers (e.g., Ki-67 for proliferation, CD31 for angiogenesis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Analyze the IHC data to confirm target degradation and downstream effects in the tumor tissue.
-
Conclusion
This guide provides a comparative overview of this compound and other VEGFR-2 PROTACs based on currently available data. While this compound shows potent inhibition of VEGFR-2, other PROTACs like P7 demonstrate efficient degradation of the receptor at nanomolar to low micromolar concentrations. The choice of a specific PROTAC for research will depend on the specific experimental context, including the cell lines or in vivo models being used and the desired endpoint (inhibition vs. degradation). The provided protocols offer a starting point for the in-house evaluation of these and other novel VEGFR-2 targeting compounds. Further head-to-head studies are warranted for a more definitive comparison of the efficacy of these promising research tools.
References
Specificity Showdown: Vegfr-2-IN-39's Targeted Approach vs. the Broad Sweep of Pan-Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential side effects. This guide provides a detailed comparison of the highly selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, CHMFL-VEGFR2-002 (used here as a representative for a highly selective Vegfr-2 inhibitor), with the broader activity profiles of pan-kinase inhibitors Sunitinib and Sorafenib.
While "Vegfr-2-IN-39" did not yield specific public data, the principles of kinase selectivity are elucidated here using CHMFL-VEGFR2-002 as a prime example of a highly targeted agent. This comparison highlights the critical differences in their interaction with the human kinome, supported by experimental data and detailed protocols. The stark contrast in their selectivity profiles underscores the rationale for developing highly specific inhibitors to minimize off-target effects and improve therapeutic windows.
Kinase Inhibition Profiles: A Quantitative Comparison
The selectivity of a kinase inhibitor is determined by its potency against its intended target versus a broad panel of other kinases. The following tables summarize the inhibitory activity (IC50/GI50 values) of the selective VEGFR-2 inhibitor CHMFL-VEGFR2-002 and the pan-kinase inhibitor Sunitinib against VEGFR-2 and a selection of off-target kinases.
| Inhibitor | Target Kinase | IC50 / GI50 (nM) | Reference |
| CHMFL-VEGFR2-002 | VEGFR-2 | 66 (IC50) | [1] |
| CHMFL-VEGFR2-002 | VEGFR-2 (cellular) | 150 (GI50) | [1] |
| Sunitinib | VEGFR-2 | 80 (IC50) | [2] |
| Sunitinib | PDGFRβ | 2 (IC50) | [2] |
| Table 1: Potency of CHMFL-VEGFR2-002 and Sunitinib against their primary target, VEGFR-2, and a key off-target for Sunitinib. |
The data clearly shows that while both compounds inhibit VEGFR-2, Sunitinib is significantly more potent against other kinases like PDGFRβ.
A broader view of selectivity is provided by screening against a larger kinase panel. The following table illustrates the differential activity of CHMFL-VEGFR2-002 and Sunitinib across various kinase families.
| Kinase | CHMFL-VEGFR2-002 GI50 (nM) [1] | Sunitinib GI50 (nM) [1] |
| VEGFR-2 | 150 | 1 |
| PDGFRα | 620 | 1 |
| PDGFRβ | 618 | 1 |
| c-KIT | >10,000 | 81 |
| FLT3 | >10,000 | 11 |
| RET | >10,000 | 120 |
| FGFR1 | >10,000 | 1680 |
| FGFR3 | >10,000 | 370 |
| ABL | >10,000 | 1550 |
| DDR2 | >10,000 | NA |
| EPHA2 | >10,000 | 1270 |
| Table 2: Comparison of the cellular inhibitory activity (GI50) of CHMFL-VEGFR2-002 and Sunitinib against a panel of kinases. Lower values indicate higher potency. |
As the data demonstrates, CHMFL-VEGFR2-002 exhibits remarkable selectivity for VEGFR-2, with significantly less activity against other tested kinases, even those structurally related. In stark contrast, Sunitinib potently inhibits a wide range of kinases, including PDGFRs, c-KIT, and FLT3, at concentrations comparable to or even lower than its VEGFR-2 inhibition. This broad activity is the hallmark of a pan-kinase inhibitor.
Another highly selective VEGFR-2 inhibitor, Rivoceranib, was found to be the most selective when compared to 10 other FDA-approved VEGFR-2 inhibitors in a study screening 270 wild-type kinases[3]. At a concentration of 1 µmol/L, Sunitinib inhibited 125 additional kinases by more than 50%, highlighting its promiscuous nature[3].
Experimental Methodologies
The determination of kinase inhibitor specificity relies on robust and standardized experimental protocols. The data presented in this guide is derived from established biochemical and cellular assays.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the mobility shift assay (MSA) or similar techniques that quantify the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Protocol Outline for a Typical Biochemical Kinase Assay:
-
Reagents and Setup:
-
Purified recombinant kinase (e.g., VEGFR-2).
-
Specific peptide substrate for the kinase.
-
ATP (often at a concentration close to the Km for the kinase).
-
Test inhibitor at various concentrations.
-
Assay buffer containing necessary ions and cofactors.
-
-
Reaction:
-
The kinase, substrate, and inhibitor are pre-incubated.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
-
Detection and Analysis:
-
The reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, including radioactive labeling (e.g., ³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
The percentage of kinase inhibition is calculated for each inhibitor concentration.
-
IC50 values are determined by fitting the dose-response data to a suitable model.
-
Cellular Kinase Inhibition Assays
Cellular assays are crucial for confirming that an inhibitor can effectively engage its target within a biological context. These assays measure the inhibition of kinase activity within living cells.
Protocol Outline for a BaF3 Cell Proliferation Assay:
This assay is particularly useful for assessing the cellular potency and selectivity of inhibitors against specific tyrosine kinases.
-
Cell Line Engineering:
-
The BaF3 pro-B cell line, which is dependent on IL-3 for survival and proliferation, is engineered to express a constitutively active fusion protein of a specific kinase (e.g., TEL-VEGFR2).
-
This makes the cells dependent on the activity of the expressed kinase for their proliferation, independent of IL-3.
-
-
Cell Culture and Treatment:
-
The engineered BaF3 cells are cultured in the absence of IL-3.
-
Cells are treated with a range of concentrations of the test inhibitor.
-
-
Proliferation Measurement:
-
After a set incubation period (e.g., 48-72 hours), cell proliferation is measured using a standard method such as MTT, MTS, or CellTiter-Glo.
-
-
Data Analysis:
-
The percentage of growth inhibition is calculated for each inhibitor concentration relative to untreated control cells.
-
The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
-
Visualizing the Molecular Landscape
To better understand the biological context and experimental approaches, the following diagrams illustrate the VEGFR-2 signaling pathway and a generalized workflow for kinase inhibitor profiling.
Caption: VEGFR-2 Signaling Cascade
Caption: Kinase Inhibitor Profiling Workflow
References
Validating the Anti-Angiogenic Efficacy of Vegfr-2-IN-39: A Comparative Analysis with Established VEGFR-2 Inhibitors
For Immediate Release
In the landscape of anti-angiogenic drug discovery, the validation of a compound's mechanism of action through secondary assays is a critical step. This guide provides a comparative analysis of Vegfr-2-IN-39, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade VEGFR-2, against established VEGFR-2 inhibitors, Sunitinib and Sorafenib. We present available experimental data to objectively assess its anti-angiogenic potential and provide a detailed protocol for a key secondary assay, the endothelial cell tube formation assay, to facilitate further validation studies.
Introduction to VEGFR-2 Inhibition and Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels. In pathological conditions such as cancer, aberrant VEGFR-2 signaling promotes tumor neovascularization, supplying tumors with essential nutrients and oxygen for growth and metastasis. Consequently, inhibiting the VEGFR-2 signaling pathway is a cornerstone of many anti-cancer therapies.
This compound represents a novel therapeutic modality. As a PROTAC, it is designed to not just inhibit VEGFR-2, but to induce its degradation, potentially offering a more sustained and profound anti-angiogenic effect. This guide compares its performance metrics with those of Sunitinib and Sorafenib, two multi-kinase inhibitors widely used in clinical practice with proven anti-angiogenic properties.
Comparative Efficacy: Primary Target Inhibition
The primary measure of efficacy for these compounds is their ability to inhibit VEGFR-2. The following table summarizes the half-maximal inhibitory concentration (IC50) of each compound against VEGFR-2.
| Compound | Type | VEGFR-2 IC50 (nM) |
| This compound | PROTAC Degrader | 208.6[1] |
| Sunitinib | Multi-kinase Inhibitor | 80 - 83.2 |
| Sorafenib | Multi-kinase Inhibitor | 90[2][3][4][5] |
Secondary Assay Validation: Anti-Proliferative and Anti-Angiogenic Effects
To confirm that VEGFR-2 inhibition translates into a functional anti-angiogenic effect, secondary assays are employed. These assays assess the compound's ability to inhibit key processes in angiogenesis, such as endothelial cell proliferation and the formation of capillary-like structures (tube formation).
Endothelial Cell Proliferation
| Compound | Cell Line | Anti-proliferative IC50 (µM) |
| This compound | EA.hy926 | 38.65[1] |
| Sunitinib | HUVEC | Not explicitly stated, but inhibits VEGF-induced proliferation |
| Sorafenib | HepG2, HuH-7 | ~6 - 11 |
This compound has been shown to inhibit the proliferation of the human umbilical vein endothelial cell line, EA.hy926.[1] Sunitinib also inhibits VEGF-induced proliferation of HUVECs. Sorafenib has demonstrated anti-proliferative effects against various cancer cell lines, with IC50 values in the low micromolar range.[6][7]
Endothelial Cell Tube Formation
The tube formation assay is a cornerstone in vitro model for assessing angiogenesis. In this assay, endothelial cells are cultured on a basement membrane extract, where they form three-dimensional capillary-like structures. Anti-angiogenic compounds are evaluated for their ability to disrupt this process.
-
This compound: As a PROTAC that induces VEGFR-2 degradation, it is anticipated to potently inhibit tube formation.[1]
-
Sunitinib: Has been shown to inhibit endothelial tube formation in a dose-dependent manner.
-
Sorafenib: Effectively inhibits VEGF-mediated endothelial cell tube formation.[8]
To facilitate the direct comparison of this compound with other inhibitors, a detailed protocol for the endothelial cell tube formation assay is provided below.
Experimental Protocols
Endothelial Cell Tube Formation Assay Protocol
This protocol outlines the steps to assess the anti-angiogenic potential of a test compound by measuring its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well tissue culture plates
-
Test compound (e.g., this compound) and vehicle control
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Plate Preparation: Thaw the basement membrane extract on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compound or vehicle control. Seed the cells onto the solidified basement membrane extract at a density of 1-2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization: After incubation, carefully remove the culture medium and wash the cells with PBS. Stain the cells with Calcein AM for 30 minutes.
-
Image Analysis: Visualize the tube formation using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow of the tube formation assay.
Caption: VEGFR-2 signaling pathway and points of inhibition.
Caption: Endothelial cell tube formation assay workflow.
Conclusion
This compound demonstrates a promising profile as a VEGFR-2 targeting agent with a distinct mechanism of action. While its primary inhibitory activity is in a similar nanomolar range to Sunitinib and Sorafenib, its efficacy in secondary functional assays, such as the tube formation assay, requires further direct comparative studies to fully elucidate its potential advantages as a PROTAC degrader. The provided protocol serves as a foundational method for researchers to conduct such validation experiments, contributing to the robust evaluation of this and other novel anti-angiogenic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Vegfr-2-IN-39 vs. VEGFR-2 Monoclonal Antibody for Angiogenesis Inhibition
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of anti-angiogenic cancer therapies, targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a cornerstone strategy. This receptor is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Two distinct therapeutic modalities have emerged to disrupt this pathway: small molecule degraders, such as Vegfr-2-IN-39, and monoclonal antibodies that inhibit receptor function.
This guide provides an objective comparison of these two approaches, drawing upon available preclinical data. It is important to note that while extensive in vivo data exists for VEGFR-2 monoclonal antibodies, and emerging data is available for VEGFR-2 PROTACs like this compound, direct head-to-head in vivo comparative studies are not yet available in the public domain. This comparison is therefore based on the distinct mechanisms of action and a synthesis of non-comparative in vivo studies.
Unraveling the Mechanisms: Degradation vs. Inhibition
The fundamental difference between this compound and a VEGFR-2 monoclonal antibody lies in their mechanism of action.
This compound , a Proteolysis Targeting Chimera (PROTAC), represents a novel approach to drug discovery.[2] It is a bifunctional molecule that hijacks the cell's own ubiquitin-proteasome system to specifically target and degrade the VEGFR-2 protein.[2] This leads to the complete removal of the receptor from the cell, a process that can be more profound and sustained than simple inhibition.[2]
VEGFR-2 monoclonal antibodies , on the other hand, function as inhibitors. They are large protein therapeutics that bind to the extracellular domain of the VEGFR-2. This binding can prevent the natural ligand, VEGF, from attaching to the receptor, or it can block the receptor dimerization that is necessary for its activation.[1] This inhibitory action blocks the downstream signaling cascade that promotes angiogenesis.
Performance Insights from Preclinical Data
Due to the absence of direct comparative in vivo studies, this section summarizes the available quantitative data for each therapeutic class from separate preclinical investigations.
This compound (PROTAC Degrader) Performance Data
In vitro studies have demonstrated the potential of VEGFR-2 PROTACs. For instance, a similar VEGFR-2 PROTAC, P7, has shown potent degradation of VEGFR-2 in HGC-27 gastric cancer cells with a DC50 (concentration for 50% degradation) of 0.084 µM.[3] While specific in vivo efficacy data for this compound in a head-to-head comparison is not available, the principle of targeted protein degradation suggests a potential for durable anti-tumor effects.
| Parameter | Cell Line | Value | Citation |
| DC50 (VEGFR-2 Degradation) | HGC-27 | 0.084 µM | [3] |
| Dmax (Maximum Degradation) | HGC-27 | 73.7% | [3] |
Table 1: In Vitro Degradation Activity of a VEGFR-2 PROTAC (P7).
VEGFR-2 Monoclonal Antibody Performance Data
Extensive in vivo research has been conducted on VEGFR-2 monoclonal antibodies, with DC101 being a widely studied murine surrogate for the clinically approved Ramucirumab.[4] These studies have consistently shown significant inhibition of tumor growth and angiogenesis across various cancer models.
| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition | Reduction in Vascular Density | Citation |
| BALB/c Mice | RenCa Renal Carcinoma (Lung Metastases) | DC101 (40 mg/kg, 3x/week) | 26% reduction in mean organ weight | Not specified | [5] |
| Nude Mice | MDA-MB-231 Breast Carcinoma | RAFL-1 (anti-VEGFR-2 mAb) | 48% average inhibition | 65% reduction | [6] |
Table 2: In Vivo Efficacy of VEGFR-2 Monoclonal Antibodies in Murine Cancer Models.
Experimental Methodologies: A Look at the Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating the in vivo efficacy of a VEGFR-2 PROTAC and a VEGFR-2 monoclonal antibody.
In Vivo Efficacy Study of a VEGFR-2 PROTAC (Hypothetical)
Objective: To evaluate the anti-tumor efficacy of a VEGFR-2 PROTAC in a human tumor xenograft model.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Cell Line: Human gastric cancer cell line HGC-27.
-
Tumor Implantation: Subcutaneous injection of 5 x 10^6 HGC-27 cells in a mixture of media and Matrigel into the right flank of each mouse.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO/PEG/saline).
-
VEGFR-2 PROTAC (e.g., 50 mg/kg, administered intraperitoneally, once daily).
-
Positive control (e.g., a standard-of-care chemotherapy agent).
-
-
Treatment Schedule: Treatment is initiated when tumors reach a volume of approximately 100-150 mm³.
-
Efficacy Endpoints:
-
Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).
-
Body weight is monitored as an indicator of toxicity.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of VEGFR-2 protein levels by Western blot or immunohistochemistry to confirm target degradation.
In Vivo Efficacy Study of a VEGFR-2 Monoclonal Antibody (DC101)
Objective: To assess the anti-tumor and anti-angiogenic effects of the anti-mouse VEGFR-2 antibody DC101 in a syngeneic mouse tumor model.[5]
-
Animal Model: BALB/c mice.[5]
-
Tumor Cell Line: RenCa renal cell carcinoma cells.[5]
-
Tumor Implantation: To generate lung metastases, 1.5 x 10^6 RenCa cells are injected via the tail vein.[5]
-
Treatment Groups:
-
Treatment Schedule: Antibodies are administered via intraperitoneal injection three times per week, starting the day after tumor cell injection.[5]
-
Efficacy Endpoints:
-
After 21 days, mice are euthanized, and lungs are harvested and weighed to assess tumor burden.[5]
-
-
Angiogenesis Assessment: Lung tissues can be processed for immunohistochemical staining of endothelial cell markers (e.g., CD31) to quantify microvessel density.
Visualizing the Pathways and Processes
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
Comparative Experimental Workflow
Caption: Hypothetical workflow for in vivo comparison.
Concluding Remarks
Both this compound and VEGFR-2 monoclonal antibodies represent promising strategies for inhibiting tumor angiogenesis by targeting a key regulator, VEGFR-2. Their distinct mechanisms of action—degradation versus inhibition—offer different therapeutic paradigms. While monoclonal antibodies have a more established history with a wealth of preclinical and clinical data, PROTACs are an emerging class of drugs with the potential for more complete and sustained target suppression.
The lack of direct comparative in vivo studies makes it challenging to definitively declare one approach superior to the other at this stage. Future head-to-head preclinical studies are warranted to elucidate the relative efficacy, pharmacokinetics, and pharmacodynamics of these two important classes of anti-angiogenic agents. Such studies will be instrumental in guiding the clinical development and application of these therapies for the benefit of cancer patients.
References
- 1. TTAC-0001, a human monoclonal antibody targeting VEGFR-2/KDR, blocks tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel PROTACs based on multi-targeted angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonist antibodies to vascular endothelial growth factor receptor 2 (VEGFR-2) as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Novel Antimouse VEGFR2 Antibodies as Potential Antiangiogenic or Vascular Targeting Agents for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Cabozantinib and the Selective VEGFR-2 Inhibitor Archetype
In the landscape of cancer therapeutics, tyrosine kinase inhibitors (TKIs) targeting the vascular endothelial growth factor receptor 2 (VEGFR-2) have become a cornerstone of anti-angiogenic therapy. This guide provides a comparative in vivo analysis of cabozantinib, a multi-targeted TKI, and a representative selective VEGFR-2 inhibitor, herein referred to as Vegfr-2-IN-39, for which specific in vivo data is not publicly available. This comparison, therefore, leverages the extensive data on cabozantinib against the archetypal characteristics of a selective VEGFR-2 inhibitor to provide a framework for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Scopes
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor progression, including VEGFR-2, MET, AXL, RET, KIT, and FLT3.[1][2] This multi-targeted approach not only disrupts tumor angiogenesis via VEGFR-2 inhibition but also counteracts resistance mechanisms and impacts tumor cell proliferation, invasion, and metastasis through the inhibition of other key pathways.[1][3]
In contrast, a selective VEGFR-2 inhibitor like this compound would be designed to primarily target the ATP-binding site of VEGFR-2, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[4][5] This focused action aims to minimize off-target effects while potently inhibiting angiogenesis.
In Vivo Performance: A Quantitative Comparison
The following tables summarize the in vivo characteristics of cabozantinib based on published preclinical and clinical data. For this compound, the presented data is hypothetical and representative of a typical selective VEGFR-2 inhibitor, intended to provide a comparative baseline.
Table 1: Comparative In Vivo Efficacy
| Parameter | Cabozantinib | This compound (Hypothetical) |
| Tumor Growth Inhibition | Significant inhibition in various xenograft models (e.g., medullary thyroid, renal cell, hepatocellular, triple-negative breast, ovarian, urothelial, prostate cancers).[4][6][7] | Expected to show significant tumor growth inhibition in VEGF-dependent tumor models. |
| Anti-angiogenic Effects | Reduction in tumor vasculature and microvessel density observed in multiple preclinical models.[6][8] | Primary mechanism of action, leading to a potent reduction in tumor angiogenesis. |
| Metastasis Inhibition | Demonstrated ability to inhibit tumor invasiveness and metastasis in preclinical studies.[7] | May have a lesser direct effect on metastasis compared to multi-targeted inhibitors unless metastasis is highly dependent on angiogenesis. |
| Dosing (preclinical) | Typically administered orally at doses ranging from 10-100 mg/kg/day in mice.[6] | Highly variable depending on the specific compound's potency and formulation. |
Table 2: Comparative Pharmacokinetic Profile
| Parameter | Cabozantinib | This compound (Hypothetical) |
| Administration | Oral | Typically oral, but can vary. |
| Metabolism | Primarily metabolized by CYP3A4. | Dependent on the chemical structure, but hepatic metabolism is common for small molecule inhibitors. |
| Half-life | Relatively long, allowing for once-daily dosing. | Variable. |
| Protein Binding | Highly protein-bound (>99.7%). | Typically high for small molecule TKIs. |
Table 3: Comparative Toxicity Profile
| Adverse Effect | Cabozantinib (Commonly Observed) | This compound (Expected for Class) |
| General | Fatigue, asthenia.[9] | Fatigue.[9] |
| Gastrointestinal | Diarrhea, nausea, vomiting, decreased appetite, stomatitis.[9] | Diarrhea, nausea.[9] |
| Cardiovascular | Hypertension, thromboembolic events.[9] | Hypertension.[9] |
| Dermatological | Hand-foot syndrome, hair color changes, rash.[9] | Hand-foot syndrome, rash.[9] |
| Other | Due to its multi-targeted nature, potential for off-target effects related to MET, AXL, etc., inhibition. | Fewer off-target toxicities compared to multi-targeted inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are representative protocols for evaluating TKIs like cabozantinib and selective VEGFR-2 inhibitors.
General In Vivo Tumor Xenograft Study
-
Cell Culture: Human cancer cell lines (e.g., U87-MG for glioblastoma, A498 for renal cell carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are typically used.
-
Tumor Implantation: 1x10^6 to 10x10^6 cells are suspended in a solution of media and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. Cabozantinib is typically formulated in an appropriate vehicle and administered daily by oral gavage. The vehicle is administered to the control group.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration. Tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis, western blotting for target inhibition). Body weight and general health of the animals are monitored throughout the study.
Pharmacodynamic Analysis
-
Tissue Collection: Tumor and plasma samples are collected at various time points after the final dose.
-
Western Blotting: Tumor lysates are analyzed by western blot to assess the phosphorylation status of VEGFR-2 and other relevant targets (e.g., MET, AXL for cabozantinib) to confirm target engagement.
-
Immunohistochemistry (IHC): Tumor sections are stained with antibodies against markers of angiogenesis (e.g., CD31), proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3).
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrating Murine and Clinical Trials with Cabozantinib to Understand Roles of MET and VEGFR-2 as Targets for Growth Inhibition of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VEGFR-2 Inhibitors: A Guide to Evaluating Anti-Tumor Efficacy and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding "Vegfr-2-IN-39" is not publicly available in the reviewed scientific literature. This guide provides a comparative framework for evaluating the anti-tumor effects and reproducibility of novel VEGFR-2 inhibitors, using the well-characterized compounds Vandetanib, Sunitinib, and Axitinib as illustrative examples. This framework can be applied to "this compound" as data becomes available.
Introduction to VEGFR-2 Inhibition in Oncology
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis.[1] By promoting the formation of new blood vessels, VEGFR-2 signaling supplies tumors with essential nutrients and oxygen.[2] Consequently, inhibiting this pathway has become a cornerstone of modern cancer therapy. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFR-2 have demonstrated clinical efficacy in a variety of solid tumors.[3]
However, the reproducibility of anti-tumor effects and the comparative efficacy of different VEGFR-2 inhibitors are critical considerations in preclinical and clinical development. Factors such as off-target effects, acquired resistance, and variability in experimental models can influence outcomes.[1][4] This guide presents a comparative analysis of three established VEGFR-2 inhibitors—Vandetanib, Sunitinib, and Axitinib—to provide a template for the rigorous evaluation of new chemical entities like "this compound."
The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain.[5] This phosphorylation cascade initiates several downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[5] Key pathways include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.[5] Understanding this intricate signaling network is fundamental to appreciating the mechanism of action of VEGFR-2 inhibitors.
Comparative Efficacy of VEGFR-2 Inhibitors
The anti-tumor activity of VEGFR-2 inhibitors is initially quantified by their ability to inhibit the kinase activity of the receptor (IC50) and to curb the proliferation of cancer cells. Subsequently, in vivo models are employed to assess their impact on tumor growth. Below is a summary of publicly available data for Vandetanib, Sunitinib, and Axitinib.
Table 1: Quantitative Comparison of VEGFR-2 Inhibitors
| Inhibitor | Target Kinases (IC50, nM) | Cell Proliferation (IC50) | In Vivo Anti-Tumor Efficacy (Xenograft Model) |
| Vandetanib | VEGFR-2 (40), VEGFR-3 (110), EGFR (500)[6] | HUVEC (VEGF-stimulated): 60 nM[7] | HT-29 (Colon): Significant tumor growth inhibition with repeated treatment cycles. |
| Sunitinib | VEGFR-2 (80), PDGFRβ (2), c-Kit (undisclosed)[2] | HUVEC (VEGF-stimulated): 40 nM[2] | HT-29 (Colon): 71±5% tumor growth inhibition at 40 mg/kg/day.[4] |
| Axitinib | VEGFR-1 (0.1), VEGFR-2 (0.2), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7) | Neuroblastoma cell lines: 274 to >10,000 nM | A549 (Lung): Significant enhancement of radiotherapy efficacy.[5] Note: Direct comparison is limited as data is from a combination study. |
Disclaimer: The in vivo data presented is from different studies with varying experimental conditions. Direct comparison of anti-tumor efficacy should be interpreted with caution. For a definitive comparison, these inhibitors should be evaluated head-to-head in the same experimental model.
Experimental Protocols
Reproducibility of experimental findings is paramount in drug development. The following are generalized protocols for key assays used to characterize VEGFR-2 inhibitors.
VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of VEGFR-2.
Principle: A recombinant VEGFR-2 kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured, typically using a luminescence-based method where light output is proportional to the remaining kinase activity.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant VEGFR-2 enzyme, substrate solution, ATP solution, and serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Add the substrate and ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) which measures the amount of ATP remaining. The luminescence is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of the inhibitor on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., HUVECs, HT-29, or A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the VEGFR-2 inhibitor and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol Outline:
-
Cell Preparation and Implantation: Human cancer cells (e.g., HT-29 or A549) are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. The test inhibitor is administered orally or via injection at a specified dose and schedule.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Endpoint and Analysis: The study is concluded after a predetermined period or when tumors reach a maximum allowed size. The percentage of tumor growth inhibition (TGI) is calculated for the treatment groups relative to the control group.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Logical Framework for Inhibitor Comparison
When evaluating a novel VEGFR-2 inhibitor like "this compound," a systematic comparison against established agents is crucial. This involves assessing both its potency and selectivity.
Conclusion
The successful development of a novel VEGFR-2 inhibitor requires a thorough and objective comparison with existing alternatives. This guide provides a framework for such an evaluation, emphasizing the importance of standardized protocols, quantitative data presentation, and a clear understanding of the underlying biological pathways. By applying these principles to "this compound," researchers can robustly assess its potential as a reproducible and effective anti-tumor agent. The use of head-to-head comparisons in identical experimental models will be critical to definitively determine its therapeutic promise.
References
- 1. Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
Validating the On-Target Efficacy of Vegfr-2-IN-39: A Comparative Proteomics-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the novel VEGFR-2 inhibitor, Vegfr-2-IN-39, utilizing cutting-edge proteomic techniques. By objectively comparing its performance with established VEGFR-2 inhibitors, this document serves as a practical resource for researchers seeking to characterize the specificity and efficacy of new chemical entities in drug discovery and development. Detailed experimental protocols and data presentation formats are provided to ensure robust and reproducible results.
Introduction to VEGFR-2 and Target Validation
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2][3] Inhibition of VEGFR-2 signaling can disrupt tumor blood supply, thereby impeding tumor growth and metastasis.[1][3] Validating that a novel inhibitor like this compound selectively engages and inhibits VEGFR-2 is paramount. Proteomics offers a powerful and unbiased approach to confirm on-target activity and reveal potential off-target effects.[4][5][6] This guide outlines a systematic approach to validate this compound's on-target effects.
Comparative Inhibitors
To benchmark the performance of this compound, a panel of well-characterized VEGFR-2 inhibitors with distinct modes of action and selectivity profiles is recommended for parallel analysis.[1][7][8]
| Inhibitor | Type | Key Characteristics |
| This compound | (To be determined) | (Data to be generated by the user) |
| Sorafenib | Multi-kinase | Inhibits VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and Raf kinases.[7] |
| Sunitinib | Multi-kinase | Targets VEGFRs, PDGFRs, c-KIT, Flt3, and RET.[1][7] |
| Axitinib | Selective | Potent inhibitor of VEGFR-1, -2, and -3.[7] |
| Tivozanib | Selective | Highly selective inhibitor of VEGFR-1, -2, and -3.[7][8] |
Experimental Validation Workflow
A multi-pronged approach is recommended to robustly validate the on-target effects of this compound. This workflow combines direct target engagement assays with functional cellular and proteomic analyses.
Caption: A logical workflow for validating this compound's on-target effects.
Data Presentation: Comparative Analysis Tables
Quantitative data should be systematically organized to facilitate direct comparison between this compound and the reference inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | VEGFR-2 IC50 (nM) | VEGFR-1 IC50 (nM) | VEGFR-3 IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| This compound | |||||
| Sorafenib | 90 | - | 20 | Raf-1: 6 | B-Raf: 22 |
| Sunitinib | 80 | - | - | PDGFRβ: 2 | c-KIT: - |
| Axitinib | 0.2 | 0.1 | 0.1-0.3 | PDGFRβ: 1.6 | c-Kit: 1.7 |
| Tivozanib | 6.5 | 30 | 15 | c-Kit: low activity | PDGFR: low activity |
| IC50 values for reference compounds are approximate and may vary based on assay conditions.[7] |
Table 2: Cellular Target Engagement and Functional Assays
| Inhibitor | CETSA ΔTm (°C) | pVEGFR-2 Inhibition (IC50, nM) | Cell Viability (GI50, µM) - HUVEC |
| This compound | |||
| Sorafenib | (literature value) | (literature value) | (literature value) |
| Sunitinib | (literature value) | (literature value) | (literature value) |
| Axitinib | (literature value) | (literature value) | (literature value) |
| Tivozanib | (literature value) | (literature value) | (literature value) |
| Users should fill in data for this compound and source appropriate literature values for comparators. |
Table 3: Phosphoproteomics Summary
| Inhibitor | Total Phosphosites Quantified | Significantly Downregulated Phosphosites | % of Downregulated Sites on VEGFR-2 Pathway Proteins | Key Off-Target Pathways Affected |
| This compound | ||||
| Sorafenib | ||||
| Sunitinib | ||||
| Axitinib | ||||
| Tivozanib | ||||
| This table will be populated with data from the user's phosphoproteomics experiments. |
VEGFR-2 Signaling Pathway
Understanding the key nodes in the VEGFR-2 signaling cascade is essential for interpreting phosphoproteomics data.
Caption: Simplified VEGFR-2 signaling pathway highlighting key downstream effectors.
Experimental Protocols
Detailed methodologies are crucial for generating high-quality, reproducible data.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[9][10][11][12][13] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to 80-90% confluency. Treat cells with this compound or a reference inhibitor at various concentrations for 1-2 hours.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot cell suspensions and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate soluble proteins from aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Western Blot: Collect the supernatant and quantify the protein concentration. Analyze the abundance of soluble VEGFR-2 by western blotting.
-
Data Analysis: Plot the amount of soluble VEGFR-2 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature indicates target stabilization by the inhibitor.
Affinity Chromatography
This technique is used to identify the direct binding partners of this compound from a complex protein lysate.[14][15]
Protocol:
-
Immobilization of Inhibitor: Covalently couple this compound to sepharose beads.
-
Lysate Preparation: Prepare a cell lysate from HUVECs, ensuring the inclusion of protease and phosphatase inhibitors.
-
Binding: Incubate the cell lysate with the inhibitor-coupled beads to allow for binding.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins using a competitive inhibitor or by changing the buffer conditions (e.g., pH, salt concentration).
-
Analysis by Mass Spectrometry: Identify the eluted proteins by mass spectrometry.
Western Blot for Phosphorylated VEGFR-2
This assay directly measures the inhibitory effect of this compound on VEGFR-2 autophosphorylation.[16][17][18]
Protocol:
-
Cell Culture and Starvation: Culture HUVECs and serum-starve them overnight.
-
Inhibitor Treatment and Stimulation: Pre-treat cells with various concentrations of this compound or reference inhibitors for 1-2 hours. Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated VEGFR-2 (e.g., pY1175). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total VEGFR-2 to normalize for protein loading.
Cell Viability Assay
This assay assesses the functional consequence of VEGFR-2 inhibition on endothelial cell proliferation.[19][20]
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or reference inhibitors.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Reagent: Add a viability reagent such as resazurin or CellTiter-Glo.
-
Measurement: Measure the fluorescence or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
Phosphoproteomics
This unbiased approach provides a global view of the signaling pathways affected by this compound.
Protocol:
-
Sample Preparation: Treat and stimulate HUVECs as described for the western blot protocol. Lyse the cells in a urea-based buffer and digest the proteins with trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the phosphopeptides using a database search algorithm. Perform statistical analysis to identify phosphosites that are significantly regulated by the inhibitor treatment.
Conclusion
By following this comprehensive guide, researchers can systematically validate the on-target effects of this compound. The combination of direct target engagement assays, functional cellular assays, and unbiased proteomic profiling will provide a robust dataset to establish the inhibitor's potency, selectivity, and mechanism of action, thereby informing its potential for further development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical proteomics and functional proteomics strategies for protein kinase inhibitor validation and protein kinase substrate identification: applications to protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altmeyers.org [altmeyers.org]
- 8. mdpi.com [mdpi.com]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CETSA [cetsa.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. conductscience.com [conductscience.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Vegfr-2-IN-39 and Axitinib on Tumor Vasculature
In the landscape of anti-angiogenic cancer therapies, both Vegfr-2-IN-39 and axitinib target the pivotal Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), albeit through distinct mechanisms. Axitinib, a well-established tyrosine kinase inhibitor (TKI), has demonstrated clinical efficacy in treating advanced renal cell carcinoma by blocking the signaling cascade that promotes new blood vessel formation.[1] In contrast, this compound represents a novel approach as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the VEGFR-2 protein itself. This guide provides a comparative overview of these two compounds, summarizing available data and outlining experimental methodologies for their evaluation.
Mechanism of Action: Kinase Inhibition vs. Protein Degradation
Axitinib functions as a potent and selective inhibitor of VEGFR-1, -2, and -3.[1] By binding to the ATP-binding site of the receptor's intracellular kinase domain, axitinib prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.[2][3] This inhibition of kinase activity leads to a reduction in tumor angiogenesis and vascular permeability.[4][5]
This compound, on the other hand, operates through a fundamentally different mechanism. As a PROTAC, it is a heterobifunctional molecule that simultaneously binds to VEGFR-2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the proteasome. This results in the physical elimination of the receptor from the cell, rather than just the inhibition of its enzymatic activity. This approach has the potential to overcome resistance mechanisms associated with kinase inhibitors.
Data Presentation: In Vitro and In Vivo Effects
Quantitative data for this compound is currently limited to in vitro studies. In contrast, axitinib has been extensively characterized in both preclinical and clinical settings.
In Vitro Efficacy
| Compound | Target | Assay | Cell Line | IC50 | Citation |
| This compound | VEGFR-2 Degradation | Not Specified | Not Specified | 208.6 nM | |
| Cell Proliferation | Not Specified | EA.hy926 | 38.65 µM | ||
| Axitinib | VEGFR-2 Phosphorylation | Cellular Autophosphorylation | Transfected/Endogenous Receptor Expressing Cells | 0.2 nM | [2] |
| Endothelial Cell Survival | VEGF-mediated | HUVEC | Not Specified | [2] | |
| Endothelial Cell Migration | Not Specified | HUVEC | Not Specified | [2] | |
| Endothelial Tube Formation | Not Specified | HUVEC | Not Specified | [2] |
In Vivo Efficacy: Tumor Growth Inhibition and Microvessel Density
| Compound | Tumor Model | Dose and Administration | Tumor Growth Inhibition | Reduction in Microvessel Density | Citation |
| Axitinib | U87 Glioma (Orthotopic) | Daily Oral Administration | Significant survival prolongation | >90% (p=0.0002) | [4] |
| Axitinib | MGG4 Glioblastoma Stem Cell (Orthotopic) | Daily Oral Administration | Significant survival prolongation | Observed decrease in vascularity | [4] |
| Axitinib | 005 Glioblastoma Stem Cell (Orthotopic) | Daily Oral Administration | Modest but significant survival prolongation | Observed decrease in vascularity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-angiogenic compounds.
In Vitro Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in basal medium containing the test compounds (this compound or axitinib) at various concentrations.
-
Incubation: Seed the HUVECs onto the prepared Matrigel-coated plates.
-
Analysis: After a suitable incubation period (typically 6-18 hours), visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
In Vivo Tumor Microvessel Density Analysis
This method quantifies the density of blood vessels within a tumor, a key indicator of angiogenesis.
Protocol:
-
Tumor Xenograft Model: Implant human tumor cells (e.g., U87 glioma cells) subcutaneously or orthotopically into immunocompromised mice.
-
Treatment: Once tumors are established, administer this compound or axitinib according to the desired dosing schedule and route.
-
Tissue Collection and Preparation: At the end of the study, excise the tumors and fix them in formalin, followed by embedding in paraffin.
-
Immunohistochemistry: Section the paraffin-embedded tumors and perform immunohistochemical staining for an endothelial cell marker, such as CD31 or CD34.
-
Quantification:
-
Identify "hot spots" of high vascular density within the tumor sections under low magnification.
-
Under high magnification (e.g., 200x), count the number of stained microvessels in several fields within these hot spots.
-
Calculate the average microvessel density (MVD) per unit area (e.g., vessels/mm²).
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanisms of VEGFR-2 inhibition by axitinib and this compound.
Experimental Workflow Diagram
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anti-angiogenic and antioxidant effects of axitinib in human retinal endothelial cells: implications in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A New Wave in Angiogenesis Inhibition: Vegfr-2-IN-39 Challenges Traditional Approaches
For Immediate Release
In the landscape of anti-angiogenic cancer therapy, a novel contender, Vegfr-2-IN-39, is emerging with a fundamentally different mechanism of action compared to traditional VEGFR-2 inhibitors. This comparison guide provides a detailed assessment of the advantages of this compound, a Proteolysis Targeting Chimera (PROTAC), over conventional tyrosine kinase inhibitors (TKIs) such as Sorafenib and Sunitinib. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate its performance based on available experimental data.
Executive Summary
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. For years, the mainstay of anti-angiogenic therapy has been a class of drugs known as tyrosine kinase inhibitors (TKIs), which block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its signaling activity. This compound, also known as PROTAC-5, represents a paradigm shift. Instead of merely inhibiting the receptor, it hijacks the cell's own protein disposal machinery to induce the complete degradation of the VEGFR-2 protein. This novel mechanism offers the potential for a more profound and sustained inhibition of the VEGFR-2 pathway, potentially overcoming some of the limitations associated with traditional TKIs.
Mechanism of Action: Inhibition vs. Degradation
Traditional VEGFR-2 inhibitors are small molecules that competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation and activation of the receptor.[1][2][3] This inhibition is often reversible and depends on maintaining a sufficient drug concentration to occupy the receptor's active site. These inhibitors are broadly classified into Type I and Type II, based on their binding to the active or inactive conformation of the kinase, respectively.[2]
In stark contrast, this compound is a heterobifunctional molecule. One end binds to VEGFR-2, and the other end recruits an E3 ubiquitin ligase.[4][5][6] This proximity induces the ubiquitination of VEGFR-2, marking it for degradation by the proteasome, the cell's protein degradation machinery.[4][5][7] This catalytic mechanism means a single molecule of this compound can trigger the destruction of multiple VEGFR-2 protein molecules, leading to a significant reduction in the total receptor pool within the cell.[4][7][8]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and two well-established traditional VEGFR-2 inhibitors, Sorafenib and Sunitinib. It is important to note that this data is compiled from different sources and direct head-to-head studies are limited.
| Compound | Mechanism of Action | Target | IC50 (VEGFR-2 Kinase Assay) | IC50 (Cell Proliferation - HUVEC) |
| This compound | PROTAC-mediated Degradation | VEGFR-2 | 208.6 nM | 38.65 µM |
| Sorafenib | Multi-kinase Inhibitor | VEGFR-2, B-Raf, c-Kit, etc. | 90 nM[9] | ~5.88 µg/ml (~12.6 µM) on HFb-4 cells[10] |
| Sunitinib | Multi-kinase Inhibitor | VEGFR-2, PDGFRβ, c-Kit, etc. | 80 nM[9][11] | 40 nM[11] |
Table 1: In Vitro Efficacy Comparison
| Compound | Selectivity Profile | Reported Cellular Effects |
| This compound | Designed to be specific for VEGFR-2 degradation. | Reduces total VEGFR-2 protein levels, induces apoptosis, causes S-phase cell cycle arrest. |
| Sorafenib | Inhibits multiple kinases including VEGFR-1, -3, PDGFRβ, c-Kit, Raf-1, B-Raf.[9][12] | Inhibits proliferation and angiogenesis. |
| Sunitinib | Inhibits multiple kinases including VEGFR-1, -3, PDGFRα/β, c-Kit, FLT3.[11] | Inhibits proliferation and induces apoptosis.[11] |
Table 2: Selectivity and Cellular Effects
Potential Advantages of this compound
Based on its unique mechanism of action, this compound presents several potential advantages over traditional inhibitors:
-
Overcoming Resistance: Traditional TKIs can be rendered ineffective by mutations in the kinase domain that reduce drug binding. By targeting the entire protein for degradation, PROTACs may be less susceptible to such resistance mechanisms.[7]
-
Enhanced Potency and Duration of Action: The catalytic nature of PROTACs suggests that they could be effective at lower doses and provide a more sustained downstream effect due to the time required for the cell to resynthesize the VEGFR-2 protein.[7][8]
-
Improved Selectivity: While many traditional VEGFR-2 inhibitors are multi-kinase inhibitors with potential off-target effects, PROTACs can be designed for higher selectivity towards the target protein, potentially leading to a better safety profile.[8]
-
Targeting Non-enzymatic Functions: VEGFR-2 has scaffolding functions independent of its kinase activity. PROTACs, by degrading the entire protein, can abrogate both enzymatic and non-enzymatic functions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
Protocol:
-
Prepare serial dilutions of the test compound (e.g., this compound, Sorafenib, Sunitinib) in kinase buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[13][14][15]
Endothelial Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium with reduced serum (e.g., M199 with 1% FBS)
-
VEGF
-
Test compounds
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., CyQUANT™ Cell Proliferation Assay Kit or MTT reagent)
Protocol:
-
Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.[16][17]
-
Starve the cells in a low-serum medium for 24 hours to synchronize their growth.
-
Treat the cells with serial dilutions of the test compound in the presence of a pro-proliferative stimulus like VEGF.
-
Incubate the cells for 48-72 hours.[16]
-
Measure cell proliferation using a suitable assay. For example, with the CyQUANT assay, freeze the plate and then lyse the cells with the provided buffer containing the green fluorescent dye that binds to cellular nucleic acids.
-
Read the fluorescence using a microplate reader.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-angiogenic and anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cells (e.g., A549 lung cancer cells)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Human tumor cells are mixed with Matrigel and injected subcutaneously into the flank of the mice.[18]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and a vehicle control to the respective groups according to a predetermined schedule and route of administration (e.g., intraperitoneal injection or oral gavage).
-
Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
The tumors can be weighed and further analyzed for microvessel density by immunohistochemical staining for endothelial cell markers like CD31.[19][20][21][22]
Visualizing the Pathways and Processes
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses in angiogenesis.
Caption: General experimental workflow for the evaluation of VEGFR-2 inhibitors.
Conclusion
This compound, a VEGFR-2-targeting PROTAC, offers a novel and promising strategy for inhibiting angiogenesis. Its unique mechanism of inducing protein degradation rather than simple inhibition holds the potential for significant advantages over traditional tyrosine kinase inhibitors, including the ability to overcome drug resistance, improved potency and duration of action, and enhanced selectivity. While further head-to-head comparative studies are necessary to fully elucidate its superiority, the preliminary data and mechanistic rationale position this compound as a compound of high interest for the future of anti-angiogenic therapy. The detailed experimental protocols provided herein should facilitate further research and a more comprehensive understanding of this exciting new class of molecules.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 7. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 8. portlandpress.com [portlandpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. HUVEC Proliferation Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 19. Video: In Vivo Imaging and Quantitation of the Host Angiogenic Response in Zebrafish Tumor Xenografts [jove.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
Benchmarking Vegfr-2-IN-39: A Comparative Guide to Approved Anti-Angiogenic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vegfr-2-IN-39, a novel PROTAC (Proteolysis Targeting Chimera) targeting VEGFR-2, against established, FDA-approved anti-angiogenic drugs. This document is intended to serve as a resource for researchers and drug development professionals evaluating the potential of new therapeutic agents in the field of angiogenesis inhibition. The following sections detail the mechanism of action, comparative potency, and relevant experimental methodologies.
Introduction to VEGFR-2 Inhibition and Anti-Angiogenic Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels. In cancer, pathological angiogenesis is a critical step for tumor growth, invasion, and metastasis. Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of anti-cancer therapy. Approved anti-angiogenic drugs primarily fall into two categories: monoclonal antibodies that sequester the VEGF ligand and small molecule tyrosine kinase inhibitors (TKIs) that block the intracellular kinase activity of VEGFRs and other receptor tyrosine kinases.
This compound represents a novel approach to targeting this pathway. As a PROTAC, it is designed to induce the degradation of the VEGFR-2 protein itself, rather than simply inhibiting its function. This mechanism offers the potential for a more profound and sustained inhibition of VEGFR-2 signaling.
Comparative Analysis of In Vitro Potency
The following table summarizes the in vitro potency of this compound and a selection of approved anti-angiogenic drugs against VEGFR-2 and other relevant kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in an in vitro assay.
| Compound | Type | VEGFR-2 IC50 (nM) | Other Kinase Targets (IC50 in nM) |
| This compound | PROTAC | 208.6[1] | Not specified |
| Sorafenib | TKI | 90[2][3][4] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), c-KIT (68)[2][3] |
| Sunitinib | TKI | 80[2][5][6][7] | PDGFRβ (2), c-Kit, FLT3[5][6] |
| Axitinib | TKI | 0.2[2] | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[8] |
| Regorafenib | TKI | 4.2[9] | VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5)[9] |
| Lenvatinib | TKI | 4[10][11] | VEGFR1 (22), VEGFR3 (5.2), FGFR1-4, PDGFRα/β, KIT, RET[10][11] |
| Cabozantinib | TKI | 0.035 | c-Met (1.3), RET (4), KIT (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3) |
| Ramucirumab | Monoclonal Antibody | N/A (Binds to VEGFR-2) | Specifically targets the extracellular domain of VEGFR-2[1] |
| Bevacizumab | Monoclonal Antibody | N/A (Binds to VEGF-A) | Sequesters VEGF-A ligand, preventing it from binding to VEGFRs |
Note: IC50 values can vary between different studies and assay conditions.
Mechanism of Action and Signaling Pathways
VEGFR-2 activation by its ligand, VEGF-A, triggers a cascade of downstream signaling events crucial for angiogenesis. The following diagram illustrates the canonical VEGFR-2 signaling pathway.
Caption: VEGFR-2 Signaling Pathway.
Experimental Protocols
The evaluation of anti-angiogenic compounds relies on a series of well-established in vitro and in vivo assays. The following sections provide an overview of the methodologies for key experiments.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: A recombinant VEGFR-2 kinase domain is incubated with a specific peptide substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then measured, typically using a luminescence-based or fluorescence-based detection method. The inhibitory effect of a test compound is determined by measuring the reduction in substrate phosphorylation in its presence.
General Protocol:
-
Reagents: Recombinant human VEGFR-2 kinase, biotinylated peptide substrate, ATP, kinase assay buffer.
-
Procedure:
-
Add kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme to the wells of a microplate.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent (e.g., an antibody specific for the phosphorylated substrate).
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound.
Endothelial Cell Proliferation Assay
This assay assesses the effect of a compound on the growth of endothelial cells, which is a fundamental process in angiogenesis.
Principle: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are cultured in the presence of a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of the test compound. Cell proliferation is measured after a specific incubation period using methods that quantify cell number or metabolic activity.
General Protocol:
-
Cell Culture: Seed HUVECs in a 96-well plate and allow them to adhere.
-
Treatment: Replace the culture medium with a medium containing a pro-angiogenic factor (e.g., VEGF) and the test compound at various concentrations.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Quantification: Measure cell proliferation using an appropriate method, such as:
-
MTT or WST-1 assay: Measures the metabolic activity of viable cells.
-
CyQUANT assay: Measures cellular DNA content.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The IC50 value for cell proliferation inhibition is determined by plotting the percentage of cell growth inhibition against the log concentration of the test compound.
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant.
Principle: Endothelial cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., VEGF). The test compound is added to the upper chamber. After incubation, the number of cells that have migrated through the pores to the lower side of the membrane is quantified.
General Protocol:
-
Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Seed endothelial cells in the upper chamber in a serum-free medium containing the test compound at various concentrations.
-
Incubation: Incubate the plate for 4-24 hours to allow for cell migration.
-
Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.
-
Elute the dye and measure the absorbance, or count the number of migrated cells under a microscope.
-
-
Data Analysis: The percentage of migration inhibition is calculated relative to the control (no compound), and the IC50 value is determined.
In Vivo Tumor Xenograft Model
This assay assesses the anti-tumor and anti-angiogenic efficacy of a compound in a living organism.
Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor growth is monitored over time. At the end of the study, tumors can be excised for further analysis, such as microvessel density quantification.
General Protocol:
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., A549, HCT116) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., orally or via intraperitoneal injection) according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis:
-
Compare the tumor growth curves between the control and treatment groups.
-
Perform immunohistochemical staining of tumor sections for markers of angiogenesis (e.g., CD31) to determine microvessel density.
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel VEGFR-2 inhibitor.
Caption: Preclinical Evaluation Workflow.
Conclusion
This compound presents a promising and distinct mechanism of action for targeting the VEGFR-2 pathway through protein degradation. Its in vitro potency against VEGFR-2 is within a relevant range, although it appears less potent than several approved TKIs in direct enzymatic inhibition assays. However, its unique mechanism as a PROTAC may translate to a more durable and potent cellular and in vivo anti-angiogenic effect, which warrants further investigation. This guide provides a framework for the comparative evaluation of this compound, highlighting the key assays and data points necessary to benchmark its performance against the current standard of care in anti-angiogenic therapy. Further preclinical studies focusing on its degradation efficiency, selectivity, and in vivo efficacy are crucial to fully elucidate its therapeutic potential.
References
- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 2. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Efficacy and safety of anti-angiogenic drug monotherapy and combination therapy for ovarian cancer: a meta-analysis and trial sequential analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 9. fda.gov [fda.gov]
- 10. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Orthogonal Methods for Confirming Vegfr-2-IN-39's Mechanism of Action
Introduction:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1, is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[1][2] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][3][4] These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt cascades, are crucial for both physiological and pathological angiogenesis, particularly in tumor growth.[3][5][6]
Vegfr-2-IN-39 is a novel small molecule inhibitor designed to target the ATP-binding site of VEGFR-2, thereby blocking its kinase activity. To rigorously validate this proposed mechanism of action and rule out off-target effects, a multi-faceted approach using orthogonal, or mechanistically independent, methods is essential. This guide compares several key experimental strategies to provide researchers with a framework for confirming direct target engagement, cellular activity, and functional outcomes of VEGFR-2 inhibition.
The Principle of Orthogonal Validation
Confirming a drug's mechanism of action requires more than a single assay. Orthogonal methods provide complementary data points that, when taken together, build a comprehensive and robust case for a specific molecular mechanism. This approach minimizes the risk of misinterpretation arising from assay-specific artifacts or unforeseen off-target activities. For a kinase inhibitor like this compound, validation should confirm:
-
Direct physical binding to VEGFR-2 in a cellular context.
-
Inhibition of VEGFR-2's biochemical activity .
-
Blockade of VEGFR-2 signaling within the cell.
-
Inhibition of a VEGFR-2-dependent biological process .
Caption: Logical flow for orthogonal validation of a kinase inhibitor.
Method 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for verifying direct binding of a compound to its target protein in a physiological context (i.e., within intact cells).[7][8][9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7][8]
Expected Outcome for this compound: Treatment with this compound will increase the thermal stability of VEGFR-2, resulting in more soluble protein remaining at higher temperatures compared to vehicle-treated cells.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Table 1: Representative CETSA Data for this compound
| Temperature (°C) | Relative Soluble VEGFR-2 (Vehicle) | Relative Soluble VEGFR-2 (+this compound) |
|---|---|---|
| 37 | 1.00 | 1.00 |
| 48 | 0.95 | 0.98 |
| 52 | 0.75 | 0.92 |
| 56 (Tagg) | 0.50 | 0.85 |
| 60 | 0.25 | 0.65 |
| 64 | 0.10 | 0.48 |
| 68 | <0.05 | 0.20 |
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., 1 µM) or DMSO (vehicle control) for 1 hour at 37°C.[10]
-
Heating: Aliquot cell suspensions into PCR tubes and heat them for 3.5 minutes across a temperature gradient (e.g., 37°C to 68°C) using a thermocycler.[10]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[11]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of VEGFR-2 by Western blotting.[8]
Method 2: In Vitro Kinase Assay for Biochemical Inhibition
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified VEGFR-2 kinase. It provides a quantitative measure of potency, typically expressed as an IC50 value.
Expected Outcome for this compound: this compound will inhibit the phosphorylation of a substrate by recombinant VEGFR-2 kinase in a dose-dependent manner, yielding a low nanomolar IC50 value.
Caption: Principle of an in vitro kinase inhibition assay.
Table 2: Comparative IC50 Values of VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 (nM) | Alternative Target (Example: PDGFRβ) IC50 (nM) | Selectivity (PDGFRβ/VEGFR-2) |
|---|---|---|---|
| This compound | 5 | 550 | 110x |
| Sunitinib | 2 | 15 | 7.5x |
| Sorafenib | 90 | 58 | 0.6x |
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Use a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ or LanthaScreen®).[12][13][14] Reagents include recombinant human VEGFR-2, a suitable substrate (e.g., poly-Glu,Tyr 4:1), and ATP.[12]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration should not exceed 1%.[12][13]
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and inhibitor solution.[12]
-
Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 45 minutes) at 30°C.[12]
-
Detection: Stop the reaction and measure the amount of ADP produced (or substrate consumed) using a luminescence-based detection reagent and a microplate reader.[12]
-
Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Method 3: Western Blot for Cellular Pathway Inhibition
This method assesses whether this compound inhibits the kinase activity of VEGFR-2 within cells, and consequently, the downstream signaling pathways it controls. The key readout is the phosphorylation status of VEGFR-2 itself (autophosphorylation) and critical downstream nodes like AKT and ERK.
Expected Outcome for this compound: In VEGF-stimulated cells, this compound will reduce the phosphorylation of VEGFR-2 (at sites like Y1175), p-AKT, and p-ERK in a dose-dependent manner, without affecting the total protein levels.[3][6]
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of Vegfr-2-IN-39: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Vegfr-2-IN-39, a potent VEGFR-2 inhibitor. Adherence to these guidelines is crucial for personnel safety and environmental protection.
Key Hazard and Disposal Information
The following table summarizes the potential hazards and recommended disposal practices for this compound, based on information for similar VEGFR-2 inhibitors and general laboratory chemical waste guidelines.
| Parameter | Information | Source/Guideline |
| Physical Form | Solid (powder) | General Product Information |
| Known Hazards | Based on analogous compounds, may be harmful if swallowed and toxic to aquatic life.[1] | SDS of similar compounds |
| Personal Protective Equipment (PPE) | Impervious clothing, protective gloves, safety goggles with side-shields, and a suitable respirator.[2] | General Laboratory Safety |
| Primary Disposal Route | Approved hazardous waste disposal plant.[2] | EPA/Local Regulations |
| Environmental Precautions | Avoid release to the environment. Prevent entry into drains, water courses, or soil.[2] | Standard Chemical Safety |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound in various forms.
Unused or Expired Solid Compound:
-
Do not dispose of the solid compound in regular laboratory or municipal trash.
-
Ensure the container is securely sealed and clearly labeled as "Hazardous Waste: this compound".
-
Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for pickup and disposal by a certified hazardous waste management company, following all institutional and local regulations.
Contaminated Labware and Materials:
-
Solid Waste: Items such as weigh boats, contaminated gloves, and bench paper should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinses should be collected as hazardous waste. After the third rinse, the glassware can typically be washed and reused. If disposal is necessary, it should be done through the appropriate laboratory glass waste stream.
Solutions of this compound:
-
Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain. Collect all aqueous waste in a clearly labeled, sealed container designated for hazardous aqueous waste.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated, labeled container for flammable or halogenated waste, as appropriate for the solvent used.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material and any contaminated cleaning materials into a sealed, labeled hazardous waste container for disposal.[2]
Visualizing the Disposal Workflow and Biological Pathway
To further aid in operational clarity, the following diagrams illustrate the decision-making process for the disposal of this compound and the biological pathway it inhibits.
Caption: Disposal workflow for this compound.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
By adhering to these detailed procedures and understanding the context of this compound's mechanism of action, laboratories can maintain a safe and compliant environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Essential Safety and Logistical Information for Handling Vegfr-2-IN-39
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Vegfr-2-IN-39, a research-grade PROTAC (Proteolysis Targeting Chimera) targeting VEGFR-2. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is compiled from information on similar kinase inhibitors, general best practices for handling potent chemical compounds, and supplier-provided information indicating "low toxicity."[1] Researchers must supplement this guidance with their institution's specific safety protocols and exercise caution when handling any research compound.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the first line of defense against exposure. The following PPE is mandatory when handling this compound in its solid (powder) form and when preparing solutions.
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat is required. Consider a disposable gown over the lab coat for added protection when handling larger quantities. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to ensure safety and experimental integrity.
2.1. Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area within the laboratory.
-
Ventilation: Before starting, ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Pre-weighing: Tare a clean, sealable container on the analytical balance.
-
Dispensing: Carefully dispense the required amount of this compound powder into the tared container. Use appropriate tools (e.g., anti-static spatula) to minimize aerosolization.
-
Sealing: Securely seal the container immediately after weighing.
-
Cleaning: Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
2.2. Solution Preparation:
-
Solvent Selection: this compound is typically dissolved in dimethyl sulfoxide (DMSO).
-
Dissolution: In the fume hood, add the appropriate volume of solvent to the sealed container with the pre-weighed compound.
-
Mixing: Gently agitate or vortex the solution until the compound is fully dissolved.
-
Storage: Store the stock solution in a clearly labeled, sealed vial at -20°C or -80°C as recommended by the supplier. Protect from light.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's chemical waste disposal guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (e.g., unused solutions) | Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Dispose of in a designated hazardous waste container immediately after use. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
